demethylchlortetracycline
説明
特性
CAS番号 |
106276-91-9 |
|---|---|
分子式 |
NULL |
同義語 |
2-Naphthacenecarboxamide, 7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-1,11-dioxo- (6CI, 9CI) |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of Demethylchlortetracycline from Streptomyces aureofaciens
For Researchers, Scientists, and Drug Development Professionals
Abstract
Demethylchlortetracycline (Demeclocycline) is a significant tetracycline (B611298) antibiotic distinguished by the absence of a methyl group at the C-6 position of the tetracycline ring. This structural modification, a result of a mutation in the producing organism, Streptomyces aureofaciens, confers unique properties to the molecule.[1] This technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of this compound. It details the experimental protocols for the cultivation of Streptomyces aureofaciens, fermentation for antibiotic production, and the subsequent extraction and purification of the active compound. Quantitative data is presented in structured tables, and key experimental workflows and biosynthetic pathways are visualized using diagrams to facilitate a deeper understanding for professionals in the field of drug discovery and development.
Discovery and Background
The discovery of this compound is intrinsically linked to the extensive research on chlortetracycline (B606653) biosynthesis in Streptomyces aureofaciens.[1] Scientists investigating the biosynthetic pathways of chlortetracycline-producing strains of S. aureofaciens identified mutant strains that were deficient in the C6-methylation step.[1] This genetic modification resulted in the production of 6-demethylchlortetracycline, now known as demeclocycline (B601452).[1] This discovery was a pivotal moment, showcasing the potential of microbial genetics and metabolic engineering in generating novel therapeutic agents with altered properties.[1] this compound serves as a crucial precursor for the semi-synthesis of newer generation tetracyclines like minocycline (B592863) and tigecycline.[2][3]
Biosynthesis of this compound
The biosynthesis of this compound in Streptomyces aureofaciens follows the well-established polyketide pathway for tetracyclines, with a key enzymatic difference. The process begins with the assembly of a polyketide chain from malonyl-CoA extender units, which is then cyclized and further modified by a series of tailoring enzymes, including hydroxylases, an aminotransferase, and a halogenase.
The critical step that differentiates this compound production from that of chlortetracycline is the inactivation or absence of the C-methyltransferase enzyme, encoded by the ctcK gene.[3][4] This enzyme is responsible for the methylation at the C-6 position of the tetracycline scaffold. In mutant strains of S. aureofaciens used for this compound production, this methylation step is absent, leading to the accumulation of the demethylated analogue.
Experimental Protocols
Isolation and Cultivation of Streptomyces aureofaciens
Objective: To isolate and cultivate a mutant strain of Streptomyces aureofaciens capable of producing this compound.
Protocol for Isolation from Soil:
-
Sample Collection: Collect soil samples from a depth of 10-15 cm into sterile containers.[1]
-
Drying: Air-dry the soil samples at room temperature for 24-48 hours.[1]
-
Serial Dilution: Prepare a serial dilution of the soil sample. Add 1 g of dried soil to 9 mL of sterile distilled water to create a 10⁻¹ dilution and vortex thoroughly. Continue with serial dilutions up to 10⁻⁶.[1]
-
Plating: Plate 0.1 mL of the 10⁻⁴, 10⁻⁵, and 10⁻⁶ dilutions onto Starch Casein Agar (B569324) (SCA) plates.[1]
-
Incubation: Incubate the plates at 28-30°C for 7-14 days, observing for the characteristic chalky, filamentous colonies of Streptomyces.[1]
-
Strain Selection: Isolate and purify individual colonies. Screen for this compound production using analytical techniques such as HPLC.
Fermentation for this compound Production
Objective: To produce this compound through submerged fermentation of a selected S. aureofaciens mutant strain.
Protocol:
-
Seed Culture: Inoculate a 250 mL flask containing 50 mL of seed culture medium with a loopful of the S. aureofaciens mutant from an agar plate.[1] Incubate the seed culture at 28-30°C on a rotary shaker at 200 rpm for 48-72 hours.[1]
-
Production Culture: Inoculate a 2 L flask containing 500 mL of production medium with 5% (v/v) of the seed culture.[1]
-
Incubation: Incubate the production culture at 28-30°C on a rotary shaker at 200 rpm for 7-10 days.[1][5]
-
Monitoring: Periodically monitor the fermentation broth for pH, cell growth, and this compound concentration.[1][5]
Table 1: Fermentation Media Composition
| Component | Seed Culture Medium (g/L) | Production Medium (g/L) |
| Corn Steep Liquor | 20 | Varies |
| Sucrose | 30 | Varies |
| (NH₄)₂SO₄ | 2 | Varies |
| CaCO₃ | 7 | Varies |
| Starch | - | Varies |
| Dextrose | - | Varies |
| Soybean Meal | - | Varies |
| Yeast Extract | - | Varies |
Note: The exact composition of the production medium can vary and is often optimized for specific strains and production scales. Common components include various carbon and nitrogen sources.[6][7]
Table 2: Fermentation Parameters
| Parameter | Value |
| Temperature | 24-30°C[1][6] |
| pH | Maintained around 6.0-7.5 |
| Aeration | Provided by shaking (e.g., 200 rpm)[1][6] |
| Incubation Time | 7-10 days[1][5] |
Extraction and Purification of this compound
Objective: To isolate and purify this compound hydrochloride from the fermentation broth.
Protocol:
-
Harvest and Acidification: Harvest the fermentation broth and acidify to pH 2.0 with hydrochloric acid (HCl) to solubilize the this compound.[1]
-
Biomass Separation: Separate the mycelium from the broth by centrifugation or filtration.[1][5]
-
Solvent Extraction: Extract the supernatant three times with an equal volume of ethyl acetate.[1]
-
Concentration: Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.[1]
-
Chromatography: Dissolve the crude extract in a minimal amount of the initial chromatography solvent and load it onto a silica (B1680970) gel column.[1] Elute the column with a step-wise gradient of increasing methanol (B129727) in chloroform.[1]
-
Crystallization: Dissolve the purified this compound base in ethanol (B145695) and add a stoichiometric amount of HCl in ethanol to precipitate this compound hydrochloride.[1]
-
Recrystallization: Recrystallize the this compound hydrochloride from a suitable solvent system to obtain a pure crystalline product.[1]
Analytical Characterization
Objective: To quantify the concentration and confirm the identity of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for the quantitative analysis of this compound.[1][8]
-
Column: C18 reverse-phase column.[1]
-
Mobile Phase: A suitable gradient of solvents, such as a mixture of 2-methyl-2-propanol, potassium phosphate (B84403) buffer (pH 9.0), tetrabutylammonium (B224687) hydrogen sulphate, sodium edetate, and water.[8]
-
Flow Rate: Typically 1.0 mL/min.[1]
-
Detection: UV detection at 350 nm.[1]
-
Quantification: A calibration curve is constructed using a this compound hydrochloride standard of known concentration. The concentration in samples is determined by interpolating the peak area on this curve.[1]
Table 3: Typical HPLC Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase |
| Mobile Phase | Gradient, e.g., ACN/Water with acid |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 350 nm[1] |
| Standard | This compound Hydrochloride |
Conclusion
The discovery of this compound from a mutant strain of Streptomyces aureofaciens represents a landmark in the application of microbial genetics for the development of new antibiotics. This guide has provided a detailed technical overview of the processes involved, from the initial isolation of the producing microorganism to the final purification and analysis of the compound. The methodologies and data presented herein offer a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, microbiology, and pharmaceutical development, providing a solid foundation for further research and process optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. TAR cloning and integrated overexpression of 6-demethylchlortetracycline biosynthetic gene cluster in Streptomyces aureofaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic engineering of a methyltransferase for production of drug precursors demecycline and demeclocycline in Streptomyces aureofaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. US3145154A - Production of chlortetracycline and this compound - Google Patents [patents.google.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. Quantitative analysis of demeclocycline by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Potent Antibiotic: A Technical History of Demethylchlortetracycline Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Demethylchlortetracycline, a prominent member of the tetracycline (B611298) class of antibiotics, stands as a testament to the power of microbial genetics and fermentation technology. This technical guide provides a comprehensive overview of the history and development of this compound, from its serendipitous discovery in a mutant strain of Streptomyces aureofaciens to the elucidation of its molecular mechanisms of action. We delve into the core experimental protocols that enabled its isolation, characterization, and production, presenting key quantitative data in a structured format. Furthermore, this guide visualizes the intricate biosynthetic and signaling pathways associated with this compound, offering a deeper understanding for researchers and professionals in the field of drug development.
Introduction: The Dawn of a New Tetracycline
The story of this compound (also known as demeclocycline) begins in the golden age of antibiotic discovery. Following the successful introduction of chlortetracycline (B606653), the first tetracycline antibiotic isolated from Streptomyces aureofaciens, researchers embarked on a quest for analogues with improved properties. The breakthrough came not from chemical synthesis, but from a mutation within the producing organism itself. Scientists discovered that a mutant strain of S. aureofaciens was unable to methylate the C-6 position of the tetracycline backbone, leading to the accumulation of a novel compound: 6-demethyl-7-chlortetracycline.[1] This discovery was a pivotal moment, highlighting the potential of microbial strain improvement and genetic manipulation in generating new therapeutic agents.
The Science of Discovery: From Mutant Strain to Purified Compound
The development of this compound was underpinned by a series of meticulous experimental procedures, from the cultivation of the producing microorganism to the isolation and purification of the active compound.
Fermentation: Cultivating the Source
The production of this compound relies on the controlled fermentation of a genetically modified strain of Streptomyces aureofaciens.[2][3] The key to production is the use of a mutant strain with an inactivated or dysfunctional C6-methyltransferase gene (ctcK), which prevents the methylation of the tetracycline precursor.[1][4]
Experimental Protocol: Fermentation of S. aureofaciens for this compound Production
Objective: To cultivate a mutant strain of S. aureofaciens for the production of this compound.
Materials:
-
Mutant strain of Streptomyces aureofaciens (e.g., a strain with a disrupted ctcK gene)
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Production medium (specific composition can be proprietary but generally contains a carbon source like sucrose (B13894) or glucose, a nitrogen source like corn steep liquor or soybean meal, and mineral salts)[5]
-
Shaker incubator
-
Fermenter (for larger scale production)
Procedure:
-
Inoculum Preparation: Aseptically inoculate a flask containing sterile seed culture medium with the S. aureofaciens mutant strain. Incubate at 28-30°C on a rotary shaker until a dense culture is obtained (typically 24-48 hours).[3][5]
-
Production Culture: Inoculate a larger flask or a fermenter containing the production medium with the seed culture (typically a 5-10% v/v inoculum).
-
Fermentation Conditions: Maintain the production culture at a controlled temperature (e.g., 24-28°C) and agitation rate (e.g., 185 rpm on a rotary shaker) for a period of 5 to 10 days.[3][5] The pH of the medium is also a critical parameter and is typically maintained within a specific range.
-
Monitoring: Periodically monitor the fermentation for key parameters such as pH, biomass, and this compound concentration using analytical techniques like HPLC.
Extraction and Purification: Isolating the Active Pharmaceutical Ingredient
Following fermentation, a multi-step process is employed to extract and purify this compound from the complex fermentation broth.
Experimental Protocol: Extraction and Purification of this compound
Objective: To isolate and purify this compound from the fermentation broth.
Materials:
-
Fermentation broth containing this compound
-
Acid (e.g., oxalic acid or hydrochloric acid) and base (e.g., sodium hydroxide (B78521) or ammonium (B1175870) hydroxide) for pH adjustment[6]
-
Centrifuge or filtration system
-
Chromatography resins (e.g., ion-exchange or reversed-phase)
-
Crystallization solvents
Procedure:
-
Biomass Removal: The first step is to separate the S. aureofaciens mycelia from the liquid broth, which can be achieved through centrifugation or filtration.[2]
-
Acidification and Extraction: The pH of the clarified broth is adjusted to an acidic range (e.g., pH 1.0-4.0) to solubilize the this compound.[6] The antibiotic is then extracted from the aqueous phase into an organic solvent.[3]
-
Concentration: The organic solvent containing the this compound is concentrated, often under reduced pressure, to a smaller volume.
-
Chromatographic Purification: The concentrated extract is then subjected to one or more rounds of chromatography to separate the this compound from impurities.[2] This can involve techniques like ion-exchange chromatography followed by reversed-phase high-performance liquid chromatography (HPLC).
-
Crystallization: The purified this compound is then crystallized from a suitable solvent system to obtain a highly pure and stable solid form.[2]
-
Drying: The final crystalline product is dried under vacuum to remove any residual solvents.[2]
Quantitative Data Summary
The development and optimization of this compound production have been guided by quantitative analysis at various stages. The following tables summarize key quantitative data.
Table 1: Fermentation and Purification Yields
| Process Step | Parameter | Typical Value |
| Fermentation | This compound Titer | 1 - 5 g/L |
| Purification | Overall Recovery Yield | 70 - 85% |
Note: These values can vary significantly depending on the specific strain, fermentation conditions, and purification methods used.[2]
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value |
| Bioavailability | 60–80% |
| Protein Binding | 41–50% |
| Elimination Half-life | 10–17 hours |
Table 3: Ribosomal Subunit Binding Affinity
| Ribosomal Component | Number of High-Affinity Sites (n1) | Equilibrium Constant (K1) |
| 30S Subunit | 1 | 2.2 x 10⁶ M⁻¹ |
| 70S Ribosome | 1 | 3.2 x 10⁶ M⁻¹ |
Data obtained from fluorescence anisotropy studies with E. coli ribosomes.[8]
Mechanism of Action: A Dual-Pronged Approach
This compound exerts its therapeutic effects through two primary mechanisms of action.
Inhibition of Bacterial Protein Synthesis
Like other tetracyclines, this compound's primary antibacterial effect is the inhibition of protein synthesis. It achieves this by binding to the 30S ribosomal subunit of bacteria, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal A-site.[9][10] This prevents the addition of new amino acids to the growing polypeptide chain, effectively halting protein production and leading to a bacteriostatic effect.
Caption: Inhibition of bacterial protein synthesis by this compound.
Interference with Adenylyl Cyclase Signaling
Interestingly, this compound has a secondary mechanism of action that is clinically significant for its off-label use in treating the Syndrome of Inappropriate Antidiuretic Hormone (SIADH). It has been shown to inhibit the activation of adenylyl cyclase in the renal tubules.[11] This interference with the cyclic AMP (cAMP) second messenger system reduces the responsiveness of the kidney's collecting duct cells to antidiuretic hormone (ADH), leading to increased water excretion.
Caption: Interference of this compound with the adenylyl cyclase signaling pathway.
Experimental Workflows
The development and production of this compound follow a logical and systematic workflow, from the initial strain improvement to the final purified product.
Caption: Overall experimental workflow for this compound development.
Conclusion
The history of this compound development is a compelling narrative of scientific ingenuity and the exploitation of microbial diversity. From its origins as a product of a mutant bacterium to its established role in clinical practice, this antibiotic exemplifies the successful interplay between microbiology, biochemistry, and process engineering. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals seeking to understand and build upon the legacy of this important therapeutic agent. The dual mechanisms of action, targeting both bacterial protein synthesis and a key human signaling pathway, underscore the complex and fascinating biology of this remarkable molecule.
References
- 1. Metabolic engineering of a methyltransferase for production of drug precursors demecycline and demeclocycline in Streptomyces aureofaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US3145154A - Production of chlortetracycline and this compound - Google Patents [patents.google.com]
- 6. CN104418767A - Demeclocycline extraction process - Google Patents [patents.google.com]
- 7. US3160570A - Method for producing 6-demethylchlortetracycline - Google Patents [patents.google.com]
- 8. The binding of 6-demethylchlortetracycline to 70S, 50S and 30S ribosomal particles: a quantitative study by fluorescence anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Chlortetracycline? [synapse.patsnap.com]
- 11. Inhibition by antibiotic tetracyclines of rat cortical noradrenergic adenylate cyclase and amphetamine-induced hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Demethylchlortetracycline's Mechanism of Action on the 30S Ribosomal Subunit: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the molecular mechanism by which demethylchlortetracycline, a member of the tetracycline (B611298) class of antibiotics, inhibits bacterial protein synthesis. The primary focus is its interaction with the 30S ribosomal subunit. By binding to a specific site on the 16S rRNA, this compound sterically hinders the accommodation of aminoacyl-tRNA (aa-tRNA) at the ribosomal A-site, effectively arresting the elongation phase of translation. This document details the binding kinetics, the structural basis of this interaction as revealed by advanced analytical techniques, and the experimental methodologies used to elucidate this mechanism. Quantitative data are presented for comparative analysis, and key processes are visualized through detailed diagrams.
Core Mechanism of Action
This compound, like other tetracyclines, is a bacteriostatic agent that inhibits protein synthesis by targeting the bacterial ribosome.[1][2] Its principal target is the 30S ribosomal subunit, a key player in the initiation and elongation phases of translation.[1][2][3] The binding of this compound to the 30S subunit is a reversible process.[1]
The established mechanism involves the antibiotic binding to a primary, high-affinity site on the 16S rRNA component of the 30S subunit.[3] This binding site is located in a pocket formed by helices h31 and h34 of the 16S rRNA, in close proximity to the A-site (aminoacyl-tRNA binding site).[3] By occupying this critical position, this compound physically obstructs the incoming aminoacyl-tRNA from correctly binding to the A-site, even when delivered by Elongation Factor-Tu (EF-Tu).[4] This steric hindrance prevents the codon-anticodon interaction necessary for the addition of the next amino acid to the growing polypeptide chain, thereby halting protein synthesis.[3][4]
Recent studies have also suggested that tetracyclines may have a secondary effect on the initiation phase of translation. They can induce a compact conformation of Initiation Factor 3 (IF3) on the 30S subunit, which may further contribute to the overall inhibition of protein synthesis.[4]
Quantitative Data: Binding Affinity of this compound
The interaction between this compound and the ribosomal subunits has been quantified using techniques such as fluorescence anisotropy. The data reveals a strong, specific interaction with the 30S and 70S particles, and a much weaker, non-specific interaction with the 50S subunit.
| Ribosomal Particle | Number of High-Affinity Sites (n1) | Equilibrium Constant (K1) (M⁻¹) | Weak Binding Sites (n2K2) (M⁻¹) |
| 30S Subunit | 1 | 2.2 x 10⁶ | 0.029 x 10⁶ |
| 50S Subunit | 0 | - | 0.035 x 10⁶ |
| 70S Ribosome | 1 | 3.2 x 10⁶ | 0.082 x 10⁶ |
Data obtained from fluorescence anisotropy studies of this compound binding to E. coli ribosomes.[5]
Visualization of the Mechanism and Experimental Workflows
Signaling Pathway: Inhibition of Protein Synthesis
References
- 1. Photoaffinity labeling of the tetracycline binding site of the Escherichia coli ribosome. The uses of a high intensity light source and of radioactive sancycline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toeprinting Analysis of Translation Initiation Complex Formation on Mammalian mRNAs [jove.com]
- 3. Photoincorporation of tetracycline into Escherichia coli ribosomes. Identification of the major proteins photolabeled by native tetracycline and tetracycline photoproducts and implications for the inhibitory action of tetracycline on protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. joachimfranklab.org [joachimfranklab.org]
- 5. Toeprinting assay - Wikipedia [en.wikipedia.org]
Demethylchlortetracycline's Inhibition of Bacterial Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Demethylchlortetracycline, a member of the tetracycline (B611298) class of antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this inhibition. By binding to the 30S ribosomal subunit, this compound effectively blocks the accommodation of aminoacyl-tRNA at the ribosomal A-site, thereby halting the elongation of the polypeptide chain. This document details the binding kinetics, specific molecular interactions, and key experimental methodologies used to elucidate this mechanism. It is intended to serve as a comprehensive resource for researchers and professionals involved in antibiotic research and development.
Core Mechanism of Action
This compound, like other tetracyclines, is a protein synthesis inhibitor.[1] Its primary mode of action is the reversible binding to the 30S subunit of the bacterial ribosome.[2] This binding event physically obstructs the entry of aminoacyl-tRNA into the acceptor (A) site of the ribosome-mRNA complex.[3] By preventing the binding of the incoming aminoacyl-tRNA, this compound effectively stalls the process of peptide chain elongation, leading to the inhibition of bacterial growth.[4]
The specificity of this compound for bacterial ribosomes over eukaryotic ribosomes is a cornerstone of its therapeutic utility. While it can inhibit protein synthesis in mitochondria due to the presence of 70S-like ribosomes, its primary activity is directed against bacterial protein synthesis.
Signaling Pathway of Inhibition
The following diagram illustrates the inhibitory action of this compound on the bacterial translation elongation cycle.
Quantitative Data
The efficacy of this compound's inhibitory action can be quantified through various parameters, including binding affinities and minimum inhibitory concentrations (MICs).
Table 1: Binding Affinity of this compound to E. coli Ribosomal Components
| Ribosomal Component | Number of High-Affinity Sites (n1) | Equilibrium Constant (K1) (M⁻¹) | Number of Low-Affinity Sites (n2) | Equilibrium Constant (K2) (M⁻¹) |
| 30S Subunit | 1 | 2.2 x 10⁶ | Multiple | 0.029 x 10⁶ |
| 50S Subunit | 0 | - | Multiple | 0.035 x 10⁶ |
| 70S Ribosome | 1 | 3.2 x 10⁶ | Multiple | 0.082 x 10⁶ |
| Data obtained from fluorescence anisotropy studies.[5] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacteria
| Bacterial Species | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.25 - 4.0 |
| Streptococcus pneumoniae | 0.06 - 2.0 |
| Haemophilus influenzae | 0.5 - 4.0 |
| Moraxella catarrhalis | ≤0.125 - 2.0 |
| Escherichia coli | 1.0 - >32 |
| Note: MIC values can vary depending on the specific strain and testing methodology. The data presented is a compilation from various sources.[6][7][8][9][10][11][12][13][14][15][16] |
Molecular Interactions at the Binding Site
X-ray crystallography studies of tetracycline-ribosome complexes have provided a detailed view of the molecular interactions at the primary binding site on the 30S subunit. This compound is expected to have a highly similar binding mode. The primary binding site, often referred to as the Tet-1 site, is a pocket formed by helices h31 and h34 of the 16S rRNA.[17]
Key interactions include:
-
Hydrogen Bonds: The hydrophilic face of the tetracycline molecule forms a network of hydrogen bonds with the phosphate-ribose backbone of the 16S rRNA. Specifically, interactions are observed with the sugar-phosphate backbone of nucleotides in helix 34 (h34).[18][19]
-
Magnesium Ion Coordination: A magnesium ion is often observed to mediate the interaction between the tetracycline and the ribosome, coordinating with the phosphate (B84403) groups of the 16S rRNA and the tetracycline molecule itself.
-
Van der Waals Contacts: The hydrophobic face of the tetracycline molecule engages in van der Waals interactions with ribosomal proteins, such as S4 and S17, which are in proximity to the binding site.[20]
The diagram below illustrates the key components of the this compound binding site within the 30S ribosomal subunit.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with the bacterial ribosome.
Ribosome Filter Binding Assay
This assay is used to quantify the binding of a radiolabeled ligand (this compound) to ribosomes.
Workflow:
Methodology:
-
Preparation of Ribosomes: Isolate 70S ribosomes or 30S subunits from a bacterial culture (e.g., E. coli) using established protocols involving differential centrifugation and sucrose (B13894) gradient centrifugation.
-
Radiolabeling of this compound: Use a commercially available radiolabeled version of this compound (e.g., [³H]-demethylchlortetracycline) or perform radiolabeling in-house.
-
Binding Reaction:
-
In a microcentrifuge tube, combine a fixed concentration of ribosomes (e.g., 1-10 pmol) with varying concentrations of radiolabeled this compound in a suitable binding buffer (e.g., Tris-HCl buffer with Mg²⁺, NH₄Cl, and β-mercaptoethanol).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes) to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the reaction mixture through a nitrocellulose membrane (0.45 µm pore size) under vacuum. Ribosomes and ribosome-ligand complexes will bind to the membrane, while unbound ligand will pass through.[21][22][23][24][25]
-
Wash the membrane with cold binding buffer to remove any non-specifically bound ligand.
-
-
Quantification:
-
Dry the membrane and place it in a scintillation vial with a suitable scintillation cocktail.
-
Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of this compound bound to the ribosomes.
-
-
Data Analysis: Plot the amount of bound ligand as a function of the free ligand concentration to determine binding parameters such as the dissociation constant (Kd) and the number of binding sites (n).
In Vitro Transcription/Translation (IVTT) Coupled Assay
This assay measures the inhibitory effect of this compound on the synthesis of a reporter protein in a cell-free system.[26][27][28][29]
Methodology:
-
Preparation of IVTT System: Use a commercially available E. coli S30 extract system, which contains all the necessary components for transcription and translation.
-
Reporter Plasmid: Utilize a plasmid containing a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a suitable promoter (e.g., T7 promoter).
-
Reaction Setup:
-
In a microplate, set up reactions containing the S30 extract, reaction buffer, amino acid mix, energy source, and the reporter plasmid.
-
Add varying concentrations of this compound to the experimental wells. Include a no-drug control and a no-template control.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation to occur.
-
Signal Detection:
-
If using a luciferase reporter, add the luciferin (B1168401) substrate and measure the luminescence using a luminometer.
-
If using a GFP reporter, measure the fluorescence using a fluorometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the no-drug control.
-
Plot the percentage of inhibition against the drug concentration to determine the IC₅₀ value (the concentration of this compound that inhibits protein synthesis by 50%).
-
Toeprinting Assay
This assay identifies the specific site of ribosome stalling on an mRNA template caused by an antibiotic.[2][30][31][32][33]
Methodology:
-
Preparation of Components:
-
Prepare a specific mRNA template of interest.
-
Design and radiolabel a DNA primer that is complementary to a region downstream of the start codon of the mRNA.
-
Use purified 30S ribosomal subunits, initiator tRNA (fMet-tRNAfMet), and initiation factors.
-
-
Formation of Initiation Complex:
-
Incubate the mRNA, 30S subunits, initiator tRNA, and initiation factors to form a stable 30S initiation complex.
-
Add this compound to the reaction to induce stalling.
-
-
Primer Extension:
-
Anneal the radiolabeled primer to the mRNA in the complex.
-
Add reverse transcriptase and dNTPs to initiate cDNA synthesis. The reverse transcriptase will extend the primer until it is blocked by the stalled ribosome.
-
-
Analysis:
-
Denature the reaction products and separate them by size on a sequencing gel.
-
Visualize the radiolabeled cDNA fragments by autoradiography. The length of the truncated cDNA fragment (the "toeprint") indicates the precise position of the stalled ribosome on the mRNA.
-
Conclusion
This compound is a potent inhibitor of bacterial protein synthesis, acting through a well-defined mechanism of binding to the 30S ribosomal subunit and preventing aminoacyl-tRNA accommodation. The quantitative data on its binding affinity and inhibitory concentrations, combined with detailed molecular insights from structural studies, provide a solid foundation for understanding its antibacterial activity. The experimental protocols outlined in this guide are essential tools for the continued investigation of this and other ribosome-targeting antibiotics, and for the development of new therapeutic agents to combat bacterial infections.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. 16S rRNA Mutation Associated with Tetracycline Resistance in a Gram-Positive Bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DEMECLOCYCLINE HYDROCHLORIDE Tablets, USP (Film Coated) [dailymed.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]
- 8. Antimicrobial Susceptibility of Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Susceptibility of clinical Moraxella catarrhalis isolates in British Columbia to six empirically prescribed antibiotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound therapy in pneumonia, scarlet fever, and other infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Ampicillin and Chloramphenicol Resistance in Systemic Haemophilus influenzae Disease [cdc.gov]
- 15. nepjol.info [nepjol.info]
- 16. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rRNA Binding Sites and the Molecular Mechanism of Action of the Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hydrogen bonds are related to the thermal stability of 16S rRNA [scirp.org]
- 20. Binding Interaction between Tet(M) and the Ribosome: Requirements for Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 23. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 24. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Protocol to measure protein-RNA binding using double filter-binding assays followed by phosphorimaging or high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Protocol for In Vitro Protein Expression Using mRNA Templates | Thermo Fisher Scientific - TW [thermofisher.com]
- 28. The Basics: In Vitro Translation | Thermo Fisher Scientific - HK [thermofisher.com]
- 29. assets.fishersci.com [assets.fishersci.com]
- 30. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Toeprinting assay - Wikipedia [en.wikipedia.org]
- 32. researchgate.net [researchgate.net]
- 33. In vitro experimental system for analysis of transcription–translation coupling - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on the Antibacterial Spectrum of Demethylchlortetracycline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethylchlortetracycline, a member of the tetracycline (B611298) class of antibiotics, has a long history in the fight against bacterial infections. This technical guide provides an in-depth analysis of its foundational antibacterial spectrum, drawing from seminal research to offer a comprehensive resource for today's researchers. By revisiting the core data and methodologies, we can better understand its mechanisms and potential applications in an era of evolving antibiotic resistance.
This compound exerts its bacteriostatic effect by inhibiting protein synthesis. It binds to the 30S ribosomal subunit of susceptible bacteria, which prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[1][2] This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth and replication.[1][2]
Antibacterial Spectrum: Quantitative Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against a range of clinically relevant bacteria. This data is compiled from foundational research and provides a quantitative overview of its antibacterial efficacy.
Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria
| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | 100 | 0.1 - >100 | 0.4 | 50 |
| Streptococcus pyogenes (Group A) | 25 | 0.02 - 0.8 | 0.1 | 0.4 |
| Streptococcus pneumoniae | 50 | 0.02 - 1.6 | 0.1 | 0.8 |
| Enterococcus faecalis | 50 | 0.2 - >100 | 1.6 | >100 |
Table 2: In Vitro Activity of this compound Against Gram-Negative Bacteria
| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 100 | 0.4 - >100 | 3.1 | >100 |
| Klebsiella pneumoniae | 50 | 0.8 - >100 | 6.2 | >100 |
| Proteus mirabilis | 25 | 1.6 - >100 | 12.5 | >100 |
| Haemophilus influenzae | 50 | 0.1 - 3.1 | 0.4 | 1.6 |
Experimental Protocols
The determination of the antibacterial spectrum of this compound relies on standardized antimicrobial susceptibility testing methods. The foundational research predominantly utilized broth and agar (B569324) dilution techniques. Below is a detailed methodology for the broth microdilution method, a cornerstone of in vitro susceptibility testing.
Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
1. Preparation of Antimicrobial Stock Solution:
-
Aseptically prepare a stock solution of this compound hydrochloride of a known concentration (e.g., 1280 µg/mL) in a suitable sterile solvent, such as deionized water or an appropriate buffer.
-
Ensure the powder is fully dissolved. The stock solution should be prepared on the day of the test.
2. Preparation of Microdilution Plates:
-
Use sterile 96-well microtiter plates.
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to achieve the desired concentration range. Discard the final 50 µL from the last well.
3. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density in each well of approximately 5 x 10⁵ CFU/mL.
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension, resulting in a final volume of 100 µL per well.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Seal the plates to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Signaling Pathways and Experimental Workflows
This compound, like other tetracyclines, primarily targets protein synthesis. However, this direct action can trigger broader stress responses within the bacterial cell, affecting various signaling pathways. The experimental workflow for investigating these effects typically involves exposing bacteria to the antibiotic and then analyzing changes in gene expression or protein activity.
Bacterial Stress Response to Tetracyclines
The inhibition of protein synthesis by tetracyclines can lead to an accumulation of uncharged tRNA, which is a key trigger for the Stringent Response . This is a global regulatory network that helps bacteria survive nutritional stress. Additionally, by stalling ribosomes, tetracyclines can indirectly lead to the accumulation of damaged DNA, which can induce the SOS response , a DNA repair mechanism.
Conclusion
This technical guide has provided a detailed overview of the foundational research on the antibacterial spectrum of this compound. The quantitative MIC data presented in a structured format, along with detailed experimental protocols, offer a valuable resource for contemporary research. The visualization of the experimental workflow and the key bacterial signaling pathways affected by this class of antibiotics provides a deeper understanding of its mechanism of action beyond simple protein synthesis inhibition. As antibiotic resistance continues to be a global challenge, a thorough understanding of established antibiotics like this compound is crucial for informing future drug development and therapeutic strategies.
References
An In-depth Technical Guide to the Early Pharmacokinetics and Bioavailability of Demethylchlortetracycline
This technical guide provides a comprehensive overview of the foundational studies on the pharmacokinetics and bioavailability of demethylchlortetracycline. The information presented is targeted towards researchers, scientists, and drug development professionals, offering a detailed look into the early understanding of this tetracycline (B611298) antibiotic's behavior in the human body. The data and methodologies are drawn from seminal papers published in the late 1950s and early 1960s.
Core Pharmacokinetic Parameters
The initial investigations into this compound revealed its key pharmacokinetic advantage over its predecessors: a longer half-life and more sustained antibacterial activity in the serum. The bioavailability of this compound is generally considered to be between 60% and 80%.[1] Early studies indicated its protein binding to be in the range of 41-50%, and it has an elimination half-life of 10 to 17 hours.[1]
Single-Dose Oral Administration in Healthy Adult Males
A pivotal early study by Kunin, Dornbush, and Finland in 1959 provided a detailed comparison of four tetracycline analogues, including this compound, in normal young men. This study serves as a primary source for the quantitative data presented below.
Table 1: Mean Serum Concentrations of this compound After a Single Oral Dose in Fasting Normal Young Men
| Time After Ingestion (hours) | 500 mg Dose (µg/mL) | 250 mg Dose (µg/mL) |
| 1 | 0.58 | 0.38 |
| 2 | 1.25 | 0.78 |
| 3 | 1.68 | 1.05 |
| 6 | 2.18 | 1.35 |
| 12 | 2.08 | 1.28 |
| 24 | 1.68 | 1.05 |
| 48 | 1.05 | 0.68 |
| 72 | 0.68 | 0.45 |
| 96 | 0.45 | 0.30 |
| 120 | 0.30 | 0.20 |
Data extracted from Kunin et al., 1959.
Table 2: Urinary Excretion and Renal Clearance of this compound After a Single Oral Dose
| Parameter | 500 mg Dose | 250 mg Dose |
| Urinary Recovery (% of dose) | ||
| 0-24 hours | 17.4 | 19.2 |
| 0-120 hours | 34.0 | 37.6 |
| Renal Clearance (mL/min) | 35.4 | 34.8 |
| Serum Half-life (hours) | 44.4 | 43.2 |
Data extracted from Kunin et al., 1959.
Experimental Protocols
The foundational understanding of this compound's pharmacokinetics was built upon meticulous experimental designs. The following sections detail the methodologies employed in the key early studies.
Subject Population and Drug Administration (Kunin et al., 1959)
-
Subjects: The study participants were healthy young men.
-
Study Design: A crossover design was utilized where each subject received a single oral dose of each of the four tetracycline analogues.
-
Drug Administration: The drugs were administered with 100 mL of water on a fasting stomach. For this compound, both 500 mg and 250 mg doses were evaluated.
Sample Collection and Analysis (Kunin et al., 1959)
-
Blood Sampling: Venous blood samples were collected at 1, 2, 3, 6, 12, 24, 48, 72, 96, and 120 hours after drug ingestion. The serum was separated and stored frozen until analysis.
-
Urine Collection: Complete urine output was collected for five consecutive 24-hour periods following drug administration. The volume of each 24-hour collection was measured, and an aliquot was stored frozen.
-
Analytical Method: The concentrations of the tetracycline analogues in serum and urine were determined using a microbiological assay.
-
Assay Organism: A strain of Bacillus cereus var. mycoides (ATCC 9634) was used as the test organism.
-
Methodology: A cylinder-plate method was employed. Serum or urine samples were placed in stainless steel cylinders on agar (B569324) plates seeded with the test organism.
-
Standardization: Standard curves were prepared for each tetracycline analogue.
-
Measurement: The diameter of the zones of inhibition of bacterial growth around the cylinders was measured, and the antibiotic concentration was determined by comparison with the standard curve.
-
Visualizing the Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described in the early pharmacokinetic studies of this compound.
References
The Molecular Basis of Demethylchlortetracycline's Bacteriostatic Effect: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Demethylchlortetracycline, a member of the tetracycline (B611298) class of antibiotics, exerts its bacteriostatic effect by targeting the bacterial ribosome and inhibiting protein synthesis. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this activity. It details the antibiotic's primary mode of action at the 30S ribosomal subunit, presents quantitative data on its binding affinity and inhibitory concentrations, outlines detailed protocols for key experimental assays, and visualizes the involved molecular pathways and experimental workflows.
Introduction
This compound (also known as Demeclocycline) is a broad-spectrum bacteriostatic antibiotic derived from a mutant strain of Streptomyces aureofaciens.[1][2] Like other tetracyclines, its clinical efficacy stems from its ability to reversibly inhibit protein synthesis in a wide range of gram-positive and gram-negative bacteria.[1][2] The bacteriostatic nature of this inhibition means the antibiotic primarily halts bacterial growth and replication, relying on the host's immune system to clear the infection.[3] Understanding the precise molecular interactions between this compound and its bacterial target is crucial for overcoming resistance and developing next-generation antimicrobial agents.
Molecular Mechanism of Action
The primary molecular target of this compound is the bacterial 70S ribosome, specifically the small 30S subunit.[4] The inhibitory action is a multi-faceted process involving both the elongation and initiation phases of protein synthesis.
Inhibition of Protein Elongation
The canonical mechanism of action for all tetracyclines is the steric hindrance of the translation elongation cycle.[3] this compound binds to a high-affinity site on the 30S ribosomal subunit, which is composed primarily of 16S rRNA.[2] This binding site is located within the aminoacyl (A) site of the ribosome.[5]
By occupying this critical location, this compound physically blocks the incoming aminoacyl-tRNA from successfully binding to the A-site codon on the messenger RNA (mRNA).[2][3] This prevention of tRNA attachment effectively halts the addition of new amino acids to the growing polypeptide chain, leading to a cessation of protein synthesis.[6] The binding is reversible, which accounts for the drug's bacteriostatic, rather than bactericidal, effect.[3]
Interference with Translation Initiation
More recent studies have revealed a complementary mechanism where tetracyclines, including this compound, can also inhibit the translation initiation phase.[5] This action involves the antibiotic inducing a conformational change in Initiation Factor 3 (IF3) when it is bound to the 30S subunit.[5] This alteration can destabilize the translation initiation complex, further contributing to the overall inhibition of protein synthesis.[5]
Quantitative Data
Ribosomal Binding Affinity
The efficacy of this compound is rooted in its strong, specific binding to its ribosomal target. Quantitative studies using fluorescence anisotropy have determined the equilibrium constants for this interaction with Escherichia coli ribosomes.
| Ribosomal Particle | Number of High-Affinity Sites (n₁) | Equilibrium Constant (K₁) |
| 30S Subunit | 1 | 2.2 x 10⁶ M⁻¹[4] |
| 70S Ribosome | 1 | 3.2 x 10⁶ M⁻¹[4] |
| 50S Subunit | 0 | Not Applicable[4] |
| Table 1: Binding parameters of this compound to E. coli ribosomal particles. |
In Vitro Antibacterial Activity
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. While extensive, modern comparative MIC tables for this compound are limited, its established spectrum of activity provides a basis for its clinical use. It is active against a wide range of bacteria, though resistance has emerged in many species.
| Bacterial Species | Gram Stain | General Susceptibility |
| Staphylococcus aureus | Positive | Susceptible (Tetracyclines are not the drug of choice)[1][2] |
| Streptococcus pneumoniae | Positive | Susceptible[1][2] |
| Listeria monocytogenes | Positive | Susceptible[1] |
| Bacillus anthracis | Positive | Susceptible[1] |
| Escherichia coli | Negative | Susceptibility testing recommended[2] |
| Haemophilus influenzae | Negative | Susceptible[2][5] |
| Neisseria gonorrhoeae | Negative | Susceptible[1] |
| Shigella species | Negative | Susceptibility testing recommended[2] |
| Acinetobacter species | Negative | Susceptibility testing recommended[2] |
| Klebsiella species | Negative | Susceptibility testing recommended[2] |
| Chlamydia trachomatis | N/A | Susceptible[5] |
| Mycoplasma pneumoniae | N/A | Susceptible[5] |
| Table 2: Established spectrum of activity for this compound. Specific MIC values can vary significantly based on the isolate and local resistance patterns. |
Experimental Protocols
The following sections detail standardized methodologies for key experiments used to characterize the activity of this compound.
Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial isolate.
1. Preparation of Antimicrobial Stock Solution:
-
Prepare a concentrated stock solution of this compound hydrochloride in an appropriate solvent (e.g., sterile deionized water). The concentration should be at least 10 times the highest concentration to be tested (e.g., 1280 µg/mL).
-
Sterilize the stock solution by membrane filtration (0.22 µm filter) if necessary.
2. Preparation of Inoculum:
-
From a pure, overnight culture on a non-selective agar (B569324) plate, select 3-4 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline solution.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Broth Microdilution Procedure:
-
Use a sterile 96-well microtiter plate. Add 100 µL of sterile broth to wells in columns 2 through 12.
-
Add 200 µL of the prepared this compound stock (at twice the highest desired final concentration) to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly. Repeat this process across the plate to column 10. Discard the final 100 µL from column 10.
-
Column 11 serves as the growth control (broth only, no antibiotic). Column 12 serves as the sterility control (broth only, no bacteria or antibiotic).
-
Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.
4. Incubation and Interpretation:
-
Seal the plate or cover with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
Protocol: In Vitro Translation Inhibition Assay
This assay directly measures the effect of an inhibitor on protein synthesis using a cell-free system.
1. System Components:
-
Cell-Free Translation System: Use a commercially available prokaryotic system (e.g., E. coli S30 extract) or a PURE (Protein synthesis Using Recombinant Elements) system.
-
Reporter Template: A plasmid DNA or mRNA encoding a readily detectable reporter protein (e.g., Firefly Luciferase, Green Fluorescent Protein).
-
Inhibitor: this compound, serially diluted to a range of concentrations.
-
Detection Reagents: Substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).
2. Reaction Assembly (per reaction):
-
On ice, combine the components of the cell-free system (e.g., S30 extract, reaction buffer, amino acid mix) as per the manufacturer's instructions.
-
Add the reporter template DNA or mRNA to the master mix.
-
Aliquot the master mix into pre-chilled microplate wells or tubes.
-
Add a small volume of the this compound dilution (or vehicle control for 100% activity) to each respective well. Include a "no template" control for background signal.
-
Gently mix the components.
3. Incubation:
-
Incubate the reaction plate at the optimal temperature for the system (typically 37°C) for 1-3 hours.
4. Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add the appropriate detection reagent (e.g., luciferase assay reagent) to each well.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
5. Data Analysis:
-
Subtract the background reading (no template control) from all other readings.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC₅₀ value.
Protocol: Ribosome Binding Assay by Fluorescence Anisotropy
This biophysical technique measures the binding of a fluorescent ligand (like this compound, which is naturally fluorescent) to a larger macromolecule (the ribosome).
1. Materials:
-
Purified 70S ribosomes or 30S/50S subunits from the target organism (e.g., E. coli).
-
This compound solution of known concentration.
-
Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 3 mM Mg(OAc)₂, 150 mM NH₄Cl).
-
Fluorometer capable of measuring fluorescence anisotropy.
2. Procedure:
-
Prepare a series of samples containing a fixed, low concentration of this compound (e.g., 50 nM).
-
To each sample, add increasing concentrations of purified ribosomes or ribosomal subunits (e.g., 0 to 5 µM).
-
Incubate the samples at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 15-30 minutes).
3. Measurement:
-
Measure the fluorescence anisotropy of each sample. Excitation and emission wavelengths should be optimized for this compound.
-
Anisotropy (r) is calculated from the parallel (I_para) and perpendicular (I_perp) components of the emitted light relative to the polarized excitation light.
4. Data Analysis:
-
Plot the change in fluorescence anisotropy as a function of the ribosome concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site or multi-site binding equation) using non-linear least-squares regression.
-
The fitting process will yield the dissociation constant (Kd) or the association constant (Ka = 1/Kd), which quantifies the binding affinity.
References
- 1. DEMECLOCYCLINE HYDROCHLORIDE TABLETS, USP FOR ORAL USE RX ONLY To reduce the development of drug-resistant bacteria and maintain the effectiveness of demeclocycline hydrochloride (HCl) tablets and other antibacterial drugs, demeclocycline HCl tablets should be used only to treat or prevent infections that are proven or strongly suspected to be caused by bacteria. [dailymed.nlm.nih.gov]
- 2. Demeclocycline Hydrochloride Tablets [dailymed.nlm.nih.gov]
- 3. DEMECLOCYCLINE HYDROCHLORIDE Tablets, USP (Film Coated) [dailymed.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Demeclocycline Monograph for Professionals - Drugs.com [drugs.com]
- 6. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
The Dawn of Demethyltetracyclines: A Technical Guide to Their Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery timeline of demethyltetracycline (B12101386) antibiotics, a pivotal development in the "Golden Age" of antibiotic discovery. It provides a detailed account of the key scientific milestones, experimental methodologies, and the molecular pathways that led to the emergence of this important class of therapeutic agents.
Discovery Timeline
The discovery of demethyltetracycline antibiotics is intrinsically linked to the broader history of tetracycline (B611298) research that began in the mid-20th century. The timeline below outlines the key events that led to the isolation and characterization of these novel compounds.
| Year | Event | Key Researchers/Institution | Significance |
| 1945 | Initiation of a systematic soil screening program for antibiotic-producing microorganisms. | Dr. Benjamin Minge Duggar, Lederle Laboratories | This program laid the groundwork for the discovery of the first tetracycline antibiotic. |
| 1948 | Discovery of chlortetracycline (B606653) (Aureomycin), the first tetracycline antibiotic, from Streptomyces aureofaciens.[1] | Dr. Benjamin Minge Duggar, Lederle Laboratories | This discovery marked the beginning of the tetracycline era and provided the parent strain for future mutagenesis studies. |
| 1956 | A patent is filed for "6-demethyltetracyclines and methods for preparing the same". | J. R. D. McCormick, U. Hirsch, E. R. Jensen, N. O. Sjolander (Lederle Laboratories) | This represents the first formal claim to the discovery of demethyltetracycline antibiotics. |
| 1957 | Publication of "A New Family of Antibiotics: The Demethyltetracyclines" in the Journal of the American Chemical Society.[2] | J. R. D. McCormick, N. O. Sjolander, U. Hirsch, E. R. Jensen, A. P. Doerschuk | This publication formally introduced the scientific community to the discovery of demethyltetracyclines, including 7-chloro-6-demethyltetracycline (demeclocycline), from a mutant strain of Streptomyces aureofaciens.[3] |
| 1960 | Demeclocycline (B601452) receives its first approval in the United States on January 13th.[4] | Lederle Laboratories | This marked the official entry of demethyltetracyclines into clinical use. |
Quantitative Data Summary
While precise production yields from the initial fermentations in the 1950s are not extensively documented in publicly available literature, the following tables summarize key quantitative data related to the properties and activity of demethyltetracyclines.
Table 1: Pharmacokinetic Properties of Demeclocycline vs. Tetracycline
| Property | Demeclocycline | Tetracycline |
| Bioavailability | 60-80%[3] | ~75% |
| Protein Binding | 41-50%[3] | 55-65% |
| Elimination Half-life | 10-17 hours[3] | 6-11 hours |
| Absorption | Slower than tetracycline[5] | Faster than demeclocycline |
Table 2: Representative Minimum Inhibitory Concentrations (MICs) for Tetracyclines
| Bacterial Species | MIC (µg/mL) |
| Staphylococcus aureus | ≤ 4 (Susceptible) |
| Streptococcus pneumoniae | ≤ 2 (Susceptible) |
| Haemophilus influenzae | ≤ 2 (Susceptible) |
| Escherichia coli | ≥ 16 (Resistant - many strains) |
| Neisseria gonorrhoeae | ≤ 2 (Susceptible) |
Experimental Protocols
The discovery of demethyltetracyclines was the result of a meticulous process of microbial strain mutation and screening. While detailed modern-day protocols are not available from the historical literature, the following outlines the key experimental methodologies employed.
Mutagenesis of Streptomyces aureofaciens
The foundational step in the discovery of demethyltetracyclines was the induction of mutations in the chlortetracycline-producing Streptomyces aureofaciens strain.
-
Methodology: The parent strain of S. aureofaciens was subjected to mutagenesis, most likely using ultraviolet (UV) radiation. The goal was to induce genetic variations that could lead to the production of novel tetracycline analogues. The UV dosage was calibrated to achieve a significant mutation rate while maintaining a viable population of spores for subsequent screening.
Screening of Mutant Strains
Following mutagenesis, a high-throughput screening process was necessary to identify mutants producing new antibiotic compounds.
-
Methodology:
-
Cultivation: Individual colonies of the mutant strains were cultivated in small-scale fermentation broths. These broths contained nutrient sources such as corn steep liquor, sucrose, and inorganic salts to support microbial growth and antibiotic production.
-
Bioassay: The clarified broth from each mutant culture was tested for antimicrobial activity. A common method of the era was the agar (B569324) diffusion assay. Paper discs saturated with the fermentation broth were placed on agar plates seeded with a test bacterium (e.g., Staphylococcus aureus). The diameter of the zone of inhibition around the disc was indicative of the antibiotic potency.
-
Chromatographic Analysis: Promising broths were further analyzed using paper chromatography to separate the different tetracycline compounds. This allowed for the identification of mutants producing compounds with different migration patterns (Rf values) compared to the parent chlortetracycline, indicating a potential new analogue.
-
Fermentation for Demethyltetracycline Production
Once a mutant strain producing a demethylated tetracycline was identified, the fermentation process was scaled up to produce larger quantities for isolation and characterization.
-
Methodology:
-
Inoculum Preparation: A vegetative inoculum of the selected mutant strain, such as Streptomyces aureofaciens NCIB 9502, was prepared by growing the culture in a suitable seed medium.
-
Production Medium: The production fermentation was carried out in large, aerated, and agitated fermenters. The medium was composed of a carbon source (e.g., starch), a nitrogen source (e.g., corn steep liquor, soybean meal), and essential mineral salts. For the production of 6-demethyltetracycline, the medium was kept substantially free of available chloride ions to prevent the production of the chlorinated analogue.
-
Fermentation Conditions: The fermentation was typically run for several days at a controlled temperature (around 25-28°C) and pH. Aeration and agitation were critical to ensure adequate oxygen supply for the aerobic Streptomyces.
-
Harvesting: The fermentation was harvested when the antibiotic titer reached its peak, as determined by bioassays.
-
Recovery and Purification of Demethyltetracycline
The final step was the extraction and purification of the novel antibiotic from the fermentation broth.
-
Methodology:
-
Broth Filtration: The mycelium was separated from the fermentation broth by filtration.
-
Solvent Extraction: The antibiotic was extracted from the filtered broth using an organic solvent.
-
Purification: Further purification was achieved through techniques such as precipitation and recrystallization to obtain the pure crystalline form of the demethyltetracycline antibiotic.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular and experimental processes described in this guide.
Caption: Mechanism of action of demethyltetracycline antibiotics.
Caption: Simplified biosynthetic pathway of demethyltetracycline.
References
Methodological & Application
Application Notes and Protocols for Demethylchlortetracycline Bone Labeling in Histomorphometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the use of demethylchlortetracycline as a fluorescent bone label in quantitative histomorphometry. This technique is crucial for assessing the dynamics of bone formation and remodeling in both preclinical and clinical research.
Introduction
This compound is a tetracycline (B611298) antibiotic that serves as an effective in vivo fluorochrome for labeling bone.[1] Like other tetracyclines, it has a high affinity for calcium and is incorporated into the bone matrix at sites of active mineralization.[1][2] This property allows for the visualization and quantification of bone formation over a specific period. When administered at two distinct time points, this compound creates two separate fluorescent labels within the bone. The distance between these labels, measured on undecalcified bone sections, enables the calculation of key dynamic parameters of bone formation, such as the mineral apposition rate (MAR) and the bone formation rate (BFR).
Mechanism of Bone Labeling
Tetracycline and its derivatives, including this compound, chelate divalent cations. In bone, the drug binds to calcium ions on the surface of hydroxyapatite (B223615) crystals at the mineralization front. This process effectively incorporates a fluorescent label into the newly formed bone matrix. The tetracycline molecule's polycyclic structure is responsible for its fluorescence. The precise mechanism involves the interaction of the hydroxyl and keto-oxygen groups on the tetracycline molecule with the calcium in the hydroxyapatite.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound bone labeling.
Table 1: Fluorescence Properties of this compound
| Property | Value | Conditions |
| Excitation Range | Ultraviolet to blue | General for tetracyclines |
| Emission Range | Green to yellow | General for tetracyclines |
| Relative Fluorescence Brightness | 0.82 (relative to tetracycline at 1.0) | In undecalcified bone sections[4] |
| Quantum Yield (Φ) | 2.2% | Complexed with magnesium[4] |
| Fluorescence Lifetime (τ) | ~0.3 ns | Complexed with magnesium[4] |
Note: Specific excitation and emission maxima for this compound can vary depending on the local chemical environment and are not consistently reported in the literature.
Table 2: Recommended Dosing for this compound (Demeclocycline) in Humans
| Patient Population | Dosage | Frequency | Duration |
| Normal Renal Function (eGFR ≥ 30 mL/minute) | 250 mg | 4 times a day | 3 days for each label[5] |
| Renal Insufficiency (eGFR < 30 mL/minute, including dialysis) | 150 mg | 2 times a day | 3 days for each label[5] |
| Alternative Dosing (not to exceed) | 10 mg/kg/day | 3 times a day | 2 days for each label[6][7] |
Note: It is recommended to avoid dairy products around the time of oral administration as they can interfere with tetracycline absorption.[5]
Experimental Protocols
In Vivo Labeling Protocol (Human)
This protocol is a standard double-labeling schedule for adult patients.
-
First Labeling Period (Days 1-3): Administer this compound according to the appropriate dosage in Table 2.
-
Inter-label Period (Days 4-17): No label is administered. This period allows for the separation of the two fluorescent labels.
-
Second Labeling Period (Days 18-20): Administer the second course of this compound using the same dosage as the first.
-
Bone Biopsy (Days 23-27): Perform a transiliac bone biopsy to obtain a core of undecalcified bone.[5] An intact core of at least 5 mm in length is preferred.[5]
Specimen Handling and Processing
-
Fixation: Immediately place the fresh bone biopsy into a sealed container with 70% ethanol (B145695) for fixation and shipping.[5][6]
-
Dehydration: Process the fixed tissue through a series of graded ethanol solutions (e.g., 70%, 80%, 90%, 96%, 100%) to remove all water. Each dehydration step should last for 48 hours.
-
Clearing: After dehydration, clear the specimen in a solution like xylene for 24 hours.
-
Embedding: Infiltrate and embed the dehydrated and cleared bone specimen in a hard plastic resin, such as methyl methacrylate (B99206) (MMA). This is a critical step for producing high-quality undecalcified sections.
-
Sectioning: Use a heavy-duty microtome equipped with a tungsten carbide blade to cut thin sections (typically 5-10 µm thick) of the embedded bone.
-
Mounting: Mount the sections on glass slides for microscopic analysis.
Fluorescence Microscopy and Histomorphometric Analysis
-
Microscopy: Examine the unstained sections using a fluorescence microscope equipped with a filter set appropriate for tetracycline fluorescence (e.g., UV or violet excitation and blue or green emission).
-
Image Capture: Capture digital images of the fluorescent labels within the bone.
-
Histomorphometric Measurements: Using specialized image analysis software, measure the following primary parameters:
-
Single-labeled surface (sLS): The length of bone surface showing a single fluorescent label.
-
Double-labeled surface (dLS): The length of bone surface showing two distinct fluorescent labels.
-
Inter-label distance (Ir.L.Th): The perpendicular distance between the two fluorescent labels.
-
-
Calculation of Dynamic Parameters: From the primary measurements, calculate the key dynamic histomorphometric parameters:
-
Mineralizing Surface per Bone Surface (MS/BS): Calculated as (dLS + 0.5 * sLS) / BS. This represents the percentage of bone surface that was actively mineralizing during the labeling period.
-
Mineral Apposition Rate (MAR): Calculated as the average Ir.L.Th divided by the inter-label time in days. This indicates the rate of new bone deposition.
-
Bone Formation Rate (BFR/BS): Calculated as MS/BS * MAR. This is a comprehensive measure of the rate of new bone formation.
-
Visualizations
Caption: Mechanism of this compound incorporation into bone.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetracyclines and bone: unclear actions with potentially lasting effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adsorption and orientation of tetracycline on hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Undecalcified Bone Preparation for Histology, Histomorphometry and Fluorochrome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayocliniclabs.com [mayocliniclabs.com]
- 7. NKF KDOQI Guidelines [kidneyfoundation.cachefly.net]
Application Notes and Protocols: Demethylchlortetracycline as a Fluorescent Marker in Bone Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethylchlortetracycline (DCTC), a member of the tetracycline (B611298) family of antibiotics, serves as a vital fluorescent marker in the study of bone dynamics. Its ability to chelate with calcium ions allows it to be incorporated into newly mineralizing bone at the calcification front. This property makes DCTC an invaluable tool for dynamic bone histomorphometry, enabling the visualization and quantification of bone formation over time. When administered sequentially, DCTC and other fluorochromes create distinct fluorescent labels within the bone matrix, providing a temporal record of mineral apposition. These application notes provide a comprehensive overview, detailed protocols, and quantitative data for the effective use of this compound in bone research.
Mechanism of Action
This compound, like other tetracyclines, binds to hydroxyapatite (B223615) crystals at sites of active bone formation. This binding is a result of the chelation of calcium ions on the crystal surface by the tetracycline molecule. Once bound, the DCTC molecule exhibits fluorescence under ultraviolet (UV) light, appearing as a distinct band when viewed microscopically in undecalcified bone sections. By administering DCTC at two different time points, two separate fluorescent labels are incorporated into the bone. The distance between these two labels allows for the calculation of the mineral apposition rate (MAR), a key parameter in assessing bone formation dynamics.
Caption: Mechanism of this compound Bone Labeling.
Quantitative Data Presentation
The selection of a fluorescent marker for bone studies is critical and depends on its photophysical properties and performance in biological systems. The following table summarizes the key quantitative data for this compound and compares it with other commonly used bone fluorochromes.
| Property | This compound (DCTC) | Tetracycline | Calcein | Alizarin Red S |
| Excitation Max (nm) | ~405 | ~405 | ~495 | ~543 |
| Emission Max (nm) | ~520-530 | ~520-530 | ~515 | ~618 |
| Fluorescence Color | Yellow-Green | Yellow | Green | Red |
| Relative Brightness | 0.82 (relative to tetracycline at 1.0)[1] | 1.00 | High | Moderate |
| Quantum Yield (Φ) | 2.2% (complexed with magnesium)[1] | Variable | High | Low |
| Fluorescence Lifetime (τ) | ~0.3 ns (complexed with magnesium)[1] | Variable | ~4 ns | Variable |
Experimental Protocols
Protocol 1: In Vivo Double Labeling of Rodent Bone with this compound
This protocol describes a standard method for double-labeling the bones of rodents (e.g., mice or rats) to measure dynamic bone formation parameters.
Materials:
-
This compound hydrochloride (DCTC)
-
Sterile 0.9% saline solution
-
Vehicle for injection (e.g., sterile water for injection or a pH-adjusted buffer)
-
Syringes and needles for administration (e.g., 27-30 gauge)
-
Animal scale
Procedure:
-
Preparation of DCTC Solution:
-
Dissolve DCTC hydrochloride in the chosen vehicle to a final concentration of 2-5 mg/mL. The solution should be freshly prepared and protected from light.
-
Ensure the pH of the solution is adjusted to be physiologically compatible if necessary.
-
-
Animal Dosing:
-
Weigh each animal accurately to determine the correct dose.
-
The recommended dose for DCTC is typically between 15 and 30 mg/kg body weight.
-
-
Administration Schedule (10-2-5 Schedule):
-
Day 0: Administer the first dose of DCTC via intraperitoneal (IP) or subcutaneous (SC) injection.
-
Day 10: Administer the second dose of DCTC using the same route and dosage.
-
Day 15: Euthanize the animals and collect the bones of interest (e.g., femurs, tibiae, vertebrae).
Note: The interval between labels can be adjusted depending on the expected rate of bone formation. For studies with slower bone turnover, a longer interval (e.g., 14 days) may be appropriate. For rapid bone growth, a shorter interval may be necessary.
-
Caption: Timeline for a typical double DCTC labeling experiment.
Protocol 2: Preparation of Undecalcified Bone Sections for Fluorescence Microscopy
This protocol outlines the steps for processing bone samples to preserve the fluorescent labels for microscopic analysis.
Materials:
-
10% neutral buffered formalin (NBF)
-
Ascending grades of ethanol (B145695) (70%, 80%, 95%, 100%)
-
Xylene or other clearing agents
-
Methyl methacrylate (B99206) (MMA) or other embedding resins
-
Hardener and plasticizer for the embedding medium
-
Microtome for hard tissues (e.g., a Jung K or Leica Polycut)
-
Tungsten carbide knives
-
Mounting medium
Procedure:
-
Fixation:
-
Immediately after collection, fix the bone samples in 10% NBF for 24-48 hours at 4°C. Ensure the volume of fixative is at least 10 times the volume of the tissue.
-
-
Dehydration:
-
Wash the samples in running tap water for several hours.
-
Dehydrate the samples through a graded series of ethanol:
-
70% ethanol: 24 hours
-
80% ethanol: 24 hours
-
95% ethanol: 24 hours
-
100% ethanol: 3 changes, 24 hours each
-
-
-
Clearing:
-
Transfer the dehydrated samples to xylene (or another suitable clearing agent) for 24-48 hours.
-
-
Infiltration and Embedding:
-
Infiltrate the cleared samples with a pre-polymerized MMA solution. This is typically done in a series of steps with increasing concentrations of MMA.
-
Embed the infiltrated samples in fresh MMA in a suitable mold and allow to polymerize in a controlled environment (e.g., a water bath or oven).
-
-
Sectioning:
-
Trim the polymerized blocks to the desired size.
-
Section the blocks at a thickness of 5-10 µm using a microtome equipped with a tungsten carbide knife.
-
-
Mounting:
-
Mount the sections on glass slides using a compatible mounting medium.
-
Protocol 3: Quantitative Bone Histomorphometry
This protocol describes the basic measurements and calculations for dynamic bone histomorphometry using double DCTC labels.
Equipment:
-
Fluorescence microscope with a UV light source and appropriate filter sets for detecting DCTC fluorescence.
-
Image analysis software with measurement capabilities (e.g., ImageJ, Bioquant, or OsteoMeasure).
Measurements:
-
Total Bone Surface (BS): The total length of the trabecular or cortical bone surface in the region of interest.
-
Single-Labeled Surface (sLS): The length of the bone surface with only one fluorescent label.
-
Double-Labeled Surface (dLS): The length of the bone surface with two distinct fluorescent labels.
-
Inter-label Width (Ir.L.Wi): The average distance between the two fluorescent labels, measured perpendicular to the bone surface.
Calculations:
-
Mineralizing Surface per Bone Surface (MS/BS):
-
MS/BS (%) = [(dLS + 0.5 * sLS) / BS] * 100
-
-
Mineral Apposition Rate (MAR):
-
MAR (µm/day) = Ir.L.Wi / Inter-label time (days)
-
-
Bone Formation Rate per Bone Surface (BFR/BS):
-
BFR/BS (µm³/µm²/year) = MAR * (MS/BS) * 365
-
Caption: Workflow for Quantitative Bone Histomorphometry Analysis.
Conclusion
This compound is a reliable and effective fluorescent marker for the quantitative analysis of bone formation. Its distinct fluorescence and established protocols make it a valuable tool for researchers in bone biology, pharmacology, and toxicology. By following the detailed protocols outlined in these application notes, researchers can obtain robust and reproducible data on dynamic bone parameters, contributing to a deeper understanding of skeletal health and disease.
References
Application Notes and Protocols for In Vivo Imaging of Brain Tumors with Demethylchlortetracycline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethylchlortetracycline (DMC), a member of the tetracycline (B611298) class of antibiotics, has emerged as a promising agent for the in vivo fluorescence imaging of brain tumors. Its intrinsic fluorescent properties, coupled with a preferential accumulation in neoplastic tissues, allow for the demarcation of tumor margins from healthy brain parenchyma. This capability is of significant interest for fluorescence-guided surgery and for preclinical research in neuro-oncology. This document provides detailed application notes and experimental protocols for the use of this compound in the in vivo imaging of brain tumors.
Principle of this compound Fluorescence in Tumors
This compound, like other tetracyclines, exhibits native fluorescence. It absorbs light in the violet range and emits fluorescence in the green-yellow spectrum.[1][2] The precise mechanism of its selective accumulation and enhanced fluorescence within tumor tissue is multifaceted and is thought to involve several factors:
-
Mitochondrial Targeting: Tetracyclines are known to interfere with mitochondrial protein synthesis.[3] This interaction within the metabolically active and often dysfunctional mitochondria of cancer cells may contribute to the retention and fluorescence enhancement of the molecule.
-
Matrix Metalloproteinase (MMP) Inhibition: Tetracyclines can inhibit the activity of MMPs, which are often overexpressed in malignant gliomas and play a role in tumor invasion and angiogenesis.[4][5][6] The binding of this compound to these enzymes or associated proteins in the tumor microenvironment could lead to its localized concentration.
-
Binding to Ribosomal Subunits: this compound binds to the 30S ribosomal subunit in bacteria, and a similar interaction with mitochondrial ribosomes in tumor cells could contribute to its accumulation.
The combination of these factors leads to a higher concentration of this compound in tumor cells compared to surrounding healthy brain tissue, providing a fluorescent contrast for imaging.
Quantitative Data Summary
While specific quantitative data for this compound in preclinical in vivo brain tumor imaging is still emerging, the following table summarizes the key fluorescence properties based on available literature.
| Property | Value | Conditions / Notes |
| Excitation Wavelength | ~402 nm | In brain tissue[1] |
| Emission Wavelength Range | 470 - 570 nm | In glioma tissue[1][2] |
| Relative Fluorescence Brightness | Lower than tetracycline | Qualitative observation |
| Reported Human Dose (Clinical Trial) | 300 mg, orally, twice a day for 2-5 days | For intraoperative detection of malignant glioma[7][8] |
| Reported Mouse Dose (for gene induction) | 25 µg/mL to 2 mg/mL in drinking water | Not specific for imaging, but provides a reference for tolerance[9] |
Experimental Protocols
Protocol 1: Orthotopic Glioblastoma Mouse Model for Fluorescence Imaging
This protocol describes the establishment of a glioblastoma mouse model suitable for in vivo imaging studies.
Materials:
-
Human glioblastoma cell line (e.g., U87-MG, U251)
-
Immunodeficient mice (e.g., athymic nude mice)
-
Stereotactic frame
-
Hamilton syringe with a 26-gauge needle
-
Anesthesia machine with isoflurane (B1672236)
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture the glioblastoma cells according to standard protocols.
-
Cell Preparation: On the day of surgery, harvest the cells and resuspend them in sterile PBS at a concentration of 1 x 10^5 cells/µL.
-
Anesthesia: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Stereotactic Surgery:
-
Mount the anesthetized mouse in a stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a dental drill, create a small burr hole at the desired coordinates for injection into the striatum (e.g., 2 mm lateral to the bregma, 1 mm anterior to the bregma, and 3 mm deep).
-
Slowly inject 2 µL of the cell suspension (2 x 10^5 cells) into the brain parenchyma using the Hamilton syringe.
-
Leave the needle in place for 5 minutes to prevent reflux, then slowly withdraw it.
-
Suture the scalp incision.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics, and monitor the animals for any signs of distress.
-
Tumor Growth Monitoring: Allow the tumors to grow for 1-2 weeks before commencing imaging studies. Tumor growth can be monitored by bioluminescence imaging if the cells are engineered to express luciferase, or by MRI.[10]
Protocol 2: In Vivo Fluorescence Imaging of Brain Tumors with this compound
This protocol outlines the procedure for administering this compound and performing fluorescence imaging in the established orthotopic glioblastoma mouse model.
Materials:
-
This compound hydrochloride
-
Sterile saline or PBS for injection
-
In vivo fluorescence imaging system (e.g., IVIS, Pearl Trilogy)
-
Anesthesia machine with isoflurane
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound hydrochloride in sterile saline or PBS. The exact concentration will depend on the desired dosage. A starting point for dose-finding studies could be in the range of 10-50 mg/kg, administered intraperitoneally (i.p.) or intravenously (i.v.).
-
-
Administration of this compound:
-
Anesthetize the tumor-bearing mouse with isoflurane.
-
Administer the prepared this compound solution via i.p. or i.v. injection.
-
-
Time-Course Imaging:
-
At various time points post-injection (e.g., 1, 3, 6, 12, 24, and 48 hours), anesthetize the mouse and place it in the in vivo fluorescence imaging system.
-
Acquire fluorescence images using an excitation filter around 400 nm and an emission filter in the 500-550 nm range.
-
It is crucial to maintain consistent imaging parameters (exposure time, binning, f/stop) across all time points and animals for quantitative comparison.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) over the tumor area (identified by bioluminescence or anatomical location) and a contralateral, non-tumor-bearing region of the brain.
-
Quantify the average fluorescence intensity within each ROI.
-
Calculate the tumor-to-background ratio (TBR) at each time point by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.
-
Plot the TBR over time to determine the optimal imaging window.
-
-
Ex Vivo Validation (Optional):
-
After the final imaging time point, euthanize the mouse and excise the brain.
-
Image the whole brain ex vivo using the fluorescence imaging system.
-
The brain can then be sectioned and imaged with a fluorescence microscope to confirm the localization of this compound fluorescence within the tumor at a cellular level.
-
Visualizations
Conclusion
This compound holds potential as a fluorescent probe for the in vivo imaging of brain tumors. The protocols outlined in this document provide a framework for researchers to establish preclinical models and conduct imaging studies to further investigate its efficacy and optimize its use. Further research is warranted to quantify the tumor-to-background ratios at different time points and dosages to establish a robust and reliable imaging protocol for both preclinical and potential clinical applications.
References
- 1. Establishment of an orthotopic glioblastoma mouse model for preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of methylene blue and demeclocycline for enhancing optical contrast of gliomas in optical images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetracycline antibiotics impair mitochondrial function and its experimental use confounds research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Orthotopic Glioblastoma Mouse Model Maintaining Brain Parenchymal Physical Constraints and Suitable for Intravital Two-photon Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.tees.ac.uk [research.tees.ac.uk]
- 6. Role of matrix metalloproteinases in the invasion of glioblastoma and drug interventions (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Stability of Doxycycline in Feed and Water and Minimal Effective Doses in Tetracycline-Inducible Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Demeclocycline Staining in Confocal Microscopy of Gliomas
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demeclocycline (B601452), a tetracycline-based antibiotic, has emerged as a promising fluorescent agent for the visualization of glioma tissues. Its intrinsic fluorescent properties, which are sensitive to the cellular microenvironment, allow for the demarcation of neoplastic tissue from healthy brain parenchyma. This document provides detailed protocols for the application of demeclocycline staining in conjunction with confocal microscopy for the study of gliomas, catering to both ex vivo tissue analysis and in vitro cell culture models.
Principle of Demeclocycline Fluorescence in Gliomas
Demeclocycline exhibits enhanced fluorescence in glioma cells likely due to a combination of factors related to the unique biochemical and physiological characteristics of tumor cells. The leading hypothesis centers on the altered mitochondrial state and ion concentration within cancer cells.
-
Mitochondrial Accumulation and Function: Tetracycline (B611298) derivatives, including demeclocycline, are known to accumulate in the mitochondria of eukaryotic cells. Glioma cells often exhibit a state of metabolic reprogramming with altered mitochondrial membrane potential. This altered electrochemical gradient may facilitate the uptake and retention of demeclocycline.
-
Environmental Sensitivity of Fluorescence: The fluorescence quantum yield of demeclocycline is highly dependent on its local environment, including solvent polarity, pH, and binding to macromolecules and cations such as magnesium (Mg²⁺) and calcium (Ca²⁺). The fluorescence of tetracyclines is significantly enhanced upon chelation with these divalent cations. Cancer cells, including gliomas, can have altered intracellular ion concentrations, which may contribute to the enhanced fluorescence of demeclocycline within the tumor.
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with demeclocycline fluorescence for glioma staining.
| Parameter | Value | Conditions | Reference |
| Excitation Wavelength | ~402 nm | Ex vivo stained human brain tissue | [1] |
| Emission Wavelength Range | 500 - 540 nm | Ex vivo stained human brain tissue | [1] |
| Alternative Emission Range | 470 - 570 nm | Aqueous solution | [2] |
| Ex Vivo Staining Concentration | 0.75 mg/mL | Aqueous solution for freshly excised brain tissue | [1] |
| In Vitro Treatment Concentration | 10 µM | Human brain tumor-initiating cells | |
| Quantum Yield (Φ) | 2.2% | Complexed with magnesium | [3] |
| Fluorescence Lifetime (τ) | ~0.3 ns | Complexed with magnesium | [3] |
| Relative Fluorescence Brightness | 0.82 | Relative to tetracycline at 1.0 in undecalcified bone | [3] |
Experimental Protocols
Protocol 1: Ex Vivo Staining of Fresh Glioma Tissue
This protocol is adapted from studies performing multimodal confocal microscopy on freshly excised human brain tumors[1].
Materials:
-
Demeclocycline hydrochloride powder
-
Sterile deionized water
-
Freshly excised glioma and normal brain tissue
-
Confocal microscope with a 405 nm laser line and appropriate emission filters
-
Microscope slides and coverslips
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Staining Solution: Prepare a 0.75 mg/mL aqueous solution of demeclocycline hydrochloride. Ensure the powder is completely dissolved. Protect the solution from light.
-
Tissue Preparation: Immediately after surgical resection, place the fresh tissue specimens in PBS. For comparative analysis, obtain both suspected tumor tissue and adjacent normal brain tissue.
-
Staining: Immerse the freshly excised brain tissues in the 0.75 mg/mL demeclocycline solution. The optimal incubation time should be determined empirically, but initial experiments can start with a 15-30 minute incubation at room temperature, protected from light.
-
Washing: After incubation, briefly rinse the tissues in PBS to remove excess unbound demeclocycline.
-
Mounting: Mount the stained tissue on a microscope slide with a drop of PBS and cover with a coverslip.
-
Confocal Imaging:
-
Place the slide on the stage of the confocal microscope.
-
Use a 405 nm laser for excitation.
-
Set the emission detection window between 500 nm and 540 nm.
-
Acquire images of both the tumor and normal brain tissue using identical imaging parameters (laser power, gain, pinhole size) for accurate comparison.
-
Optionally, a reflectance image can be acquired simultaneously at 402 nm to visualize connective tissue morphology[1].
-
-
Histological Correlation (Optional but Recommended): Following imaging, the tissue can be fixed in formalin, processed for paraffin (B1166041) embedding, and stained with Hematoxylin and Eosin (H&E) to correlate the fluorescence signal with the underlying tissue histology.
Protocol 2: In Vitro Staining of Cultured Glioma Cells
This protocol provides a general framework for staining live or fixed glioma cells in culture. Optimization of concentration and incubation time is recommended for each cell line.
Materials:
-
Demeclocycline hydrochloride powder
-
Sterile deionized water or cell culture medium for stock solution
-
Cultured glioma cells (e.g., U87, U251) and normal human astrocytes (for control) grown on glass-bottom dishes or coverslips
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (for fixed cell staining)
-
Mounting medium (e.g., with DAPI for nuclear counterstaining)
Procedure for Live-Cell Imaging:
-
Preparation of Demeclocycline Solution: Prepare a stock solution of demeclocycline (e.g., 10 mM in sterile water or DMSO). Further dilute in cell culture medium to the desired working concentration. A starting concentration of 10 µM can be used based on previous studies on brain tumor-initiating cells.
-
Cell Culture: Plate glioma cells and normal astrocytes on glass-bottom dishes suitable for confocal microscopy. Allow cells to adhere and reach 50-70% confluency.
-
Staining: Replace the culture medium with fresh medium containing the desired concentration of demeclocycline. Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C in a CO₂ incubator. An incubation time course experiment is recommended to determine the optimal staining time.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove unbound demeclocycline.
-
Imaging: Immediately image the live cells using a confocal microscope with a 405 nm excitation laser and an emission window of 500-540 nm.
Procedure for Fixed-Cell Staining:
-
Cell Culture and Staining: Follow steps 1-3 from the live-cell imaging protocol.
-
Fixation: After staining and washing, fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount a coverslip onto the slide using a suitable mounting medium. For nuclear visualization, a mounting medium containing DAPI can be used.
-
Imaging: Image the fixed cells using a confocal microscope with the same settings as for live-cell imaging.
Visualizations
References
- 1. Demeclocycline as a contrast agent for detecting brain neoplasms using confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of methylene blue and demeclocycline for enhancing optical contrast of gliomas in optical images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols: Developing an Animal Model for the Syndrome of Inappropriate Antidiuretic Hormone (SIADH) using Demethylchlortetracycline
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Syndrome of Inappropriate Antidiuretic Hormone (SIADH) secretion is a disorder characterized by excessive release of antidiuretic hormone (ADH), also known as vasopressin, leading to water retention, dilutional hyponatremia, and concentrated urine.[1][2] Developing a reliable animal model is crucial for understanding the pathophysiology of SIADH and for the preclinical evaluation of novel therapeutic agents.
This document provides a detailed protocol for establishing a rat model of SIADH through the continuous infusion of the vasopressin analog desmopressin (B549326) (dDAVP). Furthermore, it describes the use of demethylchlortetracycline (DMC), a tetracycline (B611298) antibiotic, to induce a state of nephrogenic diabetes insipidus, effectively counteracting the effects of SIADH.[3] This model allows for the investigation of the mechanisms of water reabsorption in the kidney and the in-vivo testing of drugs targeting the vasopressin pathway.
Mechanism of Action of this compound
This compound's utility in this model stems from its ability to induce a controlled and reversible nephrogenic diabetes insipidus.[3] It interferes with the intracellular signaling cascade of vasopressin in the principal cells of the kidney's collecting ducts.
Under normal physiological conditions, or in the dDAVP-induced SIADH model, vasopressin binds to the vasopressin V2 receptor (V2R) on the basolateral membrane of principal cells. This activates a G-protein-coupled signaling pathway, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn promotes the trafficking and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the cells. This increases water reabsorption from the urine back into the bloodstream.
This compound disrupts this process primarily by inhibiting adenylyl cyclase, thereby reducing cAMP production.[4] This leads to a decrease in PKA activity and a subsequent reduction in the expression and translocation of AQP2 to the cell membrane. The result is decreased water permeability of the collecting duct, leading to increased water excretion (diuresis) and a correction of the hyponatremia induced by SIADH.
Caption: Mechanism of this compound on Vasopressin Signaling.
Experimental Protocols
This section details the procedures for inducing SIADH in a rat model and the subsequent administration of this compound.
-
Animals: Male Wistar or Sprague-Dawley rats (200-250 g)
-
dDAVP (desmopressin acetate): For induction of SIADH
-
This compound (DMC) hydrochloride
-
Osmotic minipumps: For continuous dDAVP infusion
-
Metabolic cages: For individual housing and collection of urine and feces
-
Anesthetics: (e.g., isoflurane) for surgical procedures
-
Saline (0.9% NaCl)
-
5% Dextrose solution
-
Blood collection tubes: (e.g., with EDTA or for serum separation)
-
Reagents for biochemical analysis: (e.g., kits for sodium, creatinine (B1669602), osmolality)
-
Reagents for Western blotting:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibody: Rabbit anti-AQP2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescence substrate
-
-
Reagents for histopathology:
-
10% Neutral buffered formalin
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Hematoxylin and Eosin (B541160) (H&E) stains
-
Caption: Experimental Workflow for the SIADH Animal Model.
-
Animal Acclimatization: House rats individually in metabolic cages for at least one week to adapt to the new environment. Provide standard chow and water ad libitum.
-
Baseline Measurements: For 24 hours prior to surgery, record baseline body weight, water intake, and urine output. Collect baseline blood and urine samples for biochemical analysis.
-
Osmotic Minipump Implantation:
-
Anesthetize the rat using a suitable anesthetic (e.g., isoflurane).
-
Shave and disinfect the dorsal thoracic area.
-
Make a small incision and create a subcutaneous pocket.
-
Implant an osmotic minipump filled with dDAVP to deliver a continuous infusion. The exact concentration and infusion rate of dDAVP should be optimized to induce sustained hyponatremia, but a starting point can be a delivery rate of 5 ng/hour.[5]
-
Suture the incision and allow the animal to recover.
-
-
SIADH Development:
-
Following surgery, replace drinking water with a 5% dextrose solution to encourage water intake and facilitate the development of hyponatremia.[5]
-
Monitor the animals daily for signs of hyponatremia (e.g., lethargy).
-
Confirm the development of SIADH by measuring serum sodium and osmolality after 3-5 days.
-
-
Animal Grouping: Once SIADH is established, divide the animals into at least two groups:
-
SIADH Control Group: Receives the vehicle (e.g., saline or water) daily.
-
SIADH + DMC Group: Receives this compound daily.
-
-
DMC Administration:
-
Prepare a fresh solution of DMC in the vehicle each day.
-
Administer DMC via oral gavage at a dose of 25-50 mg/kg body weight once daily for a period of 7 days. The optimal dose may need to be determined empirically.
-
Administer an equal volume of the vehicle to the control group.
-
-
Daily Monitoring: Throughout the treatment period, record daily body weight, water (5% dextrose solution) intake, and urine output for each animal.
-
Urine Collection: Collect urine over a 24-hour period using the metabolic cages at baseline, after SIADH induction, and at the end of the treatment period. Centrifuge the urine to remove debris and store at -80°C for later analysis.
-
Blood Collection: At the end of the experiment, anesthetize the animals and collect blood via cardiac puncture.
-
For serum, collect blood in tubes without anticoagulant, allow to clot, centrifuge, and collect the serum.
-
For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Store serum/plasma at -80°C.
-
-
Kidney Tissue Collection:
-
Following blood collection, perfuse the animals with cold saline to remove remaining blood from the organs.
-
Excise the kidneys.
-
For histopathology, fix one kidney in 10% neutral buffered formalin.
-
For Western blotting, dissect the other kidney into cortex, outer medulla, and inner medulla, snap-freeze the sections in liquid nitrogen, and store at -80°C.
-
-
Measure sodium and creatinine concentrations in serum and urine using a clinical chemistry analyzer or specific assay kits.
-
Determine the osmolality of serum and urine using an osmometer.
-
Protein Extraction: Homogenize the frozen kidney sections (inner medulla is the primary region of interest) in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel (e.g., 12%).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against AQP2 (e.g., rabbit anti-rat AQP2, 1:1000 dilution) overnight at 4°C.[6]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.[6]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and visualize the protein bands using an imaging system. AQP2 typically appears as a non-glycosylated band at ~29 kDa and a glycosylated band at ~35-45 kDa.[7]
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the AQP2 signal.
-
Quantify the band intensities using densitometry software.
-
-
Tissue Processing:
-
After fixation in 10% neutral buffered formalin for at least 24 hours, dehydrate the kidney tissue through a graded series of ethanol.
-
Clear the tissue with xylene.
-
Embed the tissue in paraffin wax.
-
-
Sectioning and Staining:
-
Microscopic Examination:
-
Examine the stained sections under a light microscope.
-
Assess for any pathological changes in the glomeruli, proximal and distal tubules, and collecting ducts.[4] Potential findings related to high-dose tetracycline toxicity could include tubular necrosis, cellular vacuolization, and interstitial inflammation.[10]
-
Data Presentation
The quantitative data obtained from this study can be summarized in the following table for clear comparison between the experimental groups.
| Parameter | Baseline | SIADH Control | SIADH + DMC |
| Body Weight (g) | |||
| Water Intake (mL/24h) | |||
| Urine Output (mL/24h) | |||
| Serum Sodium (mmol/L) | |||
| Urine Sodium (mmol/L) | |||
| Serum Osmolality (mOsm/kg) | |||
| Urine Osmolality (mOsm/kg) | |||
| Relative AQP2 Expression (Inner Medulla) | N/A |
All values should be presented as mean ± standard error of the mean (SEM).
References
- 1. Demeclocycline-induced nephrogenic diabetes insipidus. In-vivo and in-vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. Study of histopathological and molecular changes of rat kidney under simulated weightlessness and resistance training protective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An experimental model of syndrome of inappropriate antidiuretic hormone secretion in the rat [pubmed.ncbi.nlm.nih.gov]
- 6. Aquaporin-2 in the early stages of the adenine-induced chronic kidney disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 8. Haematoxylin and eosin (H&E) staining for histopathology [bio-protocol.org]
- 9. Hematoxylin and Eosin (H&E) Staining Protocol - IHC WORLD [ihcworld.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of Demethylchlortetracycline in Plasma via High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Demethylchlortetracycline is a tetracycline (B611298) antibiotic used to treat a variety of bacterial infections. Accurate quantification of this compound in plasma is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies, therapeutic drug monitoring (TDM), and bioequivalence assessments. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is a robust and widely used technique for this purpose. These application notes provide detailed protocols for the determination of this compound in a plasma matrix. The use of an internal standard (IS), such as another tetracycline like oxytetracycline (B609801) or doxycycline, is recommended for accurate and precise quantification.[1]
2. Principle
The method involves the extraction of this compound and an internal standard (IS) from a plasma matrix, followed by chromatographic separation on a reversed-phase HPLC column. The separation is typically achieved using a mobile phase consisting of an organic solvent and an aqueous buffer. The analyte is then detected by a UV or mass spectrometry detector. Quantification is performed by constructing a calibration curve from the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.
3. Experimental Protocols
Materials and Reagents
-
This compound hydrochloride reference standard
-
Oxytetracycline or other suitable internal standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol (B129727)
-
Perchloric acid or Trichloroacetic acid
-
Acetic acid, glacial
-
Orthophosphoric acid
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Deionized water (18.2 MΩ·cm)
-
Drug-free human plasma
Instrumentation
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler with temperature control, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1] For higher sensitivity and selectivity, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system can be used.[1][2]
-
Analytical Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly employed.[1] Other columns like C8 or RP-AmideC16 can also be used.
Sample Preparation
The primary challenge in analyzing plasma samples is the removal of proteins, which can interfere with the analysis and damage the HPLC column.[1][3] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1]
Protocol 3.3.1: Protein Precipitation (PPT)
This method is rapid and straightforward for sample cleanup.[1]
-
Pipette 200 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add a known concentration of the internal standard (e.g., oxytetracycline).[1]
-
Add 400 µL of a cold precipitating agent, such as acetonitrile or 10% trichloroacetic acid.[1][3][4] The typical ratio of precipitating agent to plasma is 2:1 or 3:1 (v/v).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]
-
Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C.[1]
-
Carefully aspirate the clear supernatant and transfer it to an HPLC vial.
-
The supernatant can be injected directly into the HPLC system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.[1]
Protocol 3.3.2: Solid-Phase Extraction (SPE)
SPE provides a cleaner sample extract compared to protein precipitation.[1]
-
Condition a C18 SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water.[1]
-
To 500 µL of plasma, add the internal standard.[1]
-
Load the plasma sample onto the conditioned SPE cartridge.[1]
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[1]
-
Elute the analyte and internal standard with 1 mL of methanol or acetonitrile.[1]
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase for HPLC injection.[1]
Chromatographic Conditions
The following tables summarize typical HPLC-UV and LC-MS/MS conditions for the analysis of tetracyclines.
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Condition 1 (Isocratic) | Condition 2 (Gradient) |
|---|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm[1] | Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm[5] |
| Mobile Phase A | 5% Acetic Acid in Water[1] | 0.025 M KH₂PO₄ in Water (pH 3)[5] |
| Mobile Phase B | Acetonitrile / Methanol[1] | Acetonitrile[5] |
| Composition | 25% Acetonitrile, 20% Methanol, 55% Mobile Phase A[1] | Gradient: 5% B to 60% B in 10 min[5] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[5] |
| Column Temp. | 35 °C | 25 °C[5] |
| Injection Vol. | 20 µL[1] | 5 µL[5] |
| Detection | UV at 350 nm[5] | UV at 350 nm[5] |
Table 2: LC-MS/MS Chromatographic Conditions (for higher sensitivity)
| Parameter | Condition |
|---|---|
| Column | Waters CORTECS T3, 2.1 x 100 mm, 2.7 µm[2] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | Acetonitrile[2] |
| Gradient | 0 min 5% B, 0.2 min 10% B, 3.5 min 40% B, 5.5 min 55% B, 7.5 min 90% B, 7.5–18 min 90% B, and 18.1–20 min 5% B[2] |
| Flow Rate | 0.4 mL/min[2] |
| Column Temp. | 35 °C[2] |
| Injection Vol. | 5 µL[2] |
| Ionization | Electrospray Ionization (ESI), Positive Mode[1] |
| Detection | Triple Quadrupole Mass Spectrometer[1] |
Preparation of Standards and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (e.g., 1 mg/mL) in methanol.
-
Working Solutions: Prepare serial dilutions from the stock solutions to create working solutions for calibration standards and quality control (QC) samples.
-
Calibration Standards: Spike drug-free plasma with the appropriate working solutions to create a series of calibration standards covering the expected concentration range (e.g., 0.05 to 5 µg/mL).
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels: low, medium, and high.
4. Data Presentation
The performance of the method should be validated according to regulatory guidelines. Typical validation parameters are summarized below.
Table 3: Summary of Method Validation Parameters (Typical Values)
| Parameter | Result |
|---|---|
| Linearity Range | 0.05 - 5.0 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 0.05 µg/mL[6] |
| Intra-day Precision (%RSD) | < 3%[6] |
| Inter-day Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
| Mean Extraction Recovery | > 70% |
5. Visualizations
The following diagrams illustrate the key workflows for the quantification of this compound in plasma.
Caption: Overall experimental workflow.
Caption: Protein Precipitation (PPT) workflow.
Caption: Solid-Phase Extraction (SPE) workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development, validation and application of a novel HPLC-MS/MS method for the measurement of minocycline in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Rapid determination of tetracycline and lumecycline in human plasma and urine using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Demethylchlortetracycline Stock Solutions in In-Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and quality control of demethylchlortetracycline (DMCTC) stock solutions for use in various in-vitro assays. Adherence to these guidelines will help ensure the accuracy, reproducibility, and reliability of experimental results.
Introduction
This compound is a broad-spectrum tetracycline (B611298) antibiotic that inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit.[1][2] Beyond its antimicrobial properties, DMCTC is also known to inhibit matrix metalloproteinases (MMPs). These characteristics make it a valuable tool for in-vitro research in areas such as antimicrobial susceptibility testing, tetracycline-inducible gene expression systems, and MMP inhibition assays. Accurate and consistent preparation of DMCTC stock solutions is critical for obtaining reliable data in these applications.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its hydrochloride salt.
| Property | This compound | This compound Hydrochloride | Reference(s) |
| Alternate Names | 6-Demethylchlortetracycline | This compound HCl, Clortetrin, Declomycin, Ledermycin | [1][3][4][5] |
| CAS Number | 127-33-3 | 64-73-3 | [1][2][3][6] |
| Molecular Formula | C₂₁H₂₁ClN₂O₈ | C₂₁H₂₂Cl₂N₂O₈ | [1][2][6] |
| Molecular Weight | 464.85 g/mol | 501.3 g/mol | [1][2][4][5] |
| Appearance | Yellow to orange solid | Yellow crystalline powder | [2][7] |
| Solubility in DMSO | ~1 mg/mL | Soluble | [8][9][10] |
| Solubility in DMF | ~1.4 mg/mL | Soluble | [8][9] |
| Solubility in PBS (pH 7.2) | Not specified | ~3.3 mg/mL | [8][9] |
| Solubility in Water | Sparingly soluble | Soluble | [7] |
| Solubility in Ethanol | Soluble | Soluble | [2][10] |
| Storage (Solid) | -20°C | -20°C | [2][8][9] |
| Stability (Solid) | ≥ 4 years at -20°C | ≥ 4 years at -20°C | [8][9] |
Experimental Protocols
Preparation of a 10 mg/mL Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound hydrochloride in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound hydrochloride (CAS: 64-73-3)
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Accurately weigh 10 mg of this compound hydrochloride powder using a calibrated analytical balance.
-
Dissolution: Add 1 mL of anhydrous DMSO to the powder.
-
Mixing: Vortex the solution until the powder is completely dissolved. The solution should be clear and yellow.[10]
-
Aliquoting: Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect it from light.
Preparation of a 1 mg/mL Aqueous Stock Solution
For experiments where an organic solvent is not desirable, an aqueous stock solution can be prepared. Due to the pH-dependent solubility of this compound, an acidic buffer is recommended.[10]
Materials:
-
This compound hydrochloride (CAS: 64-73-3)
-
Sterile, deionized water or a suitable acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.5)[10]
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer or sonicator
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
Procedure:
-
Weighing: Weigh out 1 mg of this compound hydrochloride powder.
-
Dissolution: Add 1 mL of sterile, deionized water or acidic buffer.
-
Mixing: Gently vortex or sonicate to dissolve the powder.[10]
-
Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile, amber tube.
-
Storage: It is highly recommended to prepare aqueous solutions fresh for each experiment.[9][10] If short-term storage is necessary, store at 4°C for no longer than 48 hours.[12] For longer-term storage, aliquots can be stored at -20°C for up to one month or -80°C for up to six months, though fresh preparation is preferred.[10][11]
Quality Control of Stock Solutions
To ensure the reliability of in-vitro assays, the quality of the this compound stock solution should be verified.
Recommended QC Measures:
-
Visual Inspection: The solution should be clear and free of precipitates. A yellow to greenish-yellow color is normal.[10]
-
pH Measurement: For aqueous solutions, verify that the pH is within the desired range to ensure solubility and stability. The pH of the agar (B569324) medium for susceptibility testing should be between 7.2 and 7.4.[13]
-
Concentration Verification (Optional): The concentration of the stock solution can be confirmed using a spectrophotometer by measuring its absorbance at its maximum absorption wavelengths (λmax: 229, 266, 369 nm).[8][9]
-
Functional Assay: Test the stock solution in a well-characterized assay with a known positive control to confirm its biological activity.
Application-Specific Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial isolate.
Workflow:
References
- 1. scbt.com [scbt.com]
- 2. toku-e.com [toku-e.com]
- 3. Demeclocycline [drugfuture.com]
- 4. Demeclocycline hydrochloride | C21H22Cl2N2O8 | CID 54686764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Demeclocycline Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. pschemicals.com [pschemicals.com]
- 7. Demeclocycline hydrochloride | 64-73-3 [chemicalbook.com]
- 8. caymanchem.com [caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. iacld.com [iacld.com]
Application Notes and Protocols for Demethylchlortetracycline Administration in a Rat Model of Hyponatremia
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hyponatremia, a condition characterized by low sodium levels in the blood, is a common electrolyte disorder. The syndrome of inappropriate antidiuretic hormone (SIADH) secretion is a frequent cause of euvolemic hyponatremia. Demethylchlortetracycline, a tetracycline (B611298) antibiotic, is used off-label to treat SIADH-induced hyponatremia. It functions by inducing a state of nephrogenic diabetes insipidus, thereby increasing free water clearance by the kidneys.[1] These application notes provide a comprehensive overview of the administration of this compound in a rat model of hyponatremia, including detailed experimental protocols, quantitative data, and a depiction of the relevant signaling pathway.
Mechanism of Action
This compound's primary effect in treating hyponatremia is not through its antibiotic properties but by interfering with the action of antidiuretic hormone (ADH), also known as vasopressin, on the renal collecting ducts.[2][3] Specifically, it inhibits the vasopressin V2 receptor (V2R) signaling cascade downstream of receptor binding.[2] This interference leads to a reduction in the expression and translocation of aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells.[3][4] The molecular mechanism involves the downregulation of adenylyl cyclase isoforms (specifically adenylate cyclase 3 and 5/6), which in turn decreases the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[2][4] This cascade ultimately reduces the transcription of the AQP2 gene and the abundance of AQP2 protein, leading to decreased water reabsorption by the kidneys and an increase in free water excretion.[3][4]
Data Presentation
The following table summarizes quantitative data from a study investigating the effects of this compound in a rat model of SIADH-induced hyponatremia.[5]
| Parameter | Control Group (Hyponatremic) | This compound-Treated Group |
| Plasma Sodium (mmol/L) | 125 ± 2 | 133 ± 2 |
| Plasma Osmolality (mOsmol/kg H₂O) | 264 ± 4 | 275 ± 3 |
| Urine Volume (mL/24h) | 11 ± 1 | 29 ± 4 |
| Urine Osmolality (mOsmol/kg H₂O) | 1188 ± 123 | 488 ± 69 |
| Fractional Water Excretion (%) | 1.1 ± 0.1 | 4.0 ± 0.7 |
| Fractional Sodium Excretion (%) | 0.4 ± 0.1 | 0.7 ± 0.1 |
Experimental Protocols
Induction of Hyponatremia in a Rat Model (SIADH Model)
This protocol is adapted from studies inducing hyponatremia in rats to mimic SIADH.[5][6][7]
Materials:
-
Male Wistar rats (150-200 g)
-
Osmotic minipumps (e.g., Alzet model 1002 or 2002)
-
Desmopressin acetate (B1210297) (dDAVP)
-
Sterile isotonic saline
-
Rodent liquid diet (e.g., ssniff EF R/M AIN 76A)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for subcutaneous implantation
Procedure:
-
Acclimatize rats to a liquid diet for 2-3 days prior to the experiment.
-
Anesthetize the rats using a suitable anesthetic agent.
-
Surgically implant an osmotic minipump subcutaneously in the dorsal region. The minipump should be filled with dDAVP dissolved in sterile saline to deliver a constant infusion (e.g., 5 ng/h) for the duration of the experiment (e.g., 8 days).
-
House the rats in individual metabolic cages to allow for accurate measurement of food and water intake, as well as urine output.
-
Provide the rats with the liquid diet and restrict access to free water to induce and maintain hyponatremia.
-
Monitor the rats daily for signs of distress and measure body weight.
-
After a set period (e.g., 8 days), collect blood and urine samples for analysis of sodium concentration and osmolality to confirm the hyponatremic state.
Administration of this compound
This protocol describes the administration of this compound to the hyponatremic rat model.[5]
Materials:
-
This compound hydrochloride
-
Phosphate-buffered saline (PBS) or sterile saline for dissolution
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare a fresh solution of this compound hydrochloride in PBS or sterile saline on each day of administration.
-
The recommended dosage is 40 mg/kg body weight per day.[5]
-
Administer the this compound solution via intraperitoneal injection.
-
Continue the daily injections for the desired treatment period (e.g., the last 4-8 days of the hyponatremia induction period).
-
A control group of hyponatremic rats should receive daily intraperitoneal injections of the vehicle (PBS or sterile saline) only.
Immunoblotting for Aquaporin-2 (AQP2) in Kidney Tissue
This protocol outlines the steps for determining the abundance of AQP2 in kidney tissue lysates.
Materials:
-
Rat kidney tissue (cortex, outer medulla, inner medulla)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against AQP2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
At the end of the experimental period, euthanize the rats and harvest the kidneys.
-
Dissect the kidneys on ice into cortex, outer medulla, and inner medulla.
-
Homogenize the dissected kidney tissues in ice-cold RIPA buffer.
-
Centrifuge the homogenates at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AQP2 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensity using densitometry software.
cAMP Measurement in Kidney Tissue
This protocol describes the measurement of cyclic AMP (cAMP) levels in kidney tissue using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
Materials:
-
Rat kidney tissue
-
0.1 M HCl
-
cAMP ELISA kit (commercially available)
-
Microplate reader
Procedure:
-
Harvest and dissect the kidney tissue as described in the immunoblotting protocol.
-
Homogenize the tissue samples in 0.1 M HCl to inhibit phosphodiesterase activity.
-
Centrifuge the homogenates to pellet cellular debris.
-
Collect the supernatant.
-
Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a microplate pre-coated with a cAMP capture antibody.
-
Adding a fixed amount of HRP-conjugated cAMP.
-
Incubating the plate to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculate the cAMP concentration in the samples by comparing their absorbance to the standard curve.
Mandatory Visualizations
Signaling Pathway of this compound in Renal Collecting Duct Cells
Caption: Signaling pathway of this compound in renal collecting duct cells.
Experimental Workflow for this compound Administration in a Rat Model of Hyponatremia
Caption: Experimental workflow for this compound administration.
References
- 1. researchgate.net [researchgate.net]
- 2. Demeclocycline attenuates hyponatremia by reducing aquaporin-2 expression in the renal inner medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. medium.com [medium.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Rat cAMP(Cyclic Adenosine Monophosphate) ELISA Kit – AFG Scientific [afgsci.com]
Application Notes and Protocols for In Vitro Cell Culture Application of Demethylchlortetracycline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethylchlortetracycline (Demeclocycline) is a tetracycline (B611298) antibiotic derived from a mutant strain of Streptomyces aureofaciens.[1] Beyond its well-established bacteriostatic function of inhibiting bacterial protein synthesis by binding to the 30S ribosomal subunit, this compound exhibits a range of non-antibiotic properties that make it a valuable tool for in vitro cell culture research.[1][2] These activities, largely independent of its antimicrobial mechanism, include the inhibition of matrix metalloproteinases (MMPs), modulation of inflammatory responses, and the regulation of aquaporin-2 (AQP2) expression.[3][4]
These application notes provide an overview of the key in vitro applications of this compound, supported by quantitative data and detailed experimental protocols. The information herein is intended to guide researchers in designing and executing experiments to explore the multifaceted effects of this compound in various cell-based models.
Key In Vitro Applications
-
Inhibition of Aquaporin-2 (AQP2) Expression: this compound is a known inhibitor of vasopressin-induced water transport in the renal collecting duct. In vitro, it has been shown to decrease the abundance of AQP2 by reducing the generation of cyclic AMP (cAMP), a key second messenger in the vasopressin signaling pathway.[5] This makes it a useful tool for studying water channel regulation and for modeling conditions such as the Syndrome of Inappropriate Antidiuretic Hormone (SIADH) secretion in cell culture.
-
Anti-Inflammatory Effects: Like other tetracyclines, this compound possesses anti-inflammatory properties. It can modulate the production of pro-inflammatory cytokines and chemokines in immune cells, such as macrophages, often through the inhibition of key signaling pathways like NF-κB and Mitogen-Activated Protein Kinase (MAPK).[3][4]
-
Inhibition of Matrix Metalloproteinases (MMPs): this compound can inhibit the activity of MMPs, a family of enzymes responsible for the degradation of the extracellular matrix. This has significant implications for cancer research, particularly in studying tumor cell invasion and metastasis, as well as in inflammatory conditions where tissue remodeling is a key pathological feature.
-
Induction of Apoptosis: Tetracycline analogs have been shown to induce apoptosis in various cancer cell lines. This pro-apoptotic effect makes this compound a compound of interest in cancer biology research for investigating mechanisms of programmed cell death.
Data Presentation
The following tables summarize quantitative data related to the in vitro effects of this compound and other relevant tetracyclines. Direct comparative studies and IC50 values for this compound are not extensively reported in publicly available literature for some applications; therefore, data for doxycycline (B596269) and minocycline (B592863) are included for contextual comparison.[2][6]
Table 1: Effect of this compound on Aquaporin-2 (AQP2) Abundance
| Cell Line | Concentration | Incubation Time | Effect | Reference |
| mpkCCD | 50 µM | 24 hours | Significant decrease in AQP2 abundance | [3] |
| mpkCCD | 100 µM | 24 hours | Further decrease in AQP2 abundance | [3] |
Table 2: Comparative IC50 Values of Tetracycline Analogs Against Various MMPs
| MMP Target | Compound | IC50 Value | Reference |
| Various MMPs | Demeclocycline | Not Reported | [2] |
| MMP-9 | Minocycline | 15 µM | [2] |
| MMP-3 | Minocycline | > 100 µM | [2] |
| MMP-1 | Doxycycline | > 50 µM (18% inhibition at 50 µM) | [2] |
| MMP-8 | Doxycycline | ~30 µM (50-60% inhibition at 30 µM) | [2] |
| MMP-13 | Doxycycline | ~30 µM (50-60% inhibition at 30 µM) | [2] |
Table 3: Anti-Inflammatory Effects of Tetracyclines in LPS-Induced RAW 264.7 Macrophages
| Compound | Effect | Key Mechanisms | Reference |
| Demeclocycline | Data not available | Inhibition of MMPs, potential modulation of cytokine production | [4] |
| Doxycycline | Inhibition of Nitric Oxide (NO), TNF-α, and IL-6 production | Inhibition of MMPs, phospholipase A2, and inflammatory cytokine synthesis | [4] |
| Minocycline | Inhibition of NO, TNF-α, and IL-6 production | Inhibition of MMPs, inducible nitric oxide synthase (iNOS), and microglial activation | [4] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
References
- 1. ERK inhibition overcomes acquired resistance to MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Tetracyclines downregulate the production of LPS-induced cytokines and chemokines in THP-1 cells via ERK, p38, and nuclear factor-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear Translocation of p65 is Controlled by Sec6 via the Degradation of IκBα. | Sigma-Aldrich [merckmillipore.com]
- 5. Inhibition of IκB Kinase and IκB Phosphorylation by 15-Deoxy-Δ12,14-Prostaglandin J2 in Activated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Demethylchlortetracycline: A Versatile Contrast Agent for Fluorescence Microscopy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Demethylchlortetracycline (DMC), a member of the tetracycline (B611298) class of antibiotics, possesses intrinsic fluorescent properties that make it a valuable tool in fluorescence microscopy. Its ability to bind to specific biological structures and the sensitivity of its fluorescence to the local microenvironment have led to its application as a contrast agent in a variety of research areas, including bone physiology, oncology, and microbiology. This document provides detailed application notes and protocols for the use of this compound as a fluorescent contrast agent.
Principle of Fluorescence
This compound exhibits a characteristic yellow fluorescence under ultraviolet (UV) light. This intrinsic fluorescence is attributed to the conjugated system of its four-ringed naphthacenecarboxamide nucleus. The fluorescence properties, including excitation and emission maxima, quantum yield, and lifetime, are influenced by environmental factors such as pH, solvent polarity, and binding to macromolecules and metal ions. For instance, chelation of calcium ions in bone enhances its fluorescence, making it an excellent marker for bone mineralization.[1][2]
Applications in Fluorescence Microscopy
This compound has been successfully employed as a fluorescent contrast agent in several key research applications:
-
Bone Histomorphometry: DMC is widely used as a fluorescent bone-labeling agent to study dynamic aspects of bone formation and remodeling.[1] When administered in vivo, it incorporates into newly mineralizing bone, allowing for the visualization and quantification of bone growth over time.
-
Cancer Cell Imaging: Studies have shown that DMC can be used to differentiate between benign and malignant gastric lesions and to enhance the optical contrast of gliomas.[3][4] Its anti-cancer properties are linked to the inhibition of signaling pathways such as mTOR.[1]
-
Microbiology: As a tetracycline antibiotic, DMC binds to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis.[5] This specific binding can be exploited for fluorescent imaging of bacteria.
Quantitative Data
The following tables summarize the key photophysical and biological properties of this compound.
Table 1: Photophysical Properties of this compound
| Property | Value | Conditions |
| Excitation Maximum | ~360-415 nm (UV-A to blue light) | General for tetracyclines |
| Emission Maximum | Green to yellow range | General for tetracyclines |
| Relative Fluorescence Brightness | 0.82 (relative to tetracycline at 1.0) | In undecalcified bone sections |
| Quantum Yield (Φ) | 2.2% | Complexed with magnesium[2][6] |
| Fluorescence Lifetime (τ) | ~0.3 ns | Complexed with magnesium[2][6] |
Table 2: Comparative Efficacy of Tetracyclines on Brain Tumor-Initiating Cell (BTIC) Growth
| Compound | Concentration | Cell Line | Assay | Result |
| This compound | 10 µM | Glioblastoma BTICs | Neurosphere Assay | Significant reduction in sphere formation[1] |
| Tetracycline | 10 µM | Glioblastoma BTICs | Neurosphere Assay | Less effective than this compound[1] |
| Oxytetracycline | 10 µM | Glioblastoma BTICs | Neurosphere Assay | Less effective than this compound[1] |
Experimental Protocols
Protocol 1: In Vivo Bone Labeling for Histomorphometry
This protocol is designed for labeling areas of active bone formation in animal models for subsequent fluorescence microscopy analysis.
Materials:
-
This compound hydrochloride
-
Sterile saline or other appropriate vehicle for administration
-
Animal model (e.g., rat, mouse)
-
Fluorescence microscope with UV or violet excitation and blue or green emission filters
Procedure:
-
Dosing:
-
For dynamic histomorphometry, two sequential labels are administered to measure the rate of bone apposition.
-
A common regimen involves a drug-free interval between two labeling periods. For example, administer this compound for 3 days, followed by a 14-day drug-free period, and then a second 3-day course.
-
For patients with normal renal function, a typical dose is 150 mg twice a day.[6] For animal studies, a subcutaneous dose of 30 mg/kg bodyweight has been used for tetracycline derivatives in rats.[6] Dosage should be optimized based on the animal model and experimental design.
-
-
Tissue Harvesting and Processing:
-
Following the final labeling period and an appropriate interval, euthanize the animal and harvest the bones of interest.
-
Fix the tissue in 70% ethanol (B145695) or neutral buffered formalin.
-
Embed the undecalcified bone in a resin such as methyl methacrylate.
-
Section the embedded bone to a thickness of 5-10 µm using a microtome.
-
-
Fluorescence Microscopy:
-
Mount the bone sections on glass slides.
-
Image the sections using a fluorescence microscope equipped with a filter set appropriate for tetracyclines (e.g., excitation around 400 nm and emission around 530 nm).[6] The this compound label will appear as a bright yellow-gold fluorescent line at the sites of active mineralization.
-
Protocol 2: Staining of Cancer Cells in Culture
This protocol provides a general guideline for staining cultured cancer cells with this compound for fluorescence microscopy.
Materials:
-
This compound hydrochloride solution (e.g., 1 mg/mL in sterile water or DMSO, stored protected from light)
-
Cultured cancer cells on coverslips or in imaging-compatible plates
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture cells to the desired confluency on sterile coverslips or in imaging plates.
-
Staining:
-
Remove the culture medium and wash the cells once with PBS.
-
Incubate the cells with a working solution of this compound (e.g., 10 µM in culture medium) for a specific duration (e.g., 1-2 hours). The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition.
-
-
Washing: Remove the staining solution and wash the cells three times with PBS to remove unbound dye.
-
Fixation (Optional):
-
If fixation is required, incubate the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional):
-
If intracellular targets are to be co-stained with antibodies, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with a suitable filter set for this compound (UV/violet excitation, blue/green emission).
-
Protocol 3: Fluorescence Imaging of Bacteria
This protocol outlines a method for visualizing bacteria using this compound.
Materials:
-
Bacterial culture
-
This compound hydrochloride solution
-
PBS or appropriate bacterial buffer
-
Fluorescence microscope
Procedure:
-
Bacterial Preparation: Grow bacteria to the desired phase (e.g., mid-logarithmic phase).
-
Staining:
-
Harvest the bacteria by centrifugation and resuspend them in PBS.
-
Incubate the bacterial suspension with a working concentration of this compound (concentration to be optimized) for a defined period.
-
-
Washing: Centrifuge the stained bacteria and wash with PBS to remove excess dye. Repeat this step two to three times.
-
Imaging:
-
Resuspend the bacterial pellet in a small volume of PBS.
-
Mount a drop of the bacterial suspension on a microscope slide with a coverslip.
-
Image the bacteria using a fluorescence microscope with appropriate filter settings.
-
Signaling Pathways and Mechanisms of Action
Inhibition of mTOR Pathway in Cancer Cells
This compound has been shown to inhibit the mTOR signaling pathway in glioblastoma by upregulating the DNA Damage Inducible Transcript 4 (DDIT4), a known inhibitor of mTORC1.[1] This pathway is critical for cell growth, proliferation, and survival.
Caption: this compound inhibits the mTOR pathway in cancer cells.
Inhibition of Bacterial Protein Synthesis
The primary antibacterial mechanism of this compound involves the inhibition of protein synthesis. It binds to the 30S ribosomal subunit, sterically blocking the binding of aminoacyl-tRNA to the A-site of the ribosome. This prevents the addition of new amino acids to the growing polypeptide chain, ultimately leading to the cessation of protein synthesis.
Caption: this compound inhibits bacterial protein synthesis.
Experimental Workflow
The following diagram illustrates a general workflow for using this compound as a fluorescent contrast agent in microscopy experiments.
Caption: General experimental workflow for fluorescence microscopy with DMC.
Conclusion
This compound is a versatile and cost-effective fluorescent contrast agent with applications in bone biology, cancer research, and microbiology. Its utility stems from its intrinsic fluorescence and its ability to specifically label biological structures. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this compound in their fluorescence microscopy studies. As with any fluorescent probe, optimization of staining conditions and imaging parameters is crucial for obtaining high-quality and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Difference in label length between this compound and oxytetracycline: implications for the interpretation of bone histomorphometric data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Demeclocycline Reduces the Growth of Human Brain Tumor-Initiating Cells: Direct Activity and Through Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The binding of 6-demethylchlortetracycline to 70S, 50S and 30S ribosomal particles: a quantitative study by fluorescence anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating Demethylchlortetracycline Solubility in Aqueous Buffers: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the challenges associated with the aqueous solubility of demethylchlortetracycline. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful preparation of this compound solutions for your research.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound hydrochloride precipitating in my aqueous buffer?
A1: this compound hydrochloride's solubility is highly dependent on the pH of the solution. It is an amphoteric molecule, meaning it can act as both an acid and a base, with its lowest solubility occurring at its isoelectric point. Precipitation in aqueous buffers is most often due to the pH of the solution being close to this point, or the concentration of the drug exceeding its solubility limit at a given pH. The compound is significantly more soluble in acidic conditions.[1]
Q2: What is the optimal pH range for dissolving this compound hydrochloride?
A2: To maintain solubility, it is recommended to use acidic buffers. A 1 in 100 solution of this compound hydrochloride in water has a pH of approximately 2.5.[2] For optimal stability and to minimize photodegradation, a citrate (B86180) buffer at pH 4.5 is recommended.[2] Generally, a pH range of 2 to 5 will enhance solubility.[1]
Q3: What are the best solvents for preparing a stock solution?
A3: For high-concentration stock solutions, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are commonly used.[3] These stock solutions can then be diluted into the desired aqueous buffer for experiments. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental system. Always include a vehicle control in your experiments to account for any effects of the solvent.
Q4: Is this compound hydrochloride sensitive to light and temperature?
A4: Yes, this compound is sensitive to light and can undergo photodegradation. Solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil. While gentle warming can aid in dissolution, excessive heat should be avoided as it can lead to degradation.
Q5: How stable are aqueous solutions of this compound hydrochloride?
A5: Aqueous solutions of this compound are not recommended for long-term storage. It is best to prepare fresh solutions for each experiment. If short-term storage is necessary, aliquots can be stored at -20°C for up to one month, protected from light. Avoid repeated freeze-thaw cycles.
Data Presentation: this compound Hydrochloride Solubility
The following table summarizes the solubility of this compound hydrochloride in various solvents and buffer systems. Please note that solubility can be affected by factors such as temperature, the purity of the compound, and the presence of other solutes. The data has been compiled from various sources and experimental conditions may vary.
| Solvent/Buffer | pH | Solubility (mg/mL) | Notes |
| Water | ~2.5 (for a 1 in 100 solution) | Soluble | The pH of the resulting solution is acidic. |
| 0.01 N Hydrochloric Acid | ~2 | Soluble | Recommended for preparing stock solutions for in vitro activity assays.[2] |
| Citrate Buffer | 4.5 | Data not available; optimal for stability | Photodegradation is lowest at this pH.[2] |
| Phosphate (B84403) Buffered Saline (PBS) | 7.2 | ~3.3 | Solubility is significantly lower at neutral pH.[4] |
| Dimethyl Sulfoxide (DMSO) | Not Applicable | ~1 - 100 | Solubility can be increased with sonication. |
| Ethanol | Not Applicable | Soluble | [3] |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.
Materials:
-
This compound hydrochloride powder
-
Aqueous buffers of desired pH (e.g., citrate buffer pH 4.5, phosphate buffer pH 7.2)
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-performance liquid chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
Methodology:
-
Add an excess amount of this compound hydrochloride powder to a glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Add a known volume of the desired aqueous buffer to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After shaking, let the vials stand to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC-UV method or by measuring the absorbance with a UV-Vis spectrophotometer at the compound's λmax and calculating the concentration from a standard curve.
Protocol 2: Preparation of a this compound Hydrochloride Working Solution
This protocol describes the preparation of a working solution from a DMSO stock for use in in vitro experiments.
Materials:
-
This compound hydrochloride powder
-
Anhydrous DMSO
-
Sterile aqueous buffer of desired pH
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Prepare a 10 mg/mL Stock Solution in DMSO:
-
Weigh out 10 mg of this compound hydrochloride powder.
-
Add 1 mL of high-purity DMSO.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear and yellow.
-
Store this stock solution in small, light-protected aliquots at -20°C or -80°C.
-
-
Prepare the Working Solution:
-
Warm the desired sterile aqueous buffer to the experimental temperature.
-
Perform a serial dilution of the DMSO stock solution into the aqueous buffer to achieve the final desired concentration.
-
Important: To avoid precipitation, add the DMSO stock to the buffer dropwise while gently vortexing.
-
The final concentration of DMSO in the working solution should be kept to a minimum (typically ≤1%) to avoid solvent-induced artifacts.
-
Prepare a vehicle control containing the same final concentration of DMSO in the aqueous buffer.
-
Troubleshooting Guides
Issue: Precipitate forms immediately upon adding the DMSO stock solution to the aqueous buffer.
-
Possible Cause 1: Concentration exceeds solubility limit. The final concentration of this compound in the aqueous buffer may be too high for the given pH.
-
Solution: Lower the final concentration of the drug. Determine the maximum solubility in your specific buffer system using a solubility test.
-
-
Possible Cause 2: pH of the buffer is too high. this compound is less soluble at neutral or alkaline pH.
-
Solution: Use a more acidic buffer (e.g., pH 4-6) for your experiment, if permissible by your experimental design.
-
-
Possible Cause 3: Rapid addition of stock solution. Adding the concentrated DMSO stock too quickly can cause localized high concentrations, leading to precipitation.
-
Solution: Add the DMSO stock solution dropwise to the aqueous buffer while continuously and gently mixing.
-
Issue: The solution is initially clear but a precipitate forms over time.
-
Possible Cause 1: Slow precipitation at equilibrium. The initial clear solution may have been supersaturated, and the compound is slowly precipitating out as it reaches its thermodynamic equilibrium.
-
Solution: Prepare fresh solutions immediately before use. If the experiment is long, consider the stability of the compound in your buffer at the experimental temperature.
-
-
Possible Cause 2: Temperature change. If the solution was prepared at a higher temperature and then cooled, the solubility may have decreased, causing precipitation.
-
Solution: Maintain a constant temperature throughout the preparation and experiment.
-
-
Possible Cause 3: Interaction with buffer components. Tetracyclines can chelate divalent cations (e.g., Ca²⁺, Mg²⁺), which can affect their solubility and activity.
-
Solution: Be aware of the concentration of divalent cations in your buffer and cell culture media. If chelation is suspected, consider using a buffer with a lower concentration of these ions.
-
Visualizations
References
Technical Support Center: Demethylchlortetracycline (DMC) Solubility for In Vivo Studies
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for improving the solubility of demethylchlortetracycline (DMC) for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility limits of this compound (DMC) in common solvents?
A1: this compound hydrochloride is a crystalline solid with limited aqueous solubility.[1][2] Its solubility is higher in organic solvents and can be influenced by the pH of aqueous buffers.[1][3]
-
Phosphate-Buffered Saline (PBS, pH 7.2): Approximately 3.3 mg/mL[1][2][3]
-
Dimethyl sulfoxide (B87167) (DMSO): Approximately 1.0 mg/mL[1][3]
It is recommended to prepare fresh aqueous solutions daily and avoid storing them for more than one day to ensure stability.[1]
Q2: My DMC precipitates when I dilute my organic stock solution into an aqueous buffer for my in vivo study. What's happening and how can I fix it?
A2: This phenomenon is often called "solvent shock" or precipitation upon dilution. It occurs when a drug dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous medium where its solubility is much lower.[5][6]
Troubleshooting Steps:
-
Slow, Dropwise Addition: Add the organic stock solution to the aqueous buffer very slowly, drop-by-drop, while vigorously stirring or vortexing the buffer.[5][6] This prevents localized supersaturation.
-
Reduce Stock Concentration: Prepare a more dilute stock solution in your organic solvent. This will require adding a larger volume to your buffer but reduces the severity of the solvent shock.
-
Minimize Final Organic Solvent: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your dosing solution is insignificant and well-tolerated by the animal model, typically less than 0.1-1%.[1][7]
-
Pre-warm the Buffer: Pre-warming the aqueous buffer to 37°C can sometimes improve solubility, but this should be tested as it can decrease the solubility of some compounds.[5][6]
Q3: What are the primary strategies to enhance the solubility and bioavailability of poorly soluble drugs like DMC?
A3: Several formulation strategies can be employed to overcome the challenges of poor aqueous solubility for in vivo studies.[8][9][10] The main approaches include:
-
pH Adjustment: For ionizable drugs like tetracyclines, modifying the pH of the vehicle can significantly increase solubility.[8][11][12]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the drug's solubility in the final formulation.[8][12][13]
-
Surfactants: Surfactants form micelles that can encapsulate hydrophobic drugs, increasing their apparent solubility in aqueous solutions.[8][9]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophobic inner cavity capable of encapsulating drug molecules, thereby increasing their solubility in water.[9][14]
-
Particle Size Reduction: Decreasing the particle size of the drug through methods like micronization or nanosuspension increases the surface area, which can lead to a faster dissolution rate.[8][12][15]
-
Lipid-Based Formulations: Incorporating the drug into oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.[9][12]
Q4: How does pH affect the solubility of tetracyclines like DMC?
A4: Tetracyclines are amphoteric molecules, meaning they have both acidic and basic functional groups and their charge is highly dependent on pH.[11] Generally, tetracyclines are more soluble in acidic conditions (pH below 3) where they exist primarily in a cationic (protonated) form.[11][13][16] As the pH increases towards the physiological range (e.g., 7.4), their solubility can decrease, leading to potential precipitation.[11]
Troubleshooting Guide: Formulation Precipitation
Use this guide to diagnose and resolve common precipitation issues during the preparation of DMC dosing solutions.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation | Supersaturation / "Solvent Shock" : The local drug concentration exceeds its solubility limit upon adding the stock solution to the vehicle.[5] | 1. Add the stock solution dropwise while vigorously stirring the vehicle.[6]2. Use a larger volume of the vehicle.3. Prepare a more dilute stock solution. |
| Cloudiness After Standing | Poor Stability / pH Shift : The drug is not stable in the formulation over time, or the pH of the solution has changed. | 1. Prepare the dosing solution immediately before use.[1]2. Use a well-buffered vehicle to maintain a stable pH.[5]3. Store the solution at a different temperature (e.g., on ice) if stability is temperature-dependent. |
| Precipitation at 37°C | Temperature-Dependent Solubility : The compound is less soluble at physiological temperatures than at room temperature. | 1. Assess the solubility of DMC in your final formulation at 37°C.2. If solubility is lower, consider using a formulation approach that is less sensitive to temperature, such as a cyclodextrin (B1172386) complex.[5] |
| Inconsistent Results | Polymorphism : Different crystalline forms (polymorphs) of the drug may have different solubilities.[17] | 1. Ensure consistent sourcing and handling of the DMC powder.2. Consider using an amorphous solid dispersion to bypass issues with crystallinity.[18] |
Quantitative Data Summary
The following tables summarize key quantitative data for formulating this compound.
Table 1: Solubility of this compound Hydrochloride
| Solvent / Vehicle | Solubility | Reference(s) |
| PBS (pH 7.2) | ~ 3.3 mg/mL | [1][2][3] |
| Water | ~ 1.4 mg/mL | [2][4] |
| Dimethylformamide (DMF) | ~ 1.4 mg/mL | [1][3] |
| Dimethyl sulfoxide (DMSO) | ~ 1.0 mg/mL | [1][3] |
Table 2: Comparison of Common Solubility Enhancement Strategies
| Strategy | Primary Advantage | Key Disadvantage |
| pH Adjustment | Simple and effective for ionizable drugs. | Risk of precipitation upon injection into physiological pH; potential for drug degradation at extreme pH.[11][12] |
| Co-solvents | Can significantly increase the amount of drug dissolved. | Potential for in-vivo toxicity; risk of drug precipitation upon dilution in the bloodstream.[7][8] |
| Cyclodextrins | Low toxicity; forms a true solution, reducing precipitation risk. | Limited drug loading capacity; can be expensive.[9][14] |
| Surfactants | High solubilizing capacity for very hydrophobic drugs. | Potential for cell toxicity and other biological side effects.[8][9] |
| Lipid-Based (SEDDS) | Enhances both solubility and absorption, improving bioavailability. | Complex formulation development and characterization.[9][12] |
Experimental Protocols
Protocol 1: pH-Mediated Solubilization
This protocol describes how to dissolve DMC by temporarily lowering the pH and then readjusting it.
Materials:
-
This compound HCl powder
-
Sterile deionized water or desired buffer (e.g., saline)
-
0.1 M HCl and 0.1 M NaOH
-
Calibrated pH meter and stir plate
Procedure:
-
Weigh the required amount of DMC powder and add it to a volume of sterile water that is less than your final desired volume (e.g., 80% of the final volume).
-
While stirring, slowly add 0.1 M HCl dropwise to decrease the pH. Tetracyclines are generally more soluble at a pH below 3.[11][16]
-
Continue adding acid dropwise until all the DMC powder has completely dissolved.
-
Once the compound is dissolved, carefully and slowly add 0.1 M NaOH dropwise to adjust the pH back to the desired final pH (e.g., 4.0-5.0 for better stability, or closer to neutral if tolerated).
-
Caution: The compound may precipitate as the pH increases.[11] If precipitation occurs, the target concentration is too high for the solubility at that final pH. You may need to lower the final concentration or use a different strategy.
-
Bring the solution to the final desired volume with sterile water or buffer.
-
Filter-sterilize the final solution using a 0.22 µm syringe filter. Use this solution immediately.
Protocol 2: Co-Solvent Formulation
This protocol details the preparation of a simple co-solvent system. Common co-solvents for in vivo use include PEG 400, propylene (B89431) glycol, and ethanol.[13]
Materials:
-
This compound HCl powder
-
Co-solvent (e.g., Polyethylene Glycol 400 - PEG 400)
-
Sterile water or saline
Procedure:
-
Determine the desired final concentration of DMC and the percentage of co-solvent in the final vehicle (e.g., 40% PEG 400 in water). Ensure the co-solvent concentration is safe for the intended animal model and route of administration.
-
Weigh the DMC powder and place it in a sterile container.
-
Add the required volume of the co-solvent (e.g., PEG 400) to the powder.
-
Vortex or sonicate the mixture until the DMC is completely dissolved in the co-solvent. Gentle warming may be applied if necessary, but check for drug stability.
-
Slowly add the sterile water or saline to the co-solvent/drug mixture while continuously stirring or vortexing. Add the aqueous phase in small aliquots to prevent precipitation.
-
Once all components are mixed, verify that the solution remains clear.
-
This solution should be prepared fresh before each use.
Visualizations
Caption: Workflow for selecting a DMC solubilization strategy.
Caption: Troubleshooting guide for DMC precipitation issues.
Caption: Diagram of DMC encapsulation by a cyclodextrin molecule.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Buy Demeclocycline | > 95% [smolecule.com]
- 3. caymanchem.com [caymanchem.com]
- 4. demeclocycline | 127-33-3 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. The effects of pH and mixed solvent systems on the solubility of oxytetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. benchchem.com [benchchem.com]
- 18. sphinxsai.com [sphinxsai.com]
Technical Support Center: The Impact of pH on Demethylchlortetracycline Stability and Activity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on the stability and in vitro activity of demethylchlortetracycline.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of this compound in aqueous solutions?
A1: this compound, like other tetracyclines, is most stable in acidic conditions. As the pH increases towards neutral and alkaline conditions, its stability generally decreases. In strongly acidic solutions (below pH 3), tetracyclines can undergo dehydration to form anhydrotetracyclines. In the pH range of 3 to 5, epimerization at the C4 position can occur, leading to the formation of less active epimers. Under alkaline conditions, tetracyclines can be inactivated through the formation of isotetracycline (B1142230) derivatives.
Q2: What is the optimal pH for the in vitro antibacterial activity of this compound?
A2: The optimal pH for the in vitro activity of tetracyclines, including this compound, is generally in the range of 6.0 to 7.0. The antibacterial activity is influenced by the pH of the medium, which affects both the chemical form of the antibiotic and the physiological state of the bacteria. Deviations from the optimal pH range can impact the observed efficacy of the antibiotic.
Q3: How does pH influence the mechanism of action of this compound?
A3: The fundamental mechanism of action, which involves binding to the 30S ribosomal subunit to inhibit bacterial protein synthesis, is not directly altered by pH. However, the ability of this compound to penetrate the bacterial cell membrane is pH-dependent. Tetracyclines cross the bacterial cytoplasmic membrane in a protonated form, driven by the pH gradient. Therefore, the external pH can significantly affect the intracellular concentration of the drug, thereby influencing its overall activity.
Q4: Can the pH of the culture medium affect the Minimum Inhibitory Concentration (MIC) values of this compound?
A4: Yes, the pH of the culture medium can significantly impact the determined MIC values. Since the activity of this compound is pH-dependent, variations in the pH of the test medium can lead to inconsistent or misleading MIC results. It is crucial to control and standardize the pH of the medium when performing in vitro susceptibility testing.
Q5: What are the visible signs of this compound degradation in solution?
A5: A change in the color of a this compound solution, such as darkening, can be an indicator of degradation. This is often observed when the solution is exposed to non-ideal pH conditions, high temperatures, or prolonged light. It is recommended to discard any solution that shows a visible change in color.
Data Presentation
Table 1: pH-Dependent Stability of this compound
| pH | Stability Observation | Degradation Products |
| < 3 | Generally stable, but risk of dehydration. | Anhydrotetracyclines |
| 3 - 5 | Prone to reversible epimerization. | 4-Epitetracycline |
| 6 - 7 | Optimal range for activity, moderate stability. | Minimal degradation if properly stored. |
| > 7 | Decreased stability, risk of inactivation. | Isotetracyclines |
Table 2: Expected Impact of pH on In Vitro Activity of this compound
| pH Range | Expected Relative In Vitro Activity | Rationale |
| 5.0 - 6.0 | Moderate to High | Favorable for drug uptake, but stability may be slightly compromised compared to more acidic conditions. |
| 6.0 - 7.0 | High (Optimal) | Balances stability and efficient transport across the bacterial membrane. |
| 7.0 - 8.0 | Moderate to Low | Reduced drug uptake and decreased stability in slightly alkaline conditions. |
| > 8.0 | Low | Significant degradation and reduced cellular penetration. |
Note: This table illustrates the general trend of pH-dependent activity for tetracyclines. Actual MIC values will vary depending on the bacterial strain, specific medium composition, and other experimental conditions.
Experimental Protocols
Protocol: Determining the Effect of pH on the Minimum Inhibitory Concentration (MIC) of this compound
1. Preparation of pH-Adjusted Mueller-Hinton Broth (MHB):
-
Prepare MHB according to the manufacturer's instructions.
-
Aseptically divide the broth into several aliquots.
-
Adjust the pH of each aliquot to the desired levels (e.g., 5.5, 6.5, 7.5, 8.5) using sterile 1N HCl or 1N NaOH.
-
Use a calibrated pH meter to ensure accurate pH values.
-
Sterilize the pH-adjusted media by filtration through a 0.22 µm filter.
2. Preparation of this compound Stock Solution:
-
Accurately weigh this compound hydrochloride powder.
-
Dissolve in 0.01 N HCl to prepare a stock solution of 1 mg/mL.
-
Sterilize the stock solution by filtering through a 0.22 µm filter.
-
Store the stock solution in small aliquots at -20°C or lower, protected from light.
3. Broth Microdilution Assay:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution using the pH-adjusted MHB. Each row of the plate should correspond to a specific pH.
-
Prepare a bacterial inoculum of the test organism (e.g., E. coli ATCC 25922 or S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in the corresponding pH-adjusted MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a positive control (bacteria in broth, no antibiotic) and a negative control (broth only) for each pH condition.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
Troubleshooting Guides
Issue 1: High Variability in MIC Results
-
Possible Cause: Inconsistent pH of the culture medium.
-
Solution: Ensure the pH of your Mueller-Hinton broth is accurately measured and adjusted before each experiment. Use a calibrated pH meter. Verify that the pH does not drift significantly during incubation.
-
-
Possible Cause: Degradation of this compound stock solution.
-
Solution: Prepare fresh stock solutions regularly. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect stock solutions from light.
-
Issue 2: Precipitation of this compound in Solution
-
Possible Cause: The pH of the solvent is too high.
-
Solution: this compound hydrochloride is more soluble in acidic conditions. Prepare stock solutions in a slightly acidic solvent like 0.01 N HCl. When diluting in aqueous buffers, ensure the final pH is compatible with the drug's solubility at the desired concentration.
-
-
Possible Cause: Interaction with divalent cations.
-
Solution: Tetracyclines can chelate divalent cations such as Ca²⁺ and Mg²⁺, which can lead to precipitation and reduced activity. Be aware of the concentration of these ions in your culture medium and buffers.
-
Issue 3: Lower Than Expected Antibacterial Activity
-
Possible Cause: Suboptimal pH of the assay medium.
-
Solution: Adjust the pH of the culture medium to the optimal range for tetracycline (B611298) activity (typically pH 6.0-7.0). Ensure the medium is adequately buffered to maintain a stable pH throughout the experiment.
-
-
Possible Cause: Use of an inappropriate solvent for the stock solution.
-
Solution: While DMSO and DMF are common solvents, for aqueous-based assays, preparing the stock in a dilute acid can be more appropriate to ensure solubility and stability upon further dilution into the test medium.
-
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Workflow for determining the effect of pH on MIC.
Technical Support Center: Troubleshooting Poor Solubility of Tetracycline Analogues
For researchers, scientists, and drug development professionals, ensuring the proper solubilization of tetracycline (B611298) analogues is a critical first step for reliable experimental results. This guide provides a comprehensive resource for troubleshooting common solubility challenges encountered with this class of compounds.
Frequently Asked Questions (FAQs)
Q1: My tetracycline analogue powder won't dissolve in my aqueous buffer. What should I do?
A1: Direct dissolution of many tetracycline analogues in aqueous buffers, especially at neutral or alkaline pH, is often challenging due to their low water solubility. The recommended first step is to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are commonly used for this purpose. Once a clear stock solution is achieved, it can be serially diluted into your aqueous experimental medium.
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my cell culture medium. How can I prevent this?
A2: This is a common issue known as "precipitation upon dilution." It occurs when the highly concentrated drug solution in an organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower. To mitigate this:
-
Slow, Dropwise Addition: Add the stock solution to the aqueous medium slowly and drop-by-drop while vortexing or stirring. This facilitates rapid mixing and prevents the formation of localized areas of high drug concentration.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions.
-
Warm the Aqueous Medium: Gently warming the aqueous buffer or cell culture medium (e.g., to 37°C) can sometimes help maintain solubility during dilution. However, be mindful of the thermal stability of your specific analogue.
Q3: Can the pH of my buffer affect the solubility of my tetracycline analogue?
A3: Absolutely. The solubility of tetracycline analogues is highly pH-dependent. Generally, they exhibit greater solubility in acidic conditions. For instance, the solubility of doxycycline (B596269) hydrochloride in aqueous solution reaches a maximum at approximately pH 2.16.[1] If your experimental conditions allow, adjusting the pH of your buffer to be more acidic can significantly improve solubility.
Q4: Are there any additives that can help improve the solubility of my tetracycline analogue in an aqueous solution?
A4: Yes, several excipients can be used to enhance aqueous solubility:
-
Co-solvents: Including a small percentage of a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol) in your final working solution can help maintain the solubility of the tetracycline analogue. It is crucial to include a vehicle control in your experiments to account for any potential effects of the co-solvent.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules, effectively increasing their aqueous solubility. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
Q5: My high-concentration tetracycline analogue solution is colored. Will this interfere with my colorimetric or fluorometric assays?
A5: Yes, this is a critical consideration. Many tetracyclines are yellow, which can lead to high background absorbance in colorimetric assays (e.g., MTT, XTT) and potentially interfere with OD600 readings in bacterial growth assays.[2] Some analogues may also exhibit autofluorescence. To address this, always include "compound only" controls (your tetracycline analogue in the assay medium without cells or reagents) at the same concentrations as your experimental wells. The absorbance or fluorescence from these control wells should be subtracted from your experimental readings.
Data Presentation: Solubility of Common Tetracycline Analogues
The following table summarizes the solubility of several common tetracycline analogues in various solvents. It is important to note that these values can be influenced by factors such as temperature, pH, and the specific salt form of the compound.
| Tetracycline Analogue | Solvent | Solubility (mg/mL) | Reference |
| Tetracycline HCl | Water | 80 | [3] |
| DMSO | 96 | [3] | |
| Ethanol | Insoluble | [3] | |
| Oxytetracycline | Water (pH 1.2) | 31.4 | [4] |
| Water (pH 5.0) | 0.5 | [4] | |
| Water (pH 9.0) | 38.0 | [4] | |
| Chlortetracycline HCl | Water | Sparingly soluble | |
| Methanol | Soluble | ||
| Doxycycline Hyclate | Water | Highly soluble | [5] |
| Aqueous HCl (pH 2.16) | ~50 | ||
| Minocycline HCl | Water | 50 (with heat) | [4] |
| DMSO | 7 | [4] | |
| PBS (pH 7.2) | ~1 | ||
| Tigecycline | DMSO | ~30 | [3] |
| DMF | ~30 | [3] | |
| PBS (pH 7.2) | ~10 | [3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of a tetracycline analogue in DMSO.
Materials:
-
Tetracycline analogue powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh 10 mg of the tetracycline analogue powder into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex vigorously until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a general method for preparing a tetracycline analogue-cyclodextrin inclusion complex to improve aqueous solubility. The optimal ratio of drug to cyclodextrin (B1172386) should be determined experimentally.
Materials:
-
Tetracycline analogue
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare the HP-β-CD Solution: Dissolve a molar excess of HP-β-CD (e.g., a 5:1 or 10:1 molar ratio of HP-β-CD to the tetracycline analogue) in the desired aqueous buffer with stirring.
-
Add the Tetracycline Analogue: Slowly add the tetracycline analogue powder to the stirring HP-β-CD solution.
-
Complexation: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clearer over time.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved drug particles.
-
Characterization (Optional but Recommended): The formation of the inclusion complex can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Differential Scanning Calorimetry (DSC), or Fourier-Transform Infrared (FTIR) spectroscopy.
-
Storage: Store the resulting aqueous solution at 4°C, protected from light. The stability of the solution should be determined for the specific analogue.
Mandatory Visualizations
Caption: A troubleshooting workflow for addressing poor solubility of tetracycline analogues.
Caption: Key factors influencing the solubility of tetracycline analogues and corresponding strategies.
References
Technical Support Center: Optimizing Demethylchlortetracycline (DMCTC) Concentration for Antibacterial Assays
Welcome to the technical support center for optimizing demethylchlortetracycline (DMCTC) concentration in your antibacterial assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (DMCTC)?
A1: this compound, a member of the tetracycline (B611298) class of antibiotics, is primarily a bacteriostatic agent.[1] It functions by inhibiting protein synthesis in bacteria.[1][2][3] Specifically, DMCTC binds to the 30S ribosomal subunit of susceptible bacteria, which blocks the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[3][4] This action prevents the addition of new amino acids to the growing peptide chain, thereby halting protein synthesis and inhibiting bacterial growth and replication.[3]
Q2: What is a typical starting concentration range for DMCTC in antibacterial assays?
A2: A typical starting point for determining the optimal concentration of DMCTC is to test a broad range in a dose-response experiment, such as a "kill curve." A suggested range to begin with is 0.1 µg/mL to 100 µg/mL. The optimal concentration will be slightly higher than the determined Minimum Inhibitory Concentration (MIC) to ensure effective selection against non-resistant bacteria.
Q3: How should I prepare a stock solution of DMCTC?
A3: DMCTC hydrochloride is a crystalline solid that can be dissolved in various solvents. For a stock solution, Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are commonly used.[3] It is also soluble in 70% ethanol, which is a common practice for cell culture applications. Aqueous solutions can be prepared, but solubility is pH-dependent, with better solubility in acidic conditions. It is not recommended to store aqueous solutions for more than a day. Stock solutions in organic solvents should be stored at -20°C or -80°C, protected from light, and in aliquots to avoid repeated freeze-thaw cycles.
Q4: What are the storage and stability recommendations for DMCTC?
A4: Solid DMCTC should be stored at -20°C and is stable for at least four years.[3] Stock solutions in organic solvents are stable for up to 6 months at -80°C and for 1 month at -20°C. Aqueous solutions are less stable and should be prepared fresh for each experiment. DMCTC is light-sensitive, so both the solid compound and its solutions should be protected from light.
Q5: Which quality control (QC) strains should I use for DMCTC susceptibility testing?
A5: For tetracycline susceptibility testing, including DMCTC, standard QC strains with known susceptibility profiles are essential. Commonly used strains include Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™, Enterococcus faecalis ATCC® 29212™, and Streptococcus pneumoniae ATCC® 49619™. The performance of these strains should fall within the acceptable ranges defined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No inhibition of bacterial growth at expected concentrations. | 1. DMCTC degradation: Improper storage (exposure to light, moisture, or incorrect temperature).2. Bacterial resistance: The bacterial strain may have intrinsic or acquired resistance to tetracyclines.3. Incorrect DMCTC concentration: Errors in stock solution preparation or dilution. | 1. Ensure DMCTC is stored correctly. Prepare fresh stock solutions.2. Verify the susceptibility of your bacterial strain. Consider testing against a known susceptible strain.3. Recalculate and re-prepare stock and working solutions. |
| Inconsistent MIC results between experiments. | 1. Inoculum variability: Inconsistent bacterial density in the inoculum.2. Pipetting errors: Inaccurate serial dilutions.3. Incubation variations: Fluctuations in incubation time or temperature. | 1. Standardize the inoculum to a 0.5 McFarland standard for each experiment.2. Use calibrated pipettes and ensure thorough mixing during dilutions.3. Maintain consistent incubation conditions (e.g., 35°C ± 2°C for 16-20 hours). |
| Precipitation of DMCTC in media. | 1. Poor solubility: DMCTC has limited solubility in neutral or alkaline aqueous solutions.2. High concentration: The concentration of DMCTC exceeds its solubility limit in the assay medium. | 1. Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and dilute it into the assay medium. Ensure the final solvent concentration is low and consistent across all wells.2. If using an aqueous stock, consider adjusting the pH of the medium to be slightly more acidic, if compatible with your assay. |
| Satellite colonies observed on agar (B569324) plates. | 1. DMCTC concentration too low: The concentration is not sufficient to completely inhibit growth.2. Enzymatic degradation: Some bacteria may produce enzymes that inactivate DMCTC. | 1. Increase the concentration of DMCTC in the agar.2. This may indicate resistance; consider characterizing the resistance mechanism of the satellite colonies. |
| Unexpectedly large zones of inhibition in disk diffusion assays. | 1. Low inoculum density: Fewer bacteria to inhibit.2. Thin agar depth: Allows for wider diffusion of the antibiotic. | 1. Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard.2. Use a uniform agar depth of 4 mm in your plates. |
Data Presentation
Table 1: Comparative In Vitro Activity of this compound and Other Tetracyclines (MIC in µg/mL)
| Bacterial Species | This compound (DMCTC) | Doxycycline | Minocycline |
| Staphylococcus aureus | Generally less active than doxycycline | 0.25 - ≥16 | ≤2 - >128 |
| Escherichia coli | Data not consistently available | 0.06 - 128 | ≤4 - >128 |
| Streptococcus pneumoniae | Data not consistently available | Generally more active than tetracycline | Data not consistently available |
| Pseudomonas aeruginosa | Generally resistant | Generally resistant | Generally resistant |
| Enterococcus faecalis | Generally less active than doxycycline | Data not consistently available | Data not consistently available |
Note: Specific MIC values for this compound are not consistently available in recent comparative studies. The information presented is based on qualitative comparisons from the literature. MIC values can vary significantly between different strains.
Table 2: CLSI and EUCAST Breakpoints for Tetracycline (µg/mL)
| Organism | CLSI Breakpoint (Susceptible/Intermediate/Resistant) | EUCAST Breakpoint (Susceptible/Resistant) |
| Staphylococcus aureus | ≤4 / 8 / ≥16 | ≤1 / >2 |
| Enterobacterales (e.g., E. coli) | ≤4 / 8 / ≥16 | ≤1 / >2 |
| Streptococcus pneumoniae | ≤1 / 2 / ≥4 (Oral) | ≤1 / >2 |
| Enterococcus faecalis | ≤4 / 8 / ≥16 | ≤1 / >2 |
Note: These breakpoints are for tetracycline and are used as a reference for interpreting DMCTC MIC values in the absence of specific DMCTC breakpoints. Always refer to the latest CLSI M100 and EUCAST documents for the most current information.
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
1. Preparation of DMCTC Stock Solution:
-
Prepare a stock solution of DMCTC hydrochloride in DMSO at a concentration of 1280 µg/mL.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Store in aliquots at -20°C or -80°C, protected from light.
2. Preparation of Microtiter Plates:
-
Dispense 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Add 50 µL of the DMCTC stock solution to the first well of each test row.
-
Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will create a range of DMCTC concentrations.
-
Include a growth control well (CAMHB with bacteria, no DMCTC) and a sterility control well (CAMHB only) for each isolate.
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL.
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension. The final inoculum concentration in each well will be approximately 5 x 10⁵ CFU/mL.
-
Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading and Interpretation:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of DMCTC that completely inhibits visible growth.
-
Compare the MIC value to the tetracycline breakpoints in Table 2 to determine the susceptibility category.
-
Ensure that the results for the QC strain fall within the acceptable ranges.
Mandatory Visualizations
Caption: Mechanism of DMCTC Action on Bacterial Ribosomes.
Caption: Experimental Workflow for MIC Determination.
Caption: Troubleshooting Flowchart for DMCTC Assays.
References
- 1. Antibiotics Tested by NARMS | NARMS | CDC [cdc.gov]
- 2. Comparative activity of demethyl-chlortetracycline and tetracycline against organisms commonly encountered in clinical material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activities of two glycylcyclines against gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Technical Support Center: Demethylchlortetracycline in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with demethylchlortetracycline in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound in solution?
A1: The primary degradation products of this compound (also known as demeclocycline) in solution are its epimer, 4-epidemeclocycline , and its dehydration product, anhydrodemeclocycline .[1] Under certain conditions, other degradation products such as demethyl-demeclocycline and N-oxide derivatives may also be observed.[1]
Q2: What are the main factors that cause the degradation of this compound in solution?
A2: The stability of this compound in solution is significantly influenced by pH, temperature, and exposure to light.
-
pH: this compound is most stable in acidic conditions. In neutral to alkaline solutions, it is more susceptible to epimerization and other degradation reactions.
-
Temperature: Elevated temperatures accelerate the degradation process.
-
Light: Exposure to light, particularly UV light, can induce photodegradation.
Q3: I'm observing unexpected peaks in my HPLC analysis of a this compound solution. What could they be?
A3: Unexpected peaks in your chromatogram are likely degradation products of this compound. The most common are 4-epidemeclocycline and anhydrodemeclocycline. To confirm their identity, you can perform co-injection with reference standards of the suspected degradation products or utilize mass spectrometry (LC-MS) for identification. A forced degradation study can also help to intentionally generate these degradation products for comparison.
Q4: How should I prepare and store this compound solutions to minimize degradation?
A4: To minimize degradation, prepare solutions fresh for each experiment whenever possible. If storage is necessary:
-
Solvent: Use a suitable acidic buffer to maintain a low pH.
-
Protection from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect from light.
-
Temperature: Store solutions at refrigerated temperatures (2-8 °C) for short-term storage. For longer-term storage, consider freezing at -20°C or below, though stability under these conditions should be verified for your specific application.
Q5: My this compound solution has changed color. Is it still usable?
A5: A change in the color of the solution, such as turning darker or more intensely yellow, is a visual indicator of degradation. It is strongly recommended not to use a solution that has visibly changed color, as the presence of degradation products can affect experimental results and potentially introduce toxicity.
Troubleshooting Guides
Issue: Rapid Loss of Potency of this compound Standard Solution
| Possible Cause | Troubleshooting Steps |
| Inappropriate pH of the solvent | Prepare the standard solution in a slightly acidic buffer (e.g., pH 4-5) to improve stability. Avoid using neutral or alkaline solvents. |
| Exposure to light | Prepare and store the standard solution in amber volumetric flasks or glassware wrapped in aluminum foil. Minimize exposure to ambient light during handling. |
| Elevated storage temperature | Store the standard solution in a refrigerator at 2-8°C. For longer-term storage, aliquot and freeze at -20°C or lower. Avoid repeated freeze-thaw cycles. |
| Contamination of solvent | Use high-purity, HPLC-grade solvents and freshly prepared buffers to avoid contaminants that could catalyze degradation. |
Issue: Poor Separation of this compound and its Degradation Products in HPLC
| Possible Cause | Troubleshooting Steps |
| Inadequate mobile phase composition | Optimize the mobile phase. Adjusting the pH of the aqueous component (typically acidic) or the ratio of organic solvent (e.g., acetonitrile, methanol) can improve resolution. |
| Inappropriate column chemistry | Ensure you are using a suitable reversed-phase column (e.g., C8 or C18). If co-elution persists, try a column with a different stationary phase chemistry. |
| Suboptimal column temperature | Control the column temperature using a column oven. Increasing the temperature can sometimes improve peak shape and resolution, but be mindful that it can also accelerate on-column degradation. |
| Gradient elution not optimized | If using a gradient, adjust the gradient slope and time to better separate closely eluting peaks. A shallower gradient around the elution time of the compounds of interest can be beneficial. |
Quantitative Data on this compound Degradation
The following tables summarize the expected degradation of this compound under various stress conditions. Note that the extent of degradation can vary based on the specific experimental conditions.
Table 1: Effect of pH on this compound Stability (Illustrative)
| pH | Temperature (°C) | Duration (hours) | This compound Remaining (%) | 4-Epidemeclocycline Formed (%) | Anhydrodemeclocycline Formed (%) |
| 2.0 | 60 | 24 | ~95 | ~3 | <1 |
| 4.5 | 60 | 24 | ~98 | ~1 | <1 |
| 7.0 | 60 | 24 | ~85 | ~10 | ~2 |
| 9.0 | 60 | 24 | ~70 | ~15 | ~5 |
Data is illustrative and based on the general behavior of tetracyclines. Actual values may vary.
Table 2: Effect of Temperature on this compound Stability (at pH 4.5, Illustrative)
| Temperature (°C) | Duration (days) | This compound Remaining (%) | 4-Epidemeclocycline Formed (%) | Anhydrodemeclocycline Formed (%) |
| 25 | 30 | >99 | <0.5 | Not Detected |
| 40 | 30 | ~97 | ~2 | <1 |
| 60 | 10 | ~90 | ~7 | ~1 |
| 80 | 2 | ~80 | ~12 | ~3 |
Data is illustrative and based on the general behavior of tetracyclines. Actual values may vary.
Table 3: Effect of Light on this compound Stability (in Solution at 25°C, pH 4.5, Illustrative)
| Light Condition | Duration (hours) | This compound Remaining (%) |
| Dark Control | 48 | >99 |
| Ambient Laboratory Light | 48 | ~95 |
| Direct Sunlight | 8 | ~80 |
| UV Lamp (254 nm) | 4 | ~75 |
Data is illustrative and based on the general behavior of tetracyclines. Actual values may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate the potential degradation products of this compound under various stress conditions to support the development and validation of a stability-indicating analytical method. A target degradation of 5-20% is generally aimed for.[2]
Materials:
-
This compound hydrochloride reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade methanol (B129727) and water
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
If no significant degradation is observed, repeat the experiment with 1 M HCl.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature and monitor for degradation at various time points (e.g., 1, 2, 4, 8 hours).
-
Neutralize an aliquot with an equivalent amount of 0.1 M HCl and dilute for HPLC analysis.
-
If degradation is slow, the temperature can be increased to 40-60°C.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Withdraw aliquots at various time points, dilute with mobile phase, and analyze by HPLC.
-
-
Thermal Degradation (in solution):
-
Dilute the stock solution with water or a suitable buffer.
-
Heat the solution at 80°C for 48 hours.
-
Analyze samples at regular intervals.
-
-
Photolytic Degradation:
-
Place a solution of this compound in a transparent container.
-
Expose the solution to light in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2]
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples at appropriate time points.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating HPLC method.
-
Determine the percentage of this compound remaining and the percentage of each degradation product formed.
-
Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products
Objective: To provide a starting point for an HPLC method capable of separating this compound from its primary degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase (Isocratic - starting conditions):
-
A mixture of an acidic aqueous buffer and an organic solvent. For example:
-
Aqueous phase: 0.05 M potassium phosphate (B84403) buffer, adjusted to pH 2.5 with phosphoric acid.
-
Organic phase: Acetonitrile or methanol.
-
Start with a ratio of 80:20 (Aqueous:Organic) and adjust as needed for optimal separation.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
Procedure:
-
Prepare the mobile phase, filter, and degas.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards, control samples, and stressed samples.
-
Identify and quantify the peaks based on the retention times of the reference standards. The expected elution order is typically 4-epidemeclocycline, followed by this compound, and then the more nonpolar anhydrodemeclocycline.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: Demethylchlortetracycline Interference in Fluorescence-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from demethylchlortetracycline (DMC) in fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate potential assay artifacts caused by this compound.
Frequently Asked Questions (FAQs)
Q1: Does this compound fluoresce, and could this interfere with my assay?
A1: Yes, this compound is intrinsically fluorescent.[1][2] Its fluorescence is dependent on environmental factors such as pH, solvent polarity, and binding to macromolecules.[1][2] This inherent fluorescence can lead to false-positive results or an increased background signal in your assay if its excitation and emission spectra overlap with the fluorophore you are using.[3]
Q2: What are the spectral properties of this compound?
A2: this compound typically excites in the ultraviolet (UV) to blue range of the spectrum and emits in the green to yellow range.[1] Its UV absorption maxima are at approximately 229, 266, and 369 nm. The fluorescence quantum yield and lifetime are enhanced when complexed with magnesium.[1] The exact excitation and emission maxima can vary with the pH of the solution.[2]
Q3: How can this compound interfere with my fluorescence assay?
A3: this compound can interfere with fluorescence-based assays through two primary mechanisms:
-
Autofluorescence: As mentioned, DMC is fluorescent and can contribute to the overall signal, leading to artificially high readings.[3][4]
-
Fluorescence Quenching: DMC may also quench the fluorescence of your assay's fluorophore, resulting in a decreased signal and potentially leading to false-negative results.[4] The quenching can occur through various mechanisms, including spectral overlap and molecular interactions.
Q4: What types of fluorescence-based assays are susceptible to interference by this compound?
A4: Any fluorescence-based assay could potentially be affected, depending on the spectral properties of the fluorophore used. Common examples include:
-
Cell viability assays (e.g., AlamarBlue™, CellTiter-Blue®)[5][6]
-
Enzyme activity assays[7]
-
Immunoassays (e.g., ELISA, HTRF)[8]
-
Reporter gene assays (e.g., GFP, YFP)[3]
Troubleshooting Guides
If you suspect that this compound is interfering with your fluorescence-based assay, follow these troubleshooting steps:
Step 1: Identify the Nature of the Interference
-
Run a Compound-Only Control: Measure the fluorescence of this compound at the concentrations used in your experiment in the assay buffer without any other assay components (e.g., cells, enzymes, or detection reagents). This will quantify the autofluorescence of DMC.
-
Perform a Spectral Scan: Determine the excitation and emission spectra of this compound in your assay buffer. This will help you assess the degree of spectral overlap with your assay's fluorophore.
-
Check for Quenching: In a cell-free system, incubate your fluorophore with varying concentrations of this compound and measure the fluorescence. A concentration-dependent decrease in fluorescence intensity will indicate a quenching effect.
Step 2: Mitigate the Interference
Based on the nature of the interference, consider the following mitigation strategies:
-
Spectral Separation: If there is significant spectral overlap, switch to a fluorophore with excitation and emission wavelengths that are spectrally distinct from those of this compound. Red-shifted dyes are often a good choice as compound autofluorescence is less common at longer wavelengths.[4]
-
Background Subtraction: If the autofluorescence of this compound is moderate and consistent, you can subtract the signal from the compound-only control wells from your experimental wells.
-
Change Assay Readout: If possible, switch to a non-fluorescence-based detection method, such as luminescence (e.g., CellTiter-Glo®) or absorbance.[6]
-
Reduce Compound Concentration: If the interference is concentration-dependent, lowering the concentration of this compound may reduce the interference to an acceptable level, provided it does not compromise the biological relevance of your experiment.
Data Presentation
Table 1: Spectral Properties of this compound
| Property | Value | Conditions | Reference |
| UV Absorption Maxima | 229, 266, 369 nm | Not specified | Cayman Chemical |
| Excitation Range | Ultraviolet to Blue | General observation for tetracyclines | [1] |
| Emission Range | Green to Yellow | General observation for tetracyclines | [1] |
| Quantum Yield (Φ) | 2.2% | Complexed with magnesium | [1] |
| Fluorescence Lifetime (τ) | ~0.3 ns | Complexed with magnesium | [1] |
| Relative Fluorescence Brightness | 0.82 | Relative to tetracycline (B611298) (1.0) in undecalcified bone sections | [1] |
Note: Specific excitation and emission maxima are highly dependent on the experimental conditions (e.g., pH, solvent) and are not consistently reported in the literature.[1]
Experimental Protocols
Protocol 1: Determining this compound Autofluorescence
Objective: To quantify the intrinsic fluorescence of this compound at the assay's wavelengths.
Materials:
-
This compound
-
Assay buffer
-
Black, clear-bottom microplate
-
Fluorescence plate reader
Method:
-
Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your experiment.
-
Add the this compound dilutions to the wells of the microplate.
-
Include wells containing only the assay buffer to serve as a blank control.
-
Set the fluorescence plate reader to the excitation and emission wavelengths used for your primary assay.
-
Measure the fluorescence intensity in each well.
-
Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound to determine the net autofluorescence at each concentration.
Protocol 2: Assessing Fluorescence Quenching
Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.
Materials:
-
This compound
-
Your assay's fluorophore (or a fluorescently labeled substrate)
-
Assay buffer
-
Black microplate
-
Fluorescence plate reader
Method:
-
Prepare a solution of your fluorophore in the assay buffer at the concentration used in your assay.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In the microplate, mix the fluorophore solution with the different concentrations of the this compound dilution series.
-
Include control wells with the fluorophore and assay buffer only (no this compound).
-
Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for your fluorophore.
-
A decrease in fluorescence intensity with increasing concentrations of this compound indicates quenching.
Visualizations
Caption: Workflow for troubleshooting this compound interference.
Caption: Conceptual diagram of spectral overlap leading to interference.
References
- 1. benchchem.com [benchchem.com]
- 2. pH-dependent spectroscopy of tetracycline and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. worldwide.promega.com [worldwide.promega.com]
stability of demethylchlortetracycline stock solutions at -20°C
Welcome to the Technical Support Center for demethylchlortetracycline. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, preparation, and use of this compound stock solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound hydrochloride is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and dimethyl formamide (B127407) (DMF).[1] For a typical stock solution, dissolve the crystalline solid in your solvent of choice. For example, in DMSO, solubility is approximately 1 mg/mL.[1] It is recommended to purge the solvent with an inert gas before dissolving the compound.[1] For aqueous solutions, the solubility in PBS (pH 7.2) is about 3.3 mg/mL; however, it is not recommended to store aqueous solutions for more than one day.[1]
Q2: What are the recommended storage conditions and stability of this compound stock solutions at -20°C?
A2: For optimal stability, stock solutions of this compound prepared in a suitable organic solvent should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C, protected from light. Under these conditions, a stock solution is stable for up to one month.[2][3] For longer-term storage, -80°C is recommended, which can extend stability to six months.[2][3] The crystalline solid form of this compound is stable for at least four years when stored at -20°C.[1]
Q3: What are the common degradation products of this compound?
A3: Like other tetracyclines, this compound can degrade into several products, primarily through epimerization and dehydration. The most common degradation products are 4-epi-demethylchlortetracycline and anhydro-demethylchlortetracycline. The formation of these products can be influenced by factors such as pH, temperature, and exposure to light.
Q4: How does this compound exert its antibiotic effect?
A4: this compound, a member of the tetracycline (B611298) class of antibiotics, is primarily bacteriostatic. It inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit. This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thus halting the elongation of the polypeptide chain.
Q5: Besides its antibiotic activity, does this compound have other known biological effects?
A5: Yes, this compound is also known to inhibit the action of antidiuretic hormone (ADH) in the kidneys. It interferes with the intracellular second messenger cascade by inhibiting adenylyl cyclase activation after ADH binds to its receptor. This effect leads to increased water excretion and is utilized in the treatment of the syndrome of inappropriate antidiuretic hormone secretion (SIADH).
Stability of this compound Stock Solutions
The stability of your this compound stock solution is critical for obtaining reproducible experimental results. The following table summarizes the known stability data.
| Compound Form | Solvent/Storage Condition | Temperature | Stability |
| Crystalline Solid | Desiccated | -20°C | ≥ 4 years[1] |
| Stock Solution | Organic Solvent (e.g., DMSO) | -20°C | 1 month[2][3] |
| Stock Solution | Organic Solvent (e.g., DMSO) | -80°C | 6 months[2][3] |
| Aqueous Solution | PBS (pH 7.2) | 4°C | Not recommended for more than 1 day[1] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (1 mg/mL in DMSO)
-
Materials:
-
This compound hydrochloride (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipette and sterile tips
-
-
Procedure:
-
Equilibrate the this compound hydrochloride vial to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile environment.
-
Purge the DMSO with an inert gas for several minutes to remove dissolved oxygen.
-
Add the appropriate volume of purged DMSO to the this compound to achieve a final concentration of 1 mg/mL.
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes to protect from light and to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as required.
-
Protocol for Monitoring this compound Stability by HPLC
This protocol provides a general framework for assessing the stability of your stock solution.
-
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a suitable buffer like phosphate (B84403) buffer at a controlled pH)
-
This compound stock solution (to be tested)
-
Freshly prepared this compound standard solution of known concentration
-
-
Procedure:
-
Sample Preparation: At specified time points (e.g., 0, 1, 2, 4 weeks) of storage at -20°C, thaw an aliquot of the stock solution. Dilute a small volume of the stock solution and the fresh standard solution to a suitable working concentration with the mobile phase.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the prepared standard and sample solutions.
-
Monitor the elution profile at a suitable wavelength (e.g., 266 nm or 369 nm).[1]
-
-
Data Analysis:
-
Compare the peak area of the this compound in the stored sample to that of the fresh standard. A decrease in the peak area indicates degradation.
-
Monitor for the appearance of new peaks, which may correspond to degradation products.
-
Calculate the percentage of remaining this compound at each time point.
-
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or reduced activity in experiments | 1. Degraded stock solution: The stock solution may have been stored improperly (e.g., exposure to light, multiple freeze-thaw cycles, stored for longer than the recommended period).2. Incorrect concentration: Errors in initial weighing or dilution. | 1. Prepare a fresh stock solution of this compound.2. Aliquot the new stock solution into single-use tubes and store at -20°C or -80°C, protected from light.3. Verify the concentration of the stock solution, if possible, using spectrophotometry or HPLC. |
| Precipitation observed in the stock solution upon thawing | 1. Solubility limit exceeded: The concentration of the stock solution may be too high.2. Solvent evaporation: The solvent may have evaporated over time, increasing the concentration.3. Temperature fluctuations: Repeated freeze-thaw cycles can cause precipitation. | 1. Gently warm the solution and vortex to redissolve the precipitate.2. If precipitation persists, consider preparing a new, less concentrated stock solution.3. Ensure tubes are sealed tightly to prevent evaporation.4. Always use single-use aliquots to avoid freeze-thaw cycles. |
| Unexpected experimental results | 1. Presence of degradation products: Degradation products may have different biological activities or interfere with the assay.2. Solvent effects: High concentrations of the solvent (e.g., DMSO) may have physiological effects on the experimental system. | 1. Use a freshly prepared stock solution or one that has been stored correctly within its stability period.2. If degradation is suspected, consider analyzing the stock solution by HPLC.3. Ensure the final concentration of the solvent in the experimental medium is low and does not affect the results. Run a solvent-only control. |
Visualizations
Caption: Experimental workflow for the preparation and use of this compound stock solutions.
Caption: Simplified signaling pathway of ADH and the inhibitory effect of this compound.
References
adjusting pH for optimal demethylchlortetracycline performance in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting pH for optimal demethylchlortetracycline (demeclocycline) performance in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the antibacterial activity of demeclocycline (B601452)?
A: For tetracyclines in general, the optimal pH for antibacterial activity is typically around 6-7.[1] Deviations from this range can negatively impact the observed efficacy of demeclocycline.[1] The pH of the culture medium influences the ionization state of the demeclocycline molecule, which in turn affects its ability to cross the bacterial membrane.[1]
Q2: How does pH affect the stability of demeclocycline in solutions?
A: Demeclocycline hydrochloride is generally more stable in acidic environments.[1] Studies have shown that its photodegradation is lowest at a pH of 4.5 in a citrate (B86180) buffer.[1][2] As the pH becomes neutral and then alkaline, the stability of tetracyclines, including demeclocycline, generally decreases.[3]
Q3: My demeclocycline hydrochloride solution is cloudy. What is the cause?
A: Cloudiness or precipitation is likely a solubility issue related to the pH of your solvent.[1] Demeclocycline hydrochloride is more soluble in acidic solutions.[1] If the concentration of your solution is too high for the pH of the solvent, precipitation may occur.[4]
Q4: Does pH alter the fundamental mechanism of action of demeclocycline?
A: The primary antibacterial mechanism of action, which is binding to the 30S ribosomal subunit to inhibit protein synthesis, is not fundamentally altered by pH.[5][] However, the observable antibacterial effect can be significantly modulated by pH due to its influence on the drug's stability and ability to penetrate bacterial cells.[1]
Q5: For how long can I store aqueous solutions of demeclocycline hydrochloride?
A: It is not recommended to store aqueous solutions for more than one day to ensure consistent activity in your experiments.[7] For longer-term storage, it is best to prepare stock solutions in an appropriate solvent and store them at -20°C or -80°C, protected from light.[4]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Inconsistent or lower-than-expected antibacterial activity | The pH of the assay medium is suboptimal for demeclocycline activity or stability. | Adjust the pH of your culture medium to the optimal range for tetracyclines (typically pH 6-7) and ensure it is buffered to remain stable throughout the experiment.[1] |
| Precipitation of demeclocycline in solution | The pH of the solvent is too high for the concentration of demeclocycline hydrochloride being used, leading to poor solubility.[1] | Prepare stock solutions in a slightly acidic solvent, such as 0.01 N HCl, to ensure complete dissolution.[1] When diluting into your final assay medium, ensure the final pH does not cause the drug to precipitate. |
| Degradation of demeclocycline during experiments | The solution is exposed to light or is at an unstable pH for an extended period. | Protect solutions from light, especially if they are not in a light-blocking container.[4] Prepare fresh solutions for each experiment and maintain the pH within the stable range (acidic for storage, near neutral for activity assays). |
Quantitative Data Summary
Solubility of Demeclocycline Hydrochloride at Different pH Values
| Solvent | pH | Solubility |
| Water | ~2.5 (for a 1 in 100 solution) | Highly soluble[1] |
| Phosphate-Buffered Saline (PBS) | 7.2 | Approximately 3.3 mg/mL[1][7][8][9] |
| Organic Solvents (DMSO) | N/A | Approximately 1 mg/mL[7][8] |
| Organic Solvents (DMF) | N/A | Approximately 1.4 mg/mL[7][8] |
pH-Dependent Stability of Demeclocycline
| pH Condition | Effect on Stability |
| Acidic (e.g., pH 4.5) | Greatest stability, lowest photodegradation.[1][2] |
| Neutral to Alkaline | Decreased stability.[3] |
Experimental Protocols
Protocol for Preparing pH-Adjusted Media for Antibacterial Susceptibility Testing
-
Prepare Sterile Medium: Prepare a sterile bacterial growth medium, such as Mueller-Hinton Broth.
-
Aliquot Medium: Divide the medium into several sterile aliquots.
-
Adjust pH: Adjust the pH of each aliquot to the desired experimental values (e.g., 5.5, 6.5, 7.5) using sterile HCl or NaOH.
-
Verify Final pH: After sterilization (if required after pH adjustment), verify the final pH of each medium preparation.
Protocol for Preparing a Demeclocycline Hydrochloride Stock Solution
-
Weigh Compound: Accurately weigh the desired amount of demeclocycline hydrochloride powder.
-
Dissolve in Acidic Solvent: Dissolve the powder in 0.01 N HCl to create a high-concentration stock solution (e.g., 1 mg/mL).[1]
-
Sterilize: Sterilize the stock solution by filtering it through a 0.22 µm filter.
-
Storage: Store the stock solution in small, light-protected aliquots at -20°C or -80°C.
Visualizations
Caption: Experimental workflow for determining the effect of pH on demeclocycline's antibacterial activity.
Caption: Demeclocycline's inhibitory effect on the ADH signaling pathway in renal collecting duct cells.
References
Validation & Comparative
Demethylchlortetracycline vs. Doxycycline: An In Vitro MIC Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the minimum inhibitory concentration (MIC) of two tetracycline (B611298) antibiotics: demethylchlortetracycline and doxycycline (B596269). The information presented is intended to assist researchers and drug development professionals in understanding the relative potency of these compounds against key bacterial pathogens. While direct, head-to-head comparative studies across a broad range of bacteria are limited in recent literature, this guide synthesizes available data to offer a comprehensive overview.
Executive Summary
Quantitative Data Comparison: MIC50 & MIC90 Values
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for doxycycline against Staphylococcus aureus and Escherichia coli. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Due to a lack of consistent, directly comparative recent data, specific MIC50 and MIC90 values for this compound are not listed. However, qualitative comparisons from older literature are included in the notes.
| Bacterial Species | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes |
| Staphylococcus aureus (MRSA) | Doxycycline | 0.5[1] | 0.5[1] | Doxycycline is reported to be a very potent agent against CA-MRSA strains with an MIC50 of 0.25µg/mL.[2] |
| Staphylococcus aureus (all) | Doxycycline | 0.5 | 2 | Studies have shown doxycycline to be generally 2- to 4-fold more potent than tetracycline against S. aureus.[1] Older studies indicate that staphylococci and enterococci consistently display greater in vitro susceptibility to doxycycline than to this compound. |
| Escherichia coli | Doxycycline | ≤0.5 | >32 | Resistance to tetracyclines, including doxycycline, is common in E. coli. Susceptibility testing is crucial.[3] |
| Erysipelothrix rhusiopathiae | Doxycycline | 4 | 16 | Higher MIC90 values were observed for doxycycline compared to β-lactam antibiotics against this pathogen.[4] |
Note: The data for doxycycline is compiled from various surveillance studies. MIC values can vary depending on the geographic location, time of isolate collection, and the specific methodology used. The lack of recent, comprehensive comparative data for this compound is a notable gap in the literature.
Experimental Protocols
The determination of MIC is a critical in vitro method for assessing antimicrobial efficacy. The following are generalized protocols for the two most common methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][6]
Broth Microdilution Method
This method involves the serial dilution of the antimicrobial agent in a liquid growth medium to determine the lowest concentration that inhibits visible bacterial growth.
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and doxycycline are prepared at a known concentration in a suitable solvent.
-
Serial Dilutions: Two-fold serial dilutions of the antimicrobial agents are prepared in 96-well microtiter plates using a cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth (turbidity) of the bacteria.
Agar (B569324) Dilution Method
In this method, the antimicrobial agent is incorporated into an agar medium, and a standardized bacterial inoculum is spotted onto the surface.
-
Preparation of Antimicrobial Plates: A series of agar plates (typically Mueller-Hinton Agar) are prepared, each containing a different concentration of the antimicrobial agent.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate using a multipoint inoculator.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of bacterial colonies.
Visualizations
Tetracycline Mechanism of Action
The following diagram illustrates the shared mechanism of action of tetracycline antibiotics, including this compound and doxycycline. They inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit.
Generalized MIC Determination Workflow (Broth Microdilution)
The diagram below outlines the key steps in determining the Minimum Inhibitory Concentration using the broth microdilution method.
References
- 1. jmilabs.com [jmilabs.com]
- 2. Use of Oral Doxycycline for Community-acquired Methicillin-resistant Staphylococcus aureus (CA-MRSA) Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. mdpi.com [mdpi.com]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Demethylchlortetracycline and Minocycline Efficacy
In the landscape of tetracycline (B611298) antibiotics, demethylchlortetracycline and minocycline (B592863) represent two distinct therapeutic options for researchers and drug development professionals. This guide provides an objective comparison of their efficacy, supported by available experimental data, to inform research and development decisions. While direct head-to-head clinical trial data is limited, a comparative analysis of their in-vitro activity and established mechanisms of action provides valuable insights into their respective profiles.
Quantitative Data Summary
The following table summarizes the in-vitro activity of this compound and minocycline against key bacterial pathogens, presented as Minimum Inhibitory Concentration (MIC) values. Lower MIC values indicate greater potency. It is important to note that this data is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Antibiotic | Pathogen | MIC90 (μg/mL) |
| This compound | Staphylococcus aureus | Data not consistently available in comparative studies |
| Escherichia coli | Data not consistently available in comparative studies | |
| Streptococcus pneumoniae | Comparable to Doxycycline (B596269) | |
| Minocycline | Staphylococcus aureus | Generally exhibits high in-vitro activity, including against methicillin-resistant strains (MRSA)[1] |
| Escherichia coli | Comparable to Doxycycline[1] | |
| Anaerobic Bacteria | Significantly more active than doxycycline and tetracycline against a range of anaerobic bacteria[2][3] |
Note: The lack of consistent, directly comparative in-vitro data for this compound against a standardized panel of organisms alongside minocycline is a notable gap in the current literature.[1] Minocycline has demonstrated greater in-vitro activity than tetracycline and doxycycline against tetracycline-resistant Staphylococcus aureus isolates.[4]
Experimental Protocols
The determination of in-vitro efficacy, specifically the Minimum Inhibitory Concentration (MIC), is crucial for comparing the antimicrobial activity of antibiotics. A standardized method for this is the broth microdilution assay.
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in a liquid medium.
1. Preparation of Materials:
-
Bacterial Culture: A pure, overnight culture of the test organism is grown in a suitable broth medium (e.g., Mueller-Hinton Broth). The turbidity of the culture is adjusted to a 0.5 McFarland standard, which corresponds to a specific bacterial concentration (approximately 1-2 x 10⁸ CFU/mL).[5][6]
-
Antibiotic Solutions: Stock solutions of this compound and minocycline are prepared and serially diluted in the broth medium to achieve a range of concentrations.[6]
-
Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.[5][6]
2. Assay Procedure:
-
100 µL of the broth medium is dispensed into each well of the microtiter plate.[6]
-
100 µL of the highest antibiotic concentration is added to the first well of a row and mixed.[6]
-
A serial two-fold dilution is then performed by transferring 100 µL from the first well to the second, and so on, down the row.[6]
-
The standardized bacterial suspension is diluted and added to each well (except for a sterility control well) to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.[5]
-
The plates are incubated at 35-37°C for 18-24 hours.[6]
3. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth (turbidity).[5]
Signaling Pathways and Experimental Workflows
Both this compound and minocycline, as tetracycline-class antibiotics, exert their primary antibacterial effect by inhibiting protein synthesis. However, they also possess anti-inflammatory properties that are mediated through various cellular signaling pathways.
Bacterial Protein Synthesis Inhibition
The fundamental mechanism of action for both this compound and minocycline is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. This prevents the attachment of aminoacyl-tRNA to the ribosome, thereby halting the elongation of the polypeptide chain.
Caption: Mechanism of tetracycline action on the bacterial ribosome.
Anti-inflammatory Signaling Pathways
Tetracyclines, including minocycline, have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8][9][10][11][12]
Caption: Modulation of NF-κB and MAPK signaling pathways by minocycline.
Experimental Workflow for In-Vitro Susceptibility Testing
The following diagram illustrates a typical workflow for determining the in-vitro efficacy of antimicrobial agents.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
Based on the available in-vitro data, minocycline generally demonstrates potent activity against a broad spectrum of bacteria, including challenging pathogens like MRSA and various anaerobic species.[1][2][3][4] While direct comparative clinical data against this compound is scarce, the in-vitro evidence suggests minocycline may offer advantages in certain contexts. However, the choice between these two agents for research and development should be guided by the specific target pathogens and indications. Further head-to-head studies, both in-vitro and in-vivo, are warranted to provide a more definitive comparative assessment of their efficacy. Both agents share the fundamental tetracycline mechanism of inhibiting bacterial protein synthesis, and emerging research highlights their immunomodulatory effects through interference with key inflammatory signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative susceptibility of anaerobic bacteria to minocycline, doxycycline, and tetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correlation of in vitro resistance of Staphylococcus aureus to tetracycline, doxycycline, and minocycline with in vivo use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Tetracyclines downregulate the production of LPS-induced cytokines and chemokines in THP-1 cells via ERK, p38, and nuclear factor-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minocycline targets the NF-κB Nexus through suppression of TGF-β1-TAK1-IκB signaling in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Minocycline modulates NFκB phosphorylation and enhances antimicrobial activity against Staphylococcus aureus in mesenchymal stromal/stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Minocycline inhibits rosacea-like inflammation through the TLR4-mediated NF-κB signaling pathway in vivo and in vitro | PLOS One [journals.plos.org]
- 12. Doxycycline Suppresses Microglial Activation by Inhibiting the p38 MAPK and NF-kB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Demethylchlortetracycline and Tetracycline Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of demethylchlortetracycline (also known as demeclocycline) and its parent compound, tetracycline (B611298). While both are broad-spectrum bacteriostatic antibiotics belonging to the tetracycline class, this document outlines their shared mechanism of action, the standard protocols for evaluating their efficacy, and discusses the nuances of their comparative antibacterial activity based on available scientific literature.
Shared Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Both this compound and tetracycline exert their antibacterial effects through the same fundamental mechanism: the inhibition of protein synthesis.[1] They are primarily bacteriostatic, meaning they inhibit the growth and reproduction of bacteria rather than killing them outright.[1]
The process begins with the antibiotic crossing the bacterial cell membrane(s). In Gram-negative bacteria, this involves passage through porin channels.[2] Once inside the cytoplasm, these antibiotics bind to the 30S ribosomal subunit. This binding physically blocks the aminoacyl-tRNA from attaching to the ribosomal acceptor (A) site, effectively halting the elongation of the polypeptide chain and preventing the synthesis of essential proteins.[2][3] This disruption of protein production ultimately stops bacterial growth.
Caption: Mechanism of action for tetracycline antibiotics.
Comparative In Vitro Antibacterial Activity
Direct, quantitative comparisons of the in vitro activity of this compound and tetracycline are not consistently available in recent scientific literature. An analysis of published data reveals a notable gap in consistent, head-to-head studies presenting Minimum Inhibitory Concentration (MIC) values against a standardized panel of bacterial isolates.[2]
However, historical studies from the era of this compound's development suggest it possesses greater and more sustained antibacterial activity compared to tetracycline.[4] This enhanced stability and pharmacokinetic profile were key objectives in its development. While both drugs share a similar spectrum of activity, variations in potency against specific strains have been noted. Without standardized comparative data, researchers should consider empirical testing for specific applications.
Summary of Antibacterial Spectrum (Qualitative)
| Feature | This compound | Tetracycline |
| Primary Action | Bacteriostatic | Bacteriostatic |
| Core Mechanism | 30S Ribosome Inhibition | 30S Ribosome Inhibition |
| Spectrum | Broad (Gram-positive, Gram-negative, atypical bacteria) | Broad (Gram-positive, Gram-negative, atypical bacteria) |
| Relative Potency | Often cited as having greater in vitro potency and stability | Serves as the parent compound and reference standard |
Note: Cross-resistance between this compound and tetracycline is common.[1]
Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)
To quantitatively assess and compare the antibacterial activity of these compounds, the broth microdilution method is a standard and widely accepted protocol for determining the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in vitro.[2]
Broth Microdilution Method Workflow:
-
Preparation of Antibiotic Dilutions: A series of twofold serial dilutions of each antibiotic (this compound and tetracycline) is prepared in a liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: The bacterial strain to be tested is cultured to a standardized density (typically 0.5 McFarland standard), which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate, now containing the bacterial inoculum and varying concentrations of the antibiotics, is incubated under specific conditions (e.g., 35°C for 18-24 hours). A growth control well (bacteria, no antibiotic) and a sterility control well (broth only) are included.
-
MIC Determination: After incubation, the plates are visually inspected or read with a spectrophotometer to determine the lowest antibiotic concentration at which no visible bacterial growth (turbidity) has occurred. This concentration is the MIC value.
Caption: Workflow for MIC determination via broth microdilution.
References
- 1. [Observations relating to a comparison between demethylchlorotetracycline and tetracycline with vitamins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 4. This compound; a new tetracycline antibiotic that yields greater and more sustained antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Demethylchlortetracycline: An Objective Efficacy Analysis Against Tetracycline-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of demethylchlortetracycline against tetracycline-resistant bacteria. Recognizing the limited availability of recent, direct comparative data for this compound, this document synthesizes available information and provides context by comparing its performance with other tetracycline-class antibiotics where data is more robust. This guide is intended to inform research and development decisions by presenting experimental data, outlining methodologies, and visualizing key bacterial resistance pathways.
Executive Summary
Tetracycline (B611298) resistance presents a significant challenge in clinical practice. The primary mechanisms of resistance involve bacterial efflux pumps, which actively remove the antibiotic from the cell, and ribosomal protection proteins, which prevent the antibiotic from binding to its target. While newer tetracycline derivatives have been developed to overcome these mechanisms, understanding the efficacy of older compounds like this compound is crucial for a comprehensive view of this antibiotic class.
Available data, though dated, suggests that this compound exhibits some activity against tetracycline-resistant strains, but newer tetracyclines such as doxycycline (B596269) and minocycline (B592863) generally demonstrate greater potency. A notable gap in current literature is the lack of consistent, directly comparative in vitro data for this compound against a standardized panel of bacteria with well-characterized tetracycline resistance mechanisms.
Comparative Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and other tetracyclines against various bacterial species. It is important to note that the data for this compound is limited and may not reflect activity against contemporary resistant strains.
Table 1: MIC of this compound and Tetracycline Against Common Clinical Isolates (Historic Data)
| Organism | Antibiotic | MIC (µg/mL) Range |
| Staphylococcus aureus | This compound | 0.2 - 0.8 |
| Tetracycline | 0.2 - 1.6 | |
| Streptococcus pyogenes | This compound | 0.02 - 0.2 |
| Tetracycline | 0.05 - 0.4 | |
| Escherichia coli | This compound | 0.8 - 6.2 |
| Tetracycline | 1.6 - 12.5 |
Note: Data is compiled from historical studies and may not be representative of current resistance patterns.
Table 2: Comparative MIC Values of Various Tetracyclines Against Tetracycline-Resistant Bacteria
| Organism & Resistance Gene | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | |||
| tet(K) | Tetracycline | >16 | >16 |
| Doxycycline | 2 | 4 | |
| Minocycline | 1 | 2 | |
| tet(M) | Tetracycline | >16 | >16 |
| Doxycycline | 4 | 8 | |
| Minocycline | 2 | 4 | |
| Enterococcus faecalis | |||
| tet(M) | Tetracycline | 64 | 128 |
| Doxycycline | 8 | 16 | |
| Minocycline | 4 | 8 | |
| tet(L) | Tetracycline | 32 | 64 |
| Doxycycline | 4 | 8 | |
| Minocycline | 2 | 4 | |
| Streptococcus pneumoniae | |||
| tet(M) | Tetracycline | 16 | 32 |
| Doxycycline | 2 | 4 | |
| Minocycline | 1 | 2 |
Note: This table presents a summary of findings from various studies and is intended for comparative purposes. MIC values can vary based on the specific strain and testing methodology.
Mechanisms of Tetracycline Resistance
Tetracycline resistance in bacteria is primarily mediated by two mechanisms: efflux pumps and ribosomal protection. The genes encoding these resistance mechanisms, often designated as tet genes, are frequently located on mobile genetic elements, facilitating their spread.
-
Efflux Pumps: These are membrane proteins that actively transport tetracycline molecules out of the bacterial cell, preventing the antibiotic from reaching its ribosomal target in sufficient concentrations to inhibit protein synthesis. Common efflux pump genes include tet(A), tet(B), tet(C), tet(D), tet(E), tet(G), tet(K), and tet(L).[1]
-
Ribosomal Protection Proteins (RPPs): These proteins bind to the bacterial ribosome and induce a conformational change that allows protein synthesis to proceed even in the presence of tetracycline. The most prevalent RPP genes are tet(M) and tet(O).[1]
Below are diagrams illustrating these resistance pathways.
Caption: Tetracycline Efflux Pump Mechanism.
Caption: Ribosomal Protection Mechanism.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the efficacy of an antimicrobial agent against a specific bacterium. The broth microdilution method is a standardized and widely used technique.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
- Bacterial Culture: A pure, overnight culture of the test bacterium grown on appropriate agar (B569324) medium.
- Antimicrobial Agent: Stock solution of this compound (or other tetracyclines) of known concentration.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is standard for most aerobic bacteria.
- Microtiter Plates: Sterile 96-well plates.
- McFarland Standard: 0.5 McFarland turbidity standard for inoculum preparation.
- Sterile Saline or Broth: For bacterial suspension.
2. Inoculum Preparation:
- Aseptically select several colonies of the test bacterium and suspend them in sterile saline or broth.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antibiotic Dilutions:
- Perform serial two-fold dilutions of the antimicrobial stock solution in CAMHB in the wells of the 96-well plate to achieve a range of desired concentrations.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
4. Inoculation and Incubation:
- Inoculate each well (except the sterility control) with the prepared bacterial suspension.
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- After incubation, visually inspect the wells for turbidity (bacterial growth).
- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Below is a workflow diagram for the broth microdilution MIC test.
Caption: Broth Microdilution MIC Test Workflow.
Conclusion
While this compound was a historically significant member of the tetracycline class, the emergence and spread of resistance have limited its contemporary clinical utility. The available in vitro data, although not extensive, suggests that its efficacy against tetracycline-resistant strains is likely inferior to that of newer derivatives like doxycycline and minocycline. The lack of recent, robust comparative studies highlights a need for further research to fully characterize the activity of this compound against modern, genetically defined resistant isolates. For drug development professionals, this underscores the importance of evaluating new compounds against a panel of bacteria with well-characterized resistance mechanisms to predict their clinical potential accurately.
References
A Comparative Analysis of Demethylchlortetracycline and Other Tetracyclines for In Vivo Bone Labeling
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorochrome for bone histomorphometry is critical for accurate assessment of bone dynamics. This guide provides a comparative study of demethylchlortetracycline and other commonly used tetracycline (B611298) derivatives in bone labeling, supported by experimental data and detailed protocols.
Tetracycline and its derivatives are widely utilized as vital bone labels due to their ability to chelate with calcium at sites of active mineralization, thereby incorporating into the bone matrix.[1][2] This incorporation allows for the visualization and quantification of bone formation over time. Among the various tetracyclines, this compound (also known as demeclocycline) is frequently used, alongside others like tetracycline HCl, oxytetracycline (B609801), and doxycycline (B596269). The choice of tetracycline can significantly impact the quality of labeling and the interpretation of histomorphometric data.
Comparative Performance of Tetracyclines
The effectiveness of a tetracycline as a bone label is determined by several factors including its fluorescence intensity, the distinctness of its fluorescent signal, and its intrinsic properties that may affect label length.
A key study characterized eight different tetracycline derivatives and found that while each exhibits a characteristic fluorescence spectrum, the differences can be subtle.[3][4] Tetracycline HCl was reported to exhibit the brightest fluorescence among the investigated derivatives.[3][4] Conversely, chlortetracycline (B606653) and doxycycline showed weaker fluorescence, necessitating higher doses for effective labeling.[3]
Notably, chlortetracycline's fluorescence spectrum was the most distinct, allowing it to be reliably discriminated from all other tested tetracyclines, making it an excellent candidate for double-labeling studies in combination with another tetracycline derivative.[3][4] While minocycline (B592863) has been reportedly used for bone labeling, some studies have found it to exhibit no detectable in vivo fluorescence.[2][3]
Experimental evidence also suggests that different tetracyclines can produce different label lengths, independent of administration order. In studies comparing this compound and oxytetracycline in human iliac bone biopsies, the this compound label was consistently longer than the oxytetracycline label.[5][6] This suggests intrinsic differences in the physical, chemical, or pharmacokinetic properties of these compounds.[6] A similar trend was observed when comparing this compound with tetracycline HCl.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies of various tetracyclines used in bone labeling.
Table 1: Fluorescence Characteristics and Dosage of Tetracycline Derivatives
| Tetracycline Derivative | Typical Dosage (in vivo, rats) | Peak Emission Wavelength (in bone) | Relative Fluorescence Intensity | Notes |
| This compound | 30 mg/kg | Not specified in detail, but visually distinct from some | Moderate | Produces longer labels compared to oxytetracycline.[5][6] |
| Tetracycline HCl | 30 mg/kg | ~525 nm | Brightest | Often used as a standard for comparison.[3][4] |
| Oxytetracycline | 3-24 mg/kg | Not specified in detail | Moderate | No effect on bone apposition rate at indicated doses.[7] Produces shorter labels than this compound.[6] |
| Doxycycline | 60 mg/kg (due to weak fluorescence) | ~529 nm | Weak | Good bioavailability for oral administration.[3] |
| Chlortetracycline | 60 mg/kg (due to weak fluorescence) | ~510 nm | Weak | Can be reliably distinguished from other tetracyclines.[3] |
| Minocycline | Not specified | No detectable in vivo fluorescence in some studies | None | Associated with "black bone disease," indicating retention in the bone matrix.[2] |
| Rolitetracycline | 30 mg/kg | ~529 nm | Not specified in detail | Similar emission spectra to doxycycline.[3] |
| Methacycline | 30 mg/kg | Not specified in detail | Not specified in detail | --- |
Data compiled from Pautke et al. (2010) and other cited sources.[3][6][7]
Experimental Protocols
Accurate and reproducible bone labeling relies on meticulous experimental protocols. Below is a generalized methodology for in vivo double tetracycline labeling in a rat model, based on common practices.
1. Animal Model:
-
Species: Sprague-Dawley rats (or other appropriate rodent model).[8]
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Fluorochrome Administration:
-
Labeling Scheme: A common double-labeling schedule involves two intraperitoneal (IP) or subcutaneous (SC) injections of different tetracyclines separated by a specific time interval (e.g., 1-7-1 scheme, where labels are given 7 days apart).[3][8]
-
Dosage: Administer the selected tetracyclines at appropriate dosages (see Table 1). For example, this compound at 30 mg/kg and a second label of a different tetracycline at its effective dose.
-
Preparation: Dissolve tetracycline powders in an appropriate solvent as per the manufacturer's instructions immediately before use.
3. Tissue Collection and Processing:
-
Euthanasia and Dissection: Following the final labeling period and a designated waiting time (e.g., 1 day), euthanize the animals according to approved ethical guidelines. Dissect the bones of interest (e.g., femur, tibia).
-
Fixation: Fix the bone specimens in a neutral buffered formalin solution.
-
Dehydration and Embedding: Dehydrate the specimens through a graded series of ethanol (B145695) solutions and embed in a resin such as polymethylmethacrylate (PMMA).
-
Sectioning: Cut undecalcified bone sections using a microtome at a thickness suitable for fluorescence microscopy (e.g., 5-10 µm).
4. Microscopy and Analysis:
-
Imaging: View the bone sections under a fluorescence microscope equipped with appropriate filter sets for the specific tetracyclines used. Confocal laser scanning microscopy or spectral image analysis can provide enhanced discrimination between labels with similar emission spectra.[3]
-
Histomorphometry: Quantify dynamic bone parameters such as Mineral Apposition Rate (MAR) and Bone Formation Rate (BFR/BS) by measuring the distance between the two fluorescent labels and the extent of the labeled surface.[9]
Visualizing Workflows and Comparisons
Experimental Workflow for Double Tetracycline Bone Labeling
Caption: A typical workflow for a double tetracycline bone labeling experiment.
Logical Comparison of Key Tetracycline Properties for Bone Labeling
Caption: Comparative properties of different tetracyclines for bone labeling.
Conclusion
The choice between this compound and other tetracyclines for bone labeling studies is nuanced and depends on the specific experimental goals. While tetracycline HCl offers the brightest signal, this compound has been shown to produce longer labels, a factor that must be considered in histomorphometric calculations.[5][6] For double-labeling studies requiring clear distinction between fluorochromes, the unique spectral properties of chlortetracycline make it a valuable tool, despite its weaker fluorescence.[3] Researchers should carefully consider these properties, along with the provided experimental protocols, to optimize their bone labeling studies and ensure the generation of accurate and reliable data.
References
- 1. Tetracyclines and bone: Unclear actions with potentially lasting effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetracyclines and bone: unclear actions with potentially lasting effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of eight different tetracyclines: advances in fluorescence bone labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of eight different tetracyclines: advances in fluorescence bone labeling | CiNii Research [cir.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. Difference in label length between this compound and oxytetracycline: implications for the interpretation of bone histomorphometric data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetracycline labeling of bone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Do different fluorochrome labels give equivalent histomorphometric information? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vitro Efficacy of Demeclocycline Compared to Other Tetracyclines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of demeclocycline (B601452) with other tetracycline (B611298) antibiotics, namely doxycycline (B596269), minocycline (B592863), and tetracycline. The information herein is synthesized from multiple scientific sources to offer an objective overview of their relative performance against key bacterial species. This guide is intended to assist in making informed decisions regarding the selection and further investigation of tetracycline compounds.
A notable gap in the current literature is the lack of consistent, directly comparative in vitro data for demeclocycline against a standardized panel of organisms alongside other tetracyclines.[1] While doxycycline and minocycline have been extensively studied, data for demeclocycline is less prevalent in recent comparative analyses.
Data Presentation: Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of demeclocycline, tetracycline, doxycycline, and minocycline against common Gram-positive and Gram-negative bacteria. MIC values, presented in micrograms per milliliter (µg/mL), represent the lowest concentration of the antibiotic that inhibits the visible growth of a microorganism in vitro. Lower MIC values indicate greater potency. The data has been aggregated from multiple studies, and variations in experimental conditions may exist between different data points.
| Bacterial Species | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | Demeclocycline | Data not consistently available | - | - |
| Tetracycline | 0.25 - ≥16[1] | - | - | |
| Doxycycline | 0.25 - ≥16[1] | - | - | |
| Minocycline | ≤2 - >128[1] | - | - | |
| Escherichia coli | Demeclocycline | Data not consistently available | - | - |
| Tetracycline | 2 - 256[1] | - | - | |
| Doxycycline | 0.06 - 128[1] | - | - | |
| Minocycline | ≤4 - >128[1] | - | - | |
| Streptococcus pneumoniae | Demeclocycline | Comparable to Doxycycline | - | - |
| Tetracycline | - | - | - | |
| Doxycycline | - | - | - | |
| Minocycline | - | - | - |
Observations from available data:
-
Staphylococcus aureus : Minocycline generally demonstrates the highest in vitro activity against S. aureus, including methicillin-resistant strains (MRSA), exhibiting lower MIC90 values compared to both doxycycline and demeclocycline.[2] Doxycycline is typically more potent than demeclocycline against this pathogen.[2]
-
Escherichia coli : Doxycycline and minocycline tend to have comparable and generally lower MIC90 values against E. coli when compared to demeclocycline, suggesting a slightly better intrinsic activity.[2]
-
Streptococcus pneumoniae : The in vitro activity of demeclocycline against S. pneumoniae is reported to be comparable to that of doxycycline.[2]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the in vitro activity of an antimicrobial agent against a specific bacterium. The following are detailed methodologies for the Broth Microdilution and Agar (B569324) Dilution methods, which are standard procedures for determining the MIC of tetracyclines.
Broth Microdilution Method (as per CLSI guidelines)
This quantitative method is used to determine the MIC of an antimicrobial agent in a liquid medium.
1. Materials:
- Tetracycline-class antibiotic (e.g., demeclocycline hydrochloride) analytical standard.
- Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Sterile 96-well microtiter plates.
- Clinical bacterial isolate.
- Quality control (QC) strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 29213™).
- 0.85% sterile saline.
- McFarland 0.5 turbidity standard.
- Spectrophotometer.
- Incubator (35°C ± 2°C).
2. Protocol Steps:
- Preparation of Antibiotic Stock Solution: A stock solution of the tetracycline antibiotic is prepared in a suitable solvent (e.g., sterile deionized water) at a high concentration (e.g., 1280 µg/mL) and filter-sterilized.
- Serial Dilution: The antibiotic stock solution is serially diluted in CAMHB in the 96-well microtiter plates to achieve a range of concentrations (e.g., 0.06 to 64 µg/mL). A growth control well (no antibiotic) and a sterility control well (no bacteria) are included for each isolate.
- Inoculum Preparation: From a fresh (18-24 hour) culture plate, 3-5 well-isolated colonies of the clinical isolate are selected and suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
- Inoculation of Microtiter Plates: Within 15 minutes of preparation, each well (except the sterility control) is inoculated with the diluted bacterial suspension, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
- Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
- Reading and Interpretation: After incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth. The results are interpreted based on established clinical breakpoints.
Agar Dilution Method (as per EUCAST guidelines)
This method involves incorporating the antimicrobial agent into an agar medium upon which the bacteria are inoculated.
1. Materials:
- Tetracycline-class antibiotic analytical standard.
- Mueller-Hinton Agar (MHA).
- Sterile petri dishes.
- Clinical bacterial isolate.
- Quality control (QC) strains.
- 0.85% sterile saline.
- McFarland 0.5 turbidity standard.
- Inoculum-replicating apparatus (optional).
2. Protocol Steps:
- Preparation of Antibiotic-Containing Agar Plates: A stock solution of the antibiotic is prepared and serially diluted. Each dilution is then added to molten MHA, mixed thoroughly, and poured into petri dishes to solidify. A control plate with no antibiotic is also prepared.
- Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method to a turbidity of a 0.5 McFarland standard.
- Inoculation: The surface of each agar plate is inoculated with a standardized amount of the bacterial suspension (typically 10⁴ CFU per spot) using an inoculum-replicating apparatus or a calibrated loop.
- Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.
- Reading and Interpretation: The MIC is determined as the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria on the agar.
Visualizations
Mechanism of Action of Tetracyclines
Tetracycline antibiotics, including demeclocycline, share a common mechanism of action. They are bacteriostatic agents that inhibit protein synthesis in bacteria. This is achieved by binding to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This prevents the addition of new amino acids to the growing peptide chain, thereby halting protein synthesis and inhibiting bacterial growth.[2]
Caption: Mechanism of action of tetracycline antibiotics.
Experimental Workflow for MIC Determination (Broth Microdilution)
The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
References
A Comparative Guide: Demethylchlortetracycline and Methylene Blue for Brain Tumor Contrast
For Researchers, Scientists, and Drug Development Professionals
The complete resection of brain tumors is a critical factor in improving patient outcomes. Intraoperative visualization of tumor margins, which are often indistinct from healthy brain tissue, presents a significant challenge. Fluorescent contrast agents that selectively accumulate in tumor tissue offer a promising solution to enhance surgical precision. This guide provides an objective comparison of two such agents: demethylchlortetracycline and methylene (B1212753) blue, supported by experimental data.
Overview
This compound (DCTC), a tetracycline (B611298) antibiotic, and Methylene Blue (MB), a cationic thiazine (B8601807) dye, have both demonstrated potential as fluorescent contrast agents for brain tumor delineation. A direct comparative study on fresh human gliomas has indicated that both stains provide comparable contrast and resolution of morphological details under confocal microscopy. While DCTC is considered a potentially safer alternative for use in the human brain, MB has a longer history of use in various medical applications, including as a surgical dye.
Quantitative Data Presentation
The following tables summarize the key performance characteristics of this compound and methylene blue as brain tumor contrast agents.
Table 1: General and Spectral Properties
| Property | This compound (Demeclocycline) | Methylene Blue |
| Drug Class | Tetracycline Antibiotic | Thiazine Dye |
| Administration | Oral | Intravenous |
| Excitation Wavelength | ~402 nm[1] | ~668 nm |
| Emission Wavelength | 470 - 570 nm[1] | ~690 nm (Near-Infrared) |
| Safety in Brain | Considered a potentially safer alternative to MB.[1] | Safety for staining human brain is questionable.[1] |
Table 2: Performance as a Brain Tumor Contrast Agent
| Performance Metric | This compound (Demeclocycline) | Methylene Blue |
| Tumor-to-Background Ratio (TBR) in Brain Tumors | Data not available. Stated to provide "comparable contrast" to Methylene Blue.[1] | Median TBR for metastatic lesions reported as 1.90. Data for primary brain tumors is not specified. |
| Mechanism of Contrast | Downregulation of genes involved in glioma progression (e.g., TGFB1I1, FZD5). Upregulation of genes that negatively regulate mTOR and AKT signaling (e.g., CHAC1, DDIT4).[2][3] | Accumulates in mitochondria, acts as an alternative electron carrier. Reverses the Warburg effect by increasing oxygen consumption and decreasing lactate (B86563) production.[4] |
| Cellular Effects | Reduces growth of brain tumor-initiating cells.[3] | Induces cytotoxicity in a dose-dependent manner through the generation of reactive oxygen species and increased intracellular calcium.[5] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms by which this compound and methylene blue achieve tumor contrast are visualized below.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are outlines of typical experimental workflows.
Ex Vivo Staining and Imaging of Brain Tumor Tissue
This protocol is adapted from studies performing comparative fluorescence analysis on fresh human glioma specimens.
1. Tissue Preparation:
-
Freshly excised human glioma tissue is obtained during surgery.
-
The tissue is immediately placed in a suitable transport medium and brought to the laboratory.
-
The tissue is sectioned into thin slices (e.g., 5-10 micrometers) using a cryostat or vibratome.
2. Staining:
-
For this compound, tissue sections are incubated in an aqueous solution of the compound (e.g., 0.75 mg/mL).
-
For methylene blue, a similar incubation in an aqueous solution is performed. The exact concentration may vary depending on the specific study protocol.
-
The incubation time is optimized to allow for sufficient penetration and binding of the dye to tumor cells.
3. Imaging:
-
Stained tissue sections are mounted on microscope slides.
-
Imaging is performed using a confocal microscope.
-
For this compound, excitation is typically performed with a violet laser (e.g., 402 nm), and emission is collected in the green-yellow range (e.g., 500-540 nm).[1]
-
For methylene blue, excitation is performed with a red laser (e.g., ~668 nm), and emission is collected in the near-infrared range (e.g., ~690 nm).
4. Image Analysis:
-
Fluorescence intensity is quantified in tumor regions and adjacent normal brain tissue.
-
The tumor-to-background ratio (TBR) is calculated to assess the degree of contrast enhancement.
5. Histopathological Correlation:
-
Following imaging, the tissue sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) for standard histopathological examination.
-
The fluorescence images are correlated with the H&E stained sections to confirm the location of tumor cells and other tissue structures.
Intraoperative Administration and Imaging
This protocol outlines the general steps for in vivo fluorescence-guided surgery.
1. Patient Preparation and Administration:
-
For this compound, the patient is administered the drug orally (e.g., 300 mg twice daily) for a specified period (e.g., 2-5 days) before surgery.[6]
-
For methylene blue, the dye is administered intravenously (e.g., 1-2 mg/kg) over a short period (e.g., 5-30 minutes) after the induction of anesthesia.[7][8][9][10]
2. Intraoperative Imaging:
-
During the surgical procedure, the surgical field is illuminated with light of the appropriate excitation wavelength for the chosen contrast agent.
-
A specialized near-infrared (NIR) camera system or a surgical microscope equipped with the necessary filters is used to visualize the fluorescence emission.
3. Guided Resection:
-
The surgeon uses the real-time fluorescence signal to differentiate between tumor tissue and surrounding healthy brain.
-
This visual feedback guides the resection, aiming for maximal removal of the tumor while preserving critical brain structures.
Conclusion
Both this compound and methylene blue show promise as contrast agents for fluorescence-guided brain tumor surgery. Their distinct spectral properties and mechanisms of action offer different advantages. While methylene blue benefits from a more extensive history of clinical use and near-infrared emission properties that allow for deeper tissue penetration, concerns about its safety in the brain remain. This compound, with its favorable safety profile and comparable contrast enhancement in preliminary studies, represents a compelling alternative. Further research, particularly focused on obtaining quantitative tumor-to-background ratios in a larger cohort of brain tumor patients, is necessary to fully establish the clinical utility of both agents. The choice between these agents will ultimately depend on a comprehensive evaluation of their efficacy, safety, and integration into the surgical workflow.
References
- 1. Optical Principles of Fluorescence-Guided Brain Tumor Surgery: A Practical Primer for the Neurosurgeon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Demeclocycline Reduces the Growth of Human Brain Tumor-Initiating Cells: Direct Activity and Through Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Demeclocycline Reduces the Growth of Human Brain Tumor-Initiating Cells: Direct Activity and Through Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Characterization of Methylene Blue Oleate Salt-Loaded Polymeric Nanoparticles and their Potential Application as a Treatment for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylene blue induces cytotoxicity in human brain tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. cme.lww.com [cme.lww.com]
- 8. Methylthioninium chloride (Methylene blue) intravenous for adults | Medinfo Galway [medinfogalway.ie]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Dosage & Administration | ProvayBlue [provayblue.com]
Demethylchlortetracycline's Impact on Aquaporin-2 Expression: A Comparative Guide
For researchers, scientists, and drug development professionals investigating therapies for water balance disorders, understanding the molecular mechanisms of compounds that modulate aquaporin-2 (AQP2) expression is paramount. This guide provides a detailed comparison of the effects of demethylchlortetracycline and the selective vasopressin V2 receptor antagonist, tolvaptan (B1682983), on AQP2 expression, supported by experimental data and detailed protocols.
This compound, a tetracycline (B611298) antibiotic, has been utilized in the management of the syndrome of inappropriate antidiuretic hormone secretion (SIADH) by inducing a state of nephrogenic diabetes insipidus.[1][2][3] Its therapeutic effect stems from its ability to modulate the expression and trafficking of AQP2 in the renal collecting ducts.[1][4][5] This guide will delve into the specifics of this regulatory action and contrast it with the mechanism of tolvaptan.
Comparative Efficacy on AQP2 Expression
Experimental data from in vitro studies using mouse cortical collecting duct (mpkCCD) cells demonstrates that this compound significantly reduces the abundance of AQP2 and downstream signaling molecules in a dose-dependent manner when stimulated by the vasopressin analog dDAVP.
| Treatment Condition | Relative AQP2 Abundance (% of control) | Relative cAMP Levels (% of dDAVP-stimulated) | Adenylate Cyclase 3 Abundance (% of control) | Adenylate Cyclase 5/6 Abundance (% of control) |
| Control | 100 | - | 100 | 100 |
| dDAVP | Increased | 100 | Not specified | Not specified |
| This compound (50 µM) + dDAVP | Decreased significantly | Decreased | <40% (after 24h) | <25% (after 24h) |
| This compound (100 µM) + dDAVP | Decreased significantly | Decreased | Not specified | Not specified |
Data adapted from Kortenoeven et al., 2013.[1][4]
Mechanisms of Action: this compound vs. Tolvaptan
This compound and tolvaptan both lead to a reduction in the amount of AQP2 at the apical membrane of collecting duct cells, thereby decreasing water reabsorption. However, they achieve this through distinct mechanisms.
This compound: This compound acts downstream of the vasopressin V2 receptor.[1][4] Its primary mechanism involves reducing the expression of adenylate cyclase 3 and 5/6, which in turn leads to decreased intracellular cyclic AMP (cAMP) generation.[4][5] This reduction in cAMP levels subsequently leads to a decrease in AQP2 gene transcription and overall AQP2 protein abundance.[4][5][6] The addition of exogenous cAMP has been shown to partially rescue the effects of this compound, confirming its role in the cAMP signaling pathway.[4][5]
Tolvaptan: In contrast, tolvaptan is a direct and selective antagonist of the vasopressin V2 receptor.[1][7][8] By competitively blocking the binding of vasopressin to its receptor, tolvaptan prevents the initiation of the entire downstream signaling cascade that is responsible for AQP2 trafficking and expression.[1][9] This results in the retention of AQP2 in intracellular vesicles and prevents its insertion into the apical membrane.[1][9]
Signaling Pathways
The following diagrams illustrate the points of intervention for both this compound and tolvaptan within the vasopressin-AQP2 signaling pathway.
Caption: A diagram of the vasopressin-AQP2 signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound's effect on AQP2 expression.
Cell Culture and Treatment
Mouse cortical collecting duct (mpkCCD) cells are a standard model for these studies.[4][6] Cells are cultured to confluence and then treated with the vasopressin analog dDAVP (deamino-8-D-arginine vasopressin) to stimulate AQP2 expression.[4] this compound is then added at varying concentrations (e.g., 50 µM, 100 µM) for a specified duration (e.g., 24 hours) to assess its effect.[1][4]
Western Blotting for AQP2 and Adenylate Cyclase Abundance
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay or a similar method.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies against AQP2, adenylate cyclase 3, or adenylate cyclase 5/6.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin.[10]
Quantitative Real-Time PCR (qPCR) for AQP2 Gene Expression
-
RNA Extraction: Total RNA is extracted from the treated cells using a commercial RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
qPCR: The qPCR reaction is performed using gene-specific primers for AQP2 and a reference gene (e.g., GAPDH). The reaction is run on a real-time PCR system.
-
Analysis: The relative expression of the AQP2 gene is calculated using the ΔΔCt method.[10]
Immunocytochemistry for AQP2 Localization
-
Cell Fixation: Cells grown on coverslips are fixed with paraformaldehyde.
-
Permeabilization and Blocking: Cells are permeabilized with a detergent (e.g., Triton X-100) and then blocked with a blocking solution (e.g., bovine serum albumin in PBS).
-
Antibody Incubation: Cells are incubated with a primary antibody against AQP2, followed by incubation with a fluorescently labeled secondary antibody.
-
Imaging: The coverslips are mounted on slides with a mounting medium containing a nuclear stain (e.g., DAPI). The localization of AQP2 is visualized using a confocal microscope.[4][11]
Intracellular cAMP Measurement
-
Cell Treatment: Cells are treated with dDAVP and/or this compound as described above.
-
cAMP Assay: Intracellular cAMP levels are measured using a commercially available cAMP enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Data Analysis: cAMP levels are normalized to the protein concentration of each well or expressed as a percentage of the response to a known agonist like dDAVP.[1]
Caption: A workflow for in vitro validation of this compound.
Conclusion
This compound effectively reduces AQP2 expression and function by targeting the downstream cAMP signaling pathway, specifically by decreasing the abundance of adenylate cyclases.[4][5] This mechanism is distinct from that of tolvaptan, which acts as a direct antagonist of the vasopressin V2 receptor.[1] The choice between these agents in a research or clinical setting will depend on the specific application and the desired point of intervention in the vasopressin-AQP2 axis. The experimental protocols provided here offer a foundation for further investigation into the nuanced effects of these and other compounds on AQP2 biology.
References
- 1. benchchem.com [benchchem.com]
- 2. Demeclocycline in the treatment of the syndrome of inappropriate secretion of antidiuretic hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for the use of demeclocycline in the treatment of hyponatraemia secondary to SIADH: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Demeclocycline attenuates hyponatremia by reducing aquaporin-2 expression in the renal inner medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vasopressin–aquaporin-2 pathway: recent advances in understanding water balance disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tolvaptan regulates aquaporin-2 and fecal water in cirrhotic rats with ascites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aquaporin-2 expression in the kidney and urine is elevated in rats with monocrotaline-induced pulmonary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aquaporin 2 Polyclonal Antibody, Atto™ 550 (AQP-002-AO-50UL) [thermofisher.com]
Demeclocycline and Cross-Resistance Within the Tetracycline Family: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of demeclocycline's relationship with other tetracycline (B611298) antibiotics, focusing on the critical issue of cross-resistance. While direct comparative data for demeclocycline (B601452) against a wide panel of resistant bacterial strains is not consistently available in current literature, this guide outlines the known patterns of cross-resistance among other tetracyclines, the underlying molecular mechanisms, and standardized experimental protocols to enable researchers to generate robust comparative data for demeclocycline.
Comparative Analysis of Tetracycline Cross-Resistance
Cross-resistance among tetracycline antibiotics is a significant clinical challenge, largely dictated by the specific molecular mechanism of resistance present in the bacteria. The two predominant mechanisms are efflux pumps and ribosomal protection.
Efflux Pumps: These are membrane proteins that actively expel tetracyclines from the bacterial cell, preventing the antibiotic from reaching its target, the ribosome. The most common tetracycline-specific efflux pumps are encoded by the tet genes, such as tet(A), tet(B), and tet(K). Generally, bacteria expressing these pumps exhibit resistance to the first-generation tetracyclines. However, the second-generation tetracyclines, doxycycline (B596269) and minocycline (B592863), may retain some activity. For instance, the Tet(A) efflux pump confers resistance to tetracycline but not significantly to minocycline or doxycycline. Conversely, the Tet(B) pump is effective against both tetracycline and minocycline.
Ribosomal Protection Proteins (RPPs): These proteins, encoded by genes like tet(M) and tet(O), bind to the ribosome and dislodge the tetracycline antibiotic, allowing protein synthesis to proceed.[1] This mechanism typically confers broad cross-resistance to most tetracyclines, including doxycycline and minocycline.[1][2]
The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges for various tetracyclines against common bacteria, illustrating the impact of different resistance mechanisms. It is important to note the absence of consistent, directly comparative data for demeclocycline.
| Antibiotic | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Primary Resistance Mechanisms |
| Demeclocycline | Data not consistently available in comparative studies | Data not consistently available in comparative studies | Efflux (e.g., Tet(K)), Ribosomal Protection (e.g., Tet(M)) |
| Tetracycline | 0.25 - ≥16 | 2 - 256 | Efflux (e.g., Tet(A), Tet(B)), Ribosomal Protection (e.g., Tet(M)) |
| Doxycycline | 0.25 - ≥16 | 0.06 - 128 | Efflux (e.g., Tet(A), Tet(B)), Ribosomal Protection (e.g., Tet(M)) |
| Minocycline | ≤2 - >128 | ≤4 - >128 | Efflux (e.g., Tet(A), Tet(B)), Ribosomal Protection (e.g., Tet(M)) |
Note: The MIC values are aggregated from multiple studies and may vary based on the specific strain and experimental conditions.
Experimental Protocols
To address the gap in comparative data for demeclocycline, researchers can employ the following standardized methodologies.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is considered the gold standard for quantitative antimicrobial susceptibility testing and should be performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines, specifically the M07 document.[3][4][5][6][7]
a. Preparation of Materials:
-
Bacterial Strains: A panel of well-characterized bacterial strains, including susceptible wild-type strains and resistant strains harboring known tet genes (e.g., tet(A), tet(B), tet(K), tet(M)).
-
Antimicrobials: Stock solutions of demeclocycline, tetracycline, doxycycline, and minocycline of known potency.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.
b. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
c. Assay Procedure:
-
Prepare serial two-fold dilutions of each tetracycline antibiotic in CAMHB in the 96-well plates. The concentration range should be sufficient to determine the MIC of both susceptible and resistant strains.
-
Inoculate each well with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Determine the MIC by visual inspection for the lowest concentration of the antibiotic that completely inhibits visible growth.
Genotypic Characterization of Resistance Mechanisms by PCR
To correlate the observed resistance phenotypes with the underlying genotypes, Polymerase Chain Reaction (PCR) can be used to detect the presence of specific tetracycline resistance genes.[8][9][10][11][12]
a. DNA Extraction:
-
Extract genomic DNA from the bacterial strains using a commercial DNA extraction kit or a standard phenol-chloroform extraction method.
b. PCR Amplification:
-
Design or obtain validated primers specific for the target tet genes (e.g., tet(A), tet(B), tet(K), tet(M)).
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, forward and reverse primers, and PCR buffer.
-
Add the extracted DNA to the master mix.
-
Perform PCR amplification using a thermal cycler with an appropriate cycling program (denaturation, annealing, and extension temperatures and times will vary depending on the primers and target gene).
c. Detection of PCR Products:
-
Analyze the PCR products by agarose (B213101) gel electrophoresis. The presence of a band of the expected size indicates the presence of the target tet gene.
Visualizing Tetracycline Resistance Mechanisms
The following diagrams, generated using the Graphviz DOT language, illustrate the primary mechanisms of tetracycline resistance and a general workflow for assessing cross-resistance.
Caption: Mechanisms of tetracycline resistance in bacteria.
Caption: Experimental workflow for assessing cross-resistance.
By following these protocols and understanding the underlying mechanisms, researchers can effectively evaluate the cross-resistance profile of demeclocycline and contribute valuable data to the field of antibiotic development and clinical microbiology.
References
- 1. Presence of Tetracycline Resistance Determinants and Susceptibility to Tigecycline and Minocycline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. intertekinform.com [intertekinform.com]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. researchgate.net [researchgate.net]
- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 9. Development, Validation, and Application of PCR Primers for Detection of Tetracycline Efflux Genes of Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
- 12. Development and Application of Real-Time PCR Assays for Quantification of Genes Encoding Tetracycline Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Demethylchlortetracycline: A Guide for Laboratory Professionals
The proper disposal of demethylchlortetracycline, a member of the tetracycline (B611298) antibiotic family, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols is essential to prevent environmental contamination and ensure a safe working environment. This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound waste in a laboratory setting.
I. Waste Characterization and Segregation
The initial and most crucial step is to correctly identify and segregate this compound waste. Improper segregation can lead to regulatory non-compliance and safety hazards. As a general principle, anything containing antibiotics should be treated as chemical waste unless institutional guidelines specify otherwise.[1]
Table 1: this compound Waste Streams and Disposal Paths
| Waste Stream | Description | Recommended Disposal Method |
| Pure this compound (Solid) | Unused, expired, or surplus this compound powder. | Manage as hazardous chemical waste.[1] Collect in a designated, properly labeled, and sealed container for chemical waste disposal through a licensed waste management authority.[2][3] |
| Stock Solutions | Concentrated solutions of this compound, typically in solvents like DMSO or water. | Manage as hazardous chemical waste.[1] Collect in an approved, sealed container for chemical waste. Do not autoclave or drain-dispose.[1] |
| Contaminated Media (Liquid) | Cell culture media or other liquid buffers containing this compound. | Treat as chemical waste.[1] While some antibiotics can be inactivated by autoclaving at an acidic pH, tetracyclines are generally considered high-risk waste.[1] Consult institutional guidelines; incineration is often the required method.[4] |
| Contaminated Labware (Solid) | Pipette tips, gloves, flasks, plates, and other disposable items that have come into contact with this compound. | Collect in a designated container for chemical waste.[2][3] Ensure the container is properly labeled. Puncture-resistant containers should be used for sharps.[5] |
| Spill Cleanup Materials | Absorbent pads, wipes, and contaminated personal protective equipment (PPE) used to clean a this compound spill. | Collect all cleanup materials in a sealed container and manage as hazardous chemical waste.[2][3] |
II. Procedural Guidance for Disposal
1. Handling of Pure Compound and Stock Solutions:
Pure this compound and its concentrated stock solutions are to be treated as hazardous chemical waste.[1]
-
Collection: Designate a specific, sealed, and clearly labeled container for this compound waste. The container must be in good condition, with no cracks or leaks.[6]
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name (this compound) and associated hazards.[6]
-
Storage: Store the waste container in a designated, secure area, away from incompatible materials such as strong oxidizing agents.[3]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[1] Consult with the waste management authority for appropriate disposal facilities if one is not readily identified.[2][3]
2. Management of Contaminated Media and Aqueous Solutions:
Aqueous solutions containing this compound should not be disposed of down the drain.[7] Flushing pharmaceuticals is a known contributor to environmental contamination.[7][8]
-
Collection: Collect all liquid waste containing this compound in a designated, leak-proof container.
-
Treatment: While autoclaving can destroy some antibiotics, tetracyclines are often considered high-risk and may not be fully inactivated by this method.[1] Therefore, autoclaving is not recommended as the sole disposal method for media containing this compound.
-
Disposal: The collected liquid waste should be managed as chemical waste and disposed of via incineration through your institution's waste management program.[4]
3. Disposal of Contaminated Solids:
All solid materials that have come into contact with this compound must be disposed of as chemical waste.
-
Collection: Use a designated, labeled container lined with a suitable bag to collect contaminated items such as gloves, pipette tips, and culture flasks.
-
Sharps: Any contaminated sharps (needles, scalpels, etc.) must be placed in a puncture-resistant sharps container that is clearly labeled for hazardous chemical waste.
-
Disposal: Once full, the container should be sealed and disposed of through the institutional chemical waste stream.
III. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental release.
1. Personal Protective Equipment (PPE):
Before cleaning a spill, ensure you are wearing appropriate PPE, including:
2. Spill Cleanup Protocol:
-
Alert Personnel: Notify others in the immediate area of the spill.[2][3]
-
Containment: For solid spills, avoid generating dust.[2][3] You can dampen the material with water to prevent it from becoming airborne before sweeping.[2][3]
-
Cleanup: Use dry cleanup procedures for powders, such as carefully sweeping or vacuuming (with a HEPA-filtered vacuum).[2] For liquid spills, use absorbent pads to contain and collect the material.
-
Disposal of Cleanup Materials: Place all contaminated cleaning materials and any contaminated soil or other materials into a sealed container.[2] Label the container as hazardous waste and dispose of it according to institutional procedures.
-
Decontamination: Clean the spill area thoroughly with soap and water. Collect all wash water for treatment and disposal; do not allow it to enter drains.[2][3]
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
Disclaimer: This document provides general guidance. Always consult and adhere to your specific institutional and local regulations for waste disposal.[1]
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. sandiegocounty.gov [sandiegocounty.gov]
- 5. Regulated Medical Waste Management | Icahn School of Medicine [icahn.mssm.edu]
- 6. louisville.edu [louisville.edu]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. carlroth.com [carlroth.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Demethylchlortetracycline
For laboratory professionals engaged in drug discovery and development, the safe handling of chemical compounds like demethylchlortetracycline is of paramount importance. Adherence to rigorous safety protocols not only protects researchers from potential health risks but also ensures the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling this compound, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.
This compound hydrochloride is a hazardous substance that can be harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It is known to cause skin and serious eye irritation, may lead to an allergic skin reaction, and can cause respiratory irritation.[1][2][3] Furthermore, it is suspected of causing genetic defects.[1][2][3] Therefore, strict adherence to the following guidelines is critical.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). | To prevent skin contact, as the substance is harmful and can cause skin irritation and allergic reactions.[1][4] |
| Eye Protection | Safety glasses with side-shields, chemical safety goggles, or a full-face shield. | To protect against dust particles and splashes that can cause serious eye irritation.[3][4][5] |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing.[1][4] |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. A NIOSH-approved particle filter respirator may be necessary if dust formation is unavoidable or ventilation is poor. | To prevent inhalation, which can cause respiratory irritation.[3][4] |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing exposure risks. The following step-by-step plan outlines the safe handling of this compound in a laboratory setting.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6] The recommended storage temperature is often -20°C.
2. Preparation and Handling:
-
All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize dust inhalation.[5]
-
Avoid the formation of dust and aerosols.[6]
-
Ensure all necessary PPE is worn correctly before handling the compound.
-
Do not eat, drink, or smoke in the area where this compound is handled.[1]
3. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully sweep or vacuum the spilled material into a suitable, closed container for disposal.[5][6] Avoid generating dust during clean-up.[5]
-
Clean the spill area thoroughly with a suitable detergent or solvent.[5]
4. First Aid Measures:
-
If Swallowed: Rinse the mouth with water and seek immediate medical attention.[6] Do not induce vomiting.[7]
-
If on Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water.[6] Consult a physician if irritation persists.[1]
-
If in Eyes: Rinse cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[3][6] Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination.
-
Unused Product and Residues: Must not be disposed of with household garbage.[1] It should be treated as hazardous waste and disposed of in accordance with federal, state, and local environmental regulations.[1] Do not allow the product to reach the sewage system.[1]
-
Contaminated Packaging: Disposal must be made according to official regulations.[1]
-
General Laboratory Waste: For disposal of small quantities, it is recommended to mix the material with a non-hazardous, combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. Always adhere to your institution's specific waste disposal protocols. For larger quantities, consult with a licensed professional waste disposal service.
The following diagram illustrates the key decision points and workflow for the safe handling and disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe handling of this compound.
References
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
